Nelfinavir Hydroxy-tert-butylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPDNKZXLVSOH-HKWSIXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213135-56-9 | |
| Record name | AG 1402 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Nelfinavir Hydroxy-tert-butylamide: Structure, Metabolism, and Activity
Introduction
In the landscape of antiretroviral therapy, Nelfinavir (marketed as Viracept) stands as a significant Human Immunodeficiency Virus (HIV) protease inhibitor that has been instrumental in combination treatment regimens.[1][2] While the efficacy of any drug is paramount, a comprehensive understanding of its metabolic fate is crucial for optimizing therapy and appreciating its complete pharmacological profile. For Nelfinavir, this understanding is particularly critical due to its biotransformation into a major, pharmacologically active metabolite: This compound , also known as M8.[3][4]
This technical guide offers a detailed exploration of the M8 metabolite. We will dissect its chemical structure in comparison to the parent drug, delineate the metabolic pathway responsible for its formation, quantify its potent antiviral activity, and discuss its clinical significance. Furthermore, we will provide an established analytical workflow for its quantification in biological matrices, providing a robust framework for researchers, scientists, and drug development professionals. The existence and high potency of M8 mean that any clinical or research evaluation of Nelfinavir is incomplete without concurrent consideration of this active moiety, which contributes significantly to the total antiviral pressure exerted in patients.[4][5]
Section 1: Comparative Chemical Structure and Properties
The structural difference between Nelfinavir and its M8 metabolite is subtle yet definitive: the hydroxylation of the N-tert-butylamide group.[6] This single oxidative step transforms the parent drug into its primary active metabolite.
The IUPAC name for this compound is (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide.[6]
Caption: 2D structure of this compound (M8).
Below is a comparative summary of the physicochemical properties of Nelfinavir and its M8 metabolite.
| Property | Nelfinavir (Parent Drug) | This compound (M8) | Reference(s) |
| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₅S | [6][7] |
| Molecular Weight | 567.8 g/mol | 583.8 g/mol | [6][7] |
| IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | [6][7] |
| CAS Number | 159989-64-7 | 213135-56-9 | [6][7] |
Section 2: Metabolic Activation Pathway
Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8] While multiple CYP isoforms, including CYP3A4, are involved in producing minor, inactive metabolites, the formation of the active M8 metabolite is predominantly catalyzed by a specific enzyme: CYP2C19 .[3][9][10] This enzymatic reaction involves the hydroxylation of the tert-butyl group of Nelfinavir.
The central role of CYP2C19 has significant clinical implications. Firstly, CYP2C19 is known for its genetic polymorphisms, which can lead to variations in enzyme activity among individuals and potentially alter the ratio of Nelfinavir to M8, though the direct clinical impact requires careful consideration. Secondly, co-administration of drugs that are substrates (e.g., omeprazole) or inducers (e.g., rifampicin) of CYP2C19 can significantly impact M8 formation, thereby influencing the overall antiviral efficacy of Nelfinavir treatment.[3]
Caption: Inhibition of HIV protease by Nelfinavir/M8 within the viral life cycle.
The following table summarizes the in vitro antiviral activities of Nelfinavir and M8 against two common HIV-1 strains.
| Compound | HIV-1 Strain | 50% Effective Concentration (EC₅₀) in nM | Reference(s) |
| Nelfinavir | RF (in CEM-SS cells) | 30 | [4][5] |
| M8 | RF (in CEM-SS cells) | 34 | [4][5] |
| Nelfinavir | IIIB (in MT-2 cells) | 60 | [4][5] |
| M8 | IIIB (in MT-2 cells) | 86 | [4][5] |
Section 4: Pharmacokinetics and Clinical Significance
Following oral administration, Nelfinavir is absorbed and metabolized, leading to appreciable and sustained plasma concentrations of both the parent drug and the M8 metabolite. [4]Clinical pharmacokinetic studies have shown that M8 is the major circulating metabolite, with concentrations that are a significant fraction of the parent drug levels at steady state. [4][5] This pharmacokinetic profile is of high clinical importance. Because M8 is nearly equipotent to Nelfinavir, its presence contributes substantially to the total antiviral activity. Therefore, measuring only Nelfinavir plasma levels underestimates the true therapeutic pressure on the virus. [4]This is a key consideration for therapeutic drug monitoring (TDM) and for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships.
| Parameter | Nelfinavir | M8 Metabolite | Reference(s) |
| Mean Cₘₐₓ (µM) | 4.96 | 1.96 | [4] |
| Mean Cₘᵢₙ (µM) | 1.73 | 0.55 | [4] |
| AUC₀₋₈ Ratio (M8/Nelfinavir) | N/A | 0.27 to 0.39 | [4] |
| Plasma Protein Binding | ~98% | ~98% | [4][5] |
| Terminal Half-life (hours) | 3.5 to 5.0 | ~2.04 | [7][11] |
Data derived from HIV-positive patients on Nelfinavir 750 mg TID regimen at steady state. [4]
Section 5: Analytical Workflow for Quantification
Accurate and simultaneous quantification of Nelfinavir and M8 in biological matrices, typically plasma, is essential for both clinical research and TDM. The gold-standard methodology is High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method, such as ultraviolet-photodiode array (UV-PDA) or tandem mass spectrometry (MS/MS). [9][12]
Protocol: HPLC-UV Assay for Nelfinavir and M8 in Human Plasma
This protocol is representative of published methods and provides a robust framework for analysis. [12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a glass tube, add an internal standard (a structurally similar compound not present in the sample).
-
Alkalinize the plasma to pH 9.5 using an appropriate buffer.
-
Add 5 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and hexane).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of the mobile phase.
-
Wash the reconstituted sample with hexane to remove non-polar interferences, vortex, centrifuge, and discard the hexane layer.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV-PDA detector.
-
Column: C18 reversed-phase column (e.g., octadecylsilyl, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v). [12] * Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV-PDA detector monitoring at a wavelength of 220 nm. [12]
-
-
Validation and Quantification:
-
The assay must be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
-
Linearity is typically established over a concentration range of 25 to 6000 µg/L for Nelfinavir and 25 to 3000 µg/L for M8. [12] * Quantification is performed by comparing the peak area ratio of the analytes to the internal standard against a calibration curve prepared in blank plasma.
-
Caption: General workflow for the bioanalysis of Nelfinavir and M8.
Conclusion
This compound (M8) is not a minor or inactive byproduct but a principal, active metabolite that is integral to the therapeutic action of Nelfinavir. Its formation via CYP2C19, its potent anti-HIV activity comparable to the parent drug, and its substantial plasma concentrations underscore the necessity of viewing Nelfinavir therapy as a dual-drug system. For drug development professionals, understanding this metabolic activation is key to predicting drug-drug interactions and population variability. For researchers and clinicians, the combined quantification of Nelfinavir and M8 provides a more accurate measure of the total antiviral effect, which is critical for optimizing patient outcomes and advancing our understanding of antiretroviral pharmacology.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C32H45N3O5S | CID 475066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]
- 9. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Nelfinavir Hydroxy-tert-butylamide
Introduction
Nelfinavir is a potent HIV-1 protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART). Its complex molecular architecture presents significant synthetic challenges, making it a subject of extensive research in medicinal and process chemistry.[1][2] This guide focuses on the synthesis of this compound, a known human metabolite of Nelfinavir, which is formed by the oxidation of the tert-butyl group.[3][4] Understanding the synthesis of this metabolite is crucial for researchers in drug development for creating reference standards, studying metabolic pathways, and exploring structure-activity relationships (SAR) of second-generation protease inhibitors.
This document provides a detailed, technically-grounded pathway for the synthesis of this compound. The narrative emphasizes the strategic decisions and chemical principles underlying the chosen route, reflecting a field-proven approach to complex molecule synthesis.
Retrosynthetic Analysis
A convergent retrosynthetic strategy is the most efficient approach for a molecule of this complexity. The structure of this compound can be disconnected at the two amide bonds and the central secondary amine linkage. This deconstruction reveals three key building blocks:
-
Fragment A : 3-Hydroxy-2-methylbenzoic acid, a commercially available starting material.
-
Fragment B : A modified (3S,4aS,8aS)-decahydroisoquinoline (DHI) core, specifically N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide. This is the key variation from the standard Nelfinavir synthesis.
-
Fragment C : A chiral C4 amino alcohol core, which can be synthesized from a suitable chiral starting material like L-phenylalanine.
Caption: Retrosynthetic analysis of this compound.
PART 1: Synthesis of Key Intermediates
Synthesis of Fragment B: N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide
The synthesis of this crucial, modified fragment begins with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is catalytically hydrogenated to yield the decahydroisoquinoline (DHI) core. The resulting carboxylic acid is then coupled with 2-amino-2-methyl-1-propanol to form the final amide.
Experimental Protocol:
Step 1: Hydrogenation of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
A solution of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equiv.) in a suitable solvent like heptane is placed in a high-pressure hydrogenation vessel.[5]
-
A 5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst (approx. 15% w/w) is added.
-
The vessel is pressurized with hydrogen gas to approximately 350 psi.
-
The reaction mixture is heated to 100°C and stirred for 10-16 hours.[5]
-
After cooling, the catalyst is removed by filtration through Celite.
-
The solvent is evaporated under reduced pressure to yield (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid, which is used in the next step without further purification.
Step 2: Amide Coupling with 2-amino-2-methyl-1-propanol
-
To a solution of (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid (1 equiv.) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.5 equiv.).[6]
-
Stir the mixture for 30 minutes to activate the carboxylic acid.
-
Add 2-amino-2-methyl-1-propanol (1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Fragment B.
Synthesis of Fragment C: (2S,3S)-1,2-Epoxy-3-(benzyloxycarbonyl)amino-4-phenylbutane
This chiral epoxide is a common intermediate in the synthesis of many HIV protease inhibitors.[1] The synthesis starts from N-Cbz-L-phenylalanine.
Experimental Protocol:
-
To a solution of N-Cbz-L-phenylalanine (1 equiv.) in anhydrous THF at -15°C, add isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.). Stir for 15 minutes.
-
In a separate flask, prepare a solution of diazomethane (CH₂N₂) in ether and add it to the reaction mixture at -15°C. Allow the reaction to proceed for 2 hours.
-
Carefully add a 1:1 mixture of HBr (48%) and glacial acetic acid to the diazoketone intermediate to form the corresponding bromomethyl ketone.
-
Reduce the bromomethyl ketone with sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/ethanol) at 0°C to yield a diastereomeric mixture of bromo alcohols.
-
Induce base-catalyzed cyclization of the desired bromo alcohol diastereomer using potassium hydroxide (KOH) in ethanol to form the target epoxide (Fragment C).[1]
-
Purify the epoxide by column chromatography.
Caption: Synthesis pathways for key fragments B and C.
PART 2: Convergent Assembly and Final Synthesis
The final stage of the synthesis involves the coupling of the three fragments in a sequential manner.
Coupling of Fragment B and Fragment C
The key step is the nucleophilic ring-opening of the epoxide (Fragment C) by the secondary amine of the DHI core (Fragment B).
Experimental Protocol:
-
Dissolve Fragment B (1 equiv.) and Fragment C (1.1 equiv.) in a protic solvent such as isopropanol or ethanol.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude amino alcohol intermediate is often carried forward to the next step without extensive purification, although a silica gel plug can be used to remove unreacted starting materials if necessary.
Final Amidation with Fragment A
The synthesis is completed by forming an amide bond between the newly formed secondary amine of the coupled intermediate and 3-hydroxy-2-methylbenzoic acid (Fragment A).
Experimental Protocol:
-
Dissolve the crude amino alcohol intermediate from the previous step (1 equiv.) and 3-hydroxy-2-methylbenzoic acid (Fragment A) (1.2 equiv.) in anhydrous DCM.
-
Add a coupling agent such as DCC (dicyclohexylcarbodiimide) (1.3 equiv.) and an additive like HOBt (1.3 equiv.) to the solution at 0°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the final product by TLC or HPLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final compound, this compound, by preparative HPLC or crystallization to achieve high purity.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1.1 | (3S)-TIC-Acid | H₂, Rh/Al₂O₃ | DHI-Acid | >95% |
| 1.2 | DHI-Acid | 2-amino-2-methyl-1-propanol, EDCI, HOBt | Fragment B | 70-85% |
| 1.3 | N-Cbz-L-Phe | Multiple Steps | Fragment C | 35-45% (over 4 steps) |
| 2.1 | Fragment B, Fragment C | Isopropanol (reflux) | Amino Alcohol Intermediate | 60-75% |
| 2.2 | Amino Alcohol Int. | Fragment A, DCC, HOBt | Final Product | 55-65% |
Conclusion
The synthesis of this compound is a challenging, multi-step process that relies on a convergent strategy. The key to this specific analog is the preparation of a modified decahydroisoquinoline fragment with a pendant hydroxy-tert-butylamide group. By leveraging established protocols for the synthesis of Nelfinavir and its core fragments, a reliable and reproducible pathway can be executed.[1][5] This guide provides the necessary technical detail and strategic rationale for researchers to successfully synthesize this important metabolite for further biological and pharmacological studies.
References
-
Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]
-
Nagao, Y., et al. (2018). Enantioselective Synthesis of Nelfinavir via Asymmetric Bromocyclization of Bisallylic Amide. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
Faller, A., et al. (2006). A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. ResearchGate. Available at: [Link]
-
Inaba, T., et al. (2000). A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block. The Journal of Organic Chemistry. Available at: [Link]
-
Sarma, K. D., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. PubMed. Available at: [Link]
-
Dalton, J. T., et al. (2012). Metabolically Stable tert-Butyl Replacement. PubMed Central. Available at: [Link]
-
Molbase. (n.d.). Synthesis of N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide. Available at: [Link]
-
Shaikh, A. A., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
- European Patent Office. (1999). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
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- 3. This compound | C32H45N3O5S | CID 475066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
Nelfinavir (brand name Viracept), an integral component of highly active antiretroviral therapy (HAART), is a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Upon administration, nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP2C19, into its major active metabolite, Nelfinavir hydroxy-tert-butylamide (M8).[3][4][5][6][7] This metabolite not only retains significant anti-HIV activity but also contributes substantially to the overall therapeutic effect of the parent drug.[4][5][8] Intriguingly, beyond their established roles in virology, both nelfinavir and its M8 metabolite have emerged as subjects of intense investigation in oncology. They exhibit potent anti-cancer properties through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in human malignancies.[9][10][11] This technical guide provides an in-depth exploration of the dual mechanisms of action of nelfinavir and its hydroxy-tert-butylamide metabolite, detailing their molecular interactions in the context of both HIV-1 infection and cancer biology. We will dissect the enzymatic basis of their antiviral efficacy and elucidate the signaling cascade perturbations underlying their oncolytic potential, supported by field-proven experimental protocols and quantitative data.
Introduction and Pharmacokinetic Profile
Nelfinavir is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases, enzymes essential for the proteolytic cleavage of viral polyproteins into mature, functional proteins required for viral replication and infectivity.[1][12] Following oral administration, nelfinavir undergoes extensive hepatic metabolism.[3]
The biotransformation of nelfinavir is principally governed by cytochrome P450 enzymes. Specifically, the polymorphic isoenzyme CYP2C19 exclusively catalyzes the hydroxylation of the tert-butylamide moiety of nelfinavir to form its primary active metabolite, M8 (hydroxy-tert-butylamide).[3][4][13] Subsequently, both the parent drug, nelfinavir, and the M8 metabolite are further metabolized by CYP3A4.[6][7] The antiviral activity of the M8 metabolite is comparable to that of nelfinavir, making its formation a critical aspect of the drug's overall efficacy.[5][8] Genetic polymorphisms in the CYP2C19 gene can significantly influence the pharmacokinetic variability of nelfinavir and M8, potentially impacting virological response.[6][13]
| Parameter | Nelfinavir (NFV) | M8 Metabolite | Reference |
| Primary Metabolizing Enzyme | CYP3A4, CYP2C19 | CYP3A4 | [3][6] |
| Formation Enzyme | N/A | CYP2C19 | [3][4] |
| Mean Elimination Half-life | ~3.5–5 hours | ~0.44 hours | [1][14] |
| Protein Binding | >98% | Not specified | [1] |
Part 1: Mechanism of Action in HIV-1 Therapy
The cornerstone of nelfinavir's therapeutic action against HIV is the potent and specific inhibition of the HIV-1 protease.
The Role of HIV-1 Protease
HIV-1 protease is an aspartic protease that functions as a homodimer.[1] During the late stages of the viral replication cycle, it cleaves the nascent Gag and Gag-Pol polyproteins at specific sites. This processing is indispensable for the maturation of the viral core and the formation of infectious virions.[8][15] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[12]
Competitive Inhibition by Nelfinavir and M8
Nelfinavir and its M8 metabolite are designed as transition-state analogs. They bind with high affinity to the active site of the HIV-1 protease, effectively competing with the natural polyprotein substrates.[1] The presence of a hydroxyl group in the core structure of these inhibitors mimics the tetrahedral transition state of the peptide bond cleavage, but the molecule itself cannot be cleaved.[1] This stable interaction occupies the enzyme's active site, preventing it from processing the viral polyproteins.
The antiviral potency of M8 is comparable to the parent drug, and due to its significant plasma concentrations, it contributes meaningfully to the overall suppression of viral replication in patients.[5][7]
Caption: Mechanism of HIV-1 Protease inhibition by Nelfinavir/M8.
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of compounds against HIV-1 protease. The principle relies on the cleavage of a specific substrate by the protease, which liberates a fluorophore, resulting in a quantifiable signal.
Methodology:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., containing sodium acetate, DTT, EDTA, and BSA at a suitable pH).
-
Reconstitute recombinant HIV-1 Protease enzyme in the Assay Buffer to a working concentration.[16]
-
Reconstitute a fluorogenic HIV-1 protease substrate in a suitable solvent (e.g., DMSO), then dilute in Assay Buffer.[16]
-
Prepare serial dilutions of the test inhibitor (Nelfinavir/M8) and a known control inhibitor (e.g., Pepstatin A) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test inhibitor dilutions. Include wells for "No Inhibitor" (enzyme activity control) and "No Enzyme" (background control).
-
Add the prepared HIV-1 Protease solution to all wells except the "No Enzyme" controls.[16]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.[16]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time using a fluorescence microplate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Part 2: Mechanism of Action in Neoplastic Disease
Beyond its antiviral role, nelfinavir has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a central node in cancer cell growth, survival, and resistance to therapy.[9][10]
The PI3K/Akt/mTOR Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[10] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PI3K, PTEN loss) or upstream signaling from receptor tyrosine kinases (RTKs).[10] Activated Akt phosphorylates numerous downstream targets, leading to anti-apoptotic effects and cell cycle progression.
Inhibition of Akt Phosphorylation by Nelfinavir
Nelfinavir has been shown to induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR).[10][17] One consequence of this is the inhibition of the proteasome. This proteasomal inhibition leads to an accumulation of misfolded proteins, which in turn activates a cellular stress response that can dephosphorylate and inactivate Akt at key residues, such as Serine 473.[9][10] By downregulating Akt phosphorylation, nelfinavir effectively shuts down this critical pro-survival signaling pathway in cancer cells, leading to apoptosis and reduced proliferation.[11]
Caption: Inhibition of the PI3K/Akt signaling pathway by Nelfinavir.
Experimental Protocol: Western Blotting for Akt Phosphorylation
This protocol provides a method to assess the phosphorylation status of Akt in cancer cells following treatment with nelfinavir, serving as a direct measure of its pathway-inhibitory activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., PC-3 prostate cancer cells) to ~70-80% confluency.[9]
-
Treat cells with varying concentrations of Nelfinavir (e.g., 0-20 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation states.
-
Clarify lysates by centrifugation and determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).[19]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. A decrease in the p-Akt/Total Akt ratio in nelfinavir-treated samples compared to the control indicates successful pathway inhibition.
-
Conclusion
Nelfinavir and its primary active metabolite, hydroxy-tert-butylamide (M8), exhibit a compelling dual mechanism of action with significant therapeutic implications. In the context of HIV, they function as classical competitive inhibitors of the viral protease, a mechanism that is central to their durable success in antiretroviral therapy. The equipotent nature of the M8 metabolite underscores the importance of host metabolism in defining the overall clinical efficacy of nelfinavir. Concurrently, the ability of these compounds to suppress the PI3K/Akt signaling cascade provides a robust molecular rationale for their repurposing in oncology. This secondary mechanism, which is distinct from their antiviral action, highlights a promising avenue for the development of novel cancer therapeutics. The detailed protocols provided herein offer a validated framework for researchers to further investigate these dual activities and explore the full potential of nelfinavir and its derivatives in both infectious disease and cancer drug development.
References
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Bertz, R. J., & Granneman, G. R. (1997). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Clinical Pharmacokinetics, 32(3), 210-222. [Link]
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Hirani, V. N., Raucy, J. L., & Lasker, J. M. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug Metabolism and Disposition, 32(12), 1462-1467. [Link]
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Panhard, X., et al. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 60(4), 380-389. [Link]
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de Oliveira, A. P., & da Silva, V. B. (2010). Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. Revista Brasileira de Ciências Farmacêuticas, 46(1), 1-18. [Link]
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Saitoh, A., et al. (2009). CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy. The Journal of Infectious Diseases, 200(9), 1423-1432. [Link]
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Gesto, J., et al. (2012). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10-17. [Link]
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Brüchner, K., et al. (2011). The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo. Radiation Oncology, 6(1), 1-9. [Link]
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Wikipedia. Nelfinavir. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Panhard, X., et al. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. PubMed. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
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Dailly, E., et al. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 373-380. [Link]
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Tedbury, P. R., & Freed, E. O. (2015). Mechanism and Kinetics of HIV-1 Protease Activation. Viruses, 7(11), 5835–5857. [Link]
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Cerniglia, G. J., et al. (2008). The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response. Neoplasia, 10(10), 1071-1080. [Link]
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Saah, A. J., et al. (2002). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 46(5), 1341-1345. [Link]
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Gills, J. J., & Dennis, P. A. (2009). Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity. F1000Research, 1, 1-1. [Link]
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Burger, D. M., et al. (2006). The effect of the CYP2C19*2 heterozygote genotype on the pharmacokinetics of nelfinavir. British Journal of Clinical Pharmacology, 62(2), 241-244. [Link]
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Patsnap. (2024). What is the mechanism of Nelfinavir Mesylate?. Patsnap Synapse. [Link]
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van Heeswijk, R. P., et al. (2001). The pharmacokinetics of nelfinavir and M8 during pregnancy and post partum. Clinical Pharmacology & Therapeutics, 69(4), 259-266. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nelfinavir. IUPHAR/BPS. [Link]
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Abstract
Nelfinavir, a potent HIV-1 protease inhibitor, has been a cornerstone of highly active antiretroviral therapy (HAART). Its clinical efficacy is not solely attributable to the parent drug, but is significantly influenced by its major active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). This technical guide provides an in-depth analysis of the biological activity of M8, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore its metabolic generation, mechanism of action, comparative in vitro efficacy, and its role in the off-target activities of Nelfinavir, including its potential as an anti-cancer agent. Detailed experimental protocols for the evaluation of its bioactivity are also provided to facilitate further research and development in this area.
Introduction: The Significance of an Active Metabolite
Nelfinavir (brand name Viracept) is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral polyproteins into functional proteins essential for viral maturation and infectivity.[1] By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]
However, the in vivo pharmacology of Nelfinavir is more complex than the action of the parent drug alone. Following oral administration, Nelfinavir is extensively metabolized by the hepatic cytochrome P450 system.[2] This biotransformation leads to the formation of several metabolites, with this compound (M8) being the most abundant and biologically significant.[3] M8 circulates in the plasma at appreciable concentrations and, crucially, retains potent antiviral activity, comparable to that of Nelfinavir itself.[4][5] Therefore, a comprehensive understanding of M8's biological profile is paramount for a complete picture of Nelfinavir's therapeutic effects and for the development of future antiviral and repurposed drug strategies.
Biotransformation of Nelfinavir to Hydroxy-tert-butylamide (M8)
The primary route of Nelfinavir metabolism to its active M8 metabolite is through hydroxylation of the tert-butylamide moiety. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2C19, with a minor contribution from CYP3A4.[2] The significant role of CYP2C19 introduces the potential for inter-individual variability in Nelfinavir metabolism due to genetic polymorphisms in this enzyme.
Figure 1: Metabolic pathway of Nelfinavir to its active M8 metabolite.
Comparative Antiviral Activity of Nelfinavir and M8
A critical aspect of understanding M8's contribution to Nelfinavir's efficacy is the direct comparison of their in vitro antiviral activities. Studies have demonstrated that M8 exhibits antiviral potency that is remarkably similar to the parent compound against various HIV-1 strains.
Quantitative Comparison of In Vitro Antiviral Efficacy
The following table summarizes the 50% effective concentrations (EC50) of Nelfinavir and M8 against two different laboratory strains of HIV-1 in two distinct T-cell lines. This data underscores the significant antiviral contribution of the M8 metabolite.
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| Nelfinavir | RF | CEM-SS | 30 | |
| M8 | RF | CEM-SS | 34 | |
| Nelfinavir | IIIB | MT-2 | 60 | |
| M8 | IIIB | MT-2 | 86 |
Table 1: Comparative in vitro antiviral activity of Nelfinavir and M8.
The data clearly indicates that M8 is not an inactive byproduct but a potent antiviral agent that likely contributes significantly to the overall therapeutic effect observed in patients treated with Nelfinavir.
Mechanism of Action: Inhibition of HIV-1 Protease
Both Nelfinavir and its M8 metabolite exert their antiviral effect through the same mechanism: competitive inhibition of the HIV-1 protease. The structural similarity between the two molecules allows them to bind to the active site of the enzyme, preventing the processing of the Gag-Pol polyprotein precursors. This disruption of the viral lifecycle results in the assembly of immature and non-infectious virions.
Figure 2: Mechanism of action of Nelfinavir and M8 on HIV-1 Protease.
Off-Target Biological Activities: Exploring Anti-Cancer Potential
Beyond its established role as an antiretroviral, Nelfinavir has garnered significant interest for its off-target anti-cancer properties.[6] It has been shown to induce endoplasmic reticulum stress, inhibit the Akt signaling pathway, and promote apoptosis in various cancer cell lines.[6] Intriguingly, research suggests that the M8 metabolite also possesses comparable anti-tumor activity to the parent compound.[6] This opens up new avenues for research into the potential repurposing of Nelfinavir and the specific contribution of its M8 metabolite in oncology.
Further investigation is warranted to fully elucidate the mechanisms by which M8 exerts its anti-cancer effects and to evaluate its efficacy in preclinical cancer models.
Experimental Protocols for Bioactivity Assessment
To facilitate further research, this section provides detailed, step-by-step protocols for two key assays used to determine the biological activity of Nelfinavir and its metabolites.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.
Principle: A fluorogenic substrate containing a specific HIV-1 protease cleavage site is used. In the presence of active protease, the substrate is cleaved, separating a fluorophore from a quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., containing an EDANS/DABCYL FRET pair)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compounds (Nelfinavir, M8) dissolved in DMSO
-
Positive Control (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~490 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Nelfinavir, M8, and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In each well of the 96-well plate, add:
-
x µL of test compound or control
-
y µL of assay buffer
-
z µL of HIV-1 Protease substrate solution
-
-
Initiation of Reaction: Add w µL of recombinant HIV-1 Protease solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (MTT Method)
This assay determines the ability of a compound to protect a host cell line from the cytopathic effects of HIV-1 infection.
Principle: The MTT assay is a colorimetric assay that measures cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. In the context of an antiviral assay, effective compounds will protect cells from virus-induced death, resulting in a higher formazan signal compared to untreated, infected cells.
Materials:
-
MT-4 (or other susceptible T-cell line) cells
-
HIV-1 viral stock
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds (Nelfinavir, M8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well clear microplates
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound).
-
Viral Infection: Add a standardized amount of HIV-1 to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by plotting the percentage of protection against the logarithm of the compound concentration.
Figure 3: Workflow for the cell-based MTT antiviral assay.
Conclusion
This compound (M8) is a major, biologically active metabolite of Nelfinavir that plays a crucial role in its overall therapeutic effect. With antiviral potency comparable to the parent drug, M8's contribution to the suppression of HIV-1 replication is undeniable. Furthermore, the emerging evidence of its anti-cancer activity opens exciting new avenues for drug repurposing and development. The experimental protocols detailed in this guide provide a framework for the continued investigation of M8's biological activities, which will undoubtedly lead to a deeper understanding of its therapeutic potential and contribute to the advancement of both antiviral and oncological research.
References
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Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating metabolites of the human immunodeficiency virus protease inhibitor nelfinavir in humans: structural identification, levels in plasma, and antiviral activities. Antimicrobial agents and chemotherapy, 45(4), 1086–1093. [Link]
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PubChem. (n.d.). Nelfinavir. National Center for Biotechnology Information. Retrieved from [Link]
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Panhard, X., Goujard, C., Le-Moing, V., Lécuroux, C., Avettand-Fenoel, V., & Rouzioux, C. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British journal of clinical pharmacology, 60(5), 519–527. [Link]
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Regazzi, M., Maserati, R., Villani, P., Cusato, M., Zucchi, P., Briganti, E., ... & Testa, L. (2005). Clinical pharmacokinetics of nelfinavir and its metabolite M8 in human immunodeficiency virus (HIV)-positive and HIV-hepatitis C virus-coinfected subjects. Antimicrobial agents and chemotherapy, 49(2), 678–684. [Link]
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Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086-1093. [Link]
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Regazzi, M., Maserati, R., Villani, P., Cusato, M., Zucchi, P., Briganti, E., ... & Testa, L. (2005). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Antimicrobial Agents and Chemotherapy, 49(2), 678–684. [Link]
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Donahue, J. P., Dowdy, D., Ratnam, K. K., Hulgan, T., Price, J., Unutmaz, D., ... & Haas, D. W. (2003). Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy. Journal of clinical pharmacology, 43(2), 159–167. [Link]
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Baede-van Dijk, P. A., Hugen, P. W., Verweij-van Wissen, C. P., Koopmans, P. P., Burger, D. M., & Hekster, Y. A. (2001). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. AIDS (London, England), 15(8), 991–998. [Link]
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Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086-1093. [Link]
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Gills, J. J., LoPiccolo, J., Tsurutani, J., Shoemaker, R. H., Best, C. J., Mirzapoiazova, T., ... & Dennis, P. A. (2007). Nelfinavir, a lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo. Clinical cancer research, 13(17), 5183–5194. [Link]
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Executive Summary
Nelfinavir, a cornerstone HIV-1 protease inhibitor, undergoes significant metabolic bioactivation to form Nelfinavir Hydroxy-tert-butylamide, also known as the M8 metabolite. This active metabolite exhibits antiviral potency comparable to its parent compound, making its pharmacokinetic profile a critical determinant of the overall therapeutic efficacy of nelfinavir. This guide provides a comprehensive technical overview of the formation and disposition of the M8 metabolite. We will dissect the metabolic machinery responsible for its synthesis, delineate the core pharmacokinetic parameters of both nelfinavir and M8, and explore the intrinsic and extrinsic factors that introduce variability. Furthermore, this document details the standard experimental workflows for quantitative bioanalysis and pharmacokinetic modeling, offering researchers and drug development professionals a robust framework for investigating this important therapeutic agent.
Introduction: The Clinical Significance of an Active Metabolite
Nelfinavir Mesylate (brand name Viracept) is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the production of mature, infectious virions.[1] Its introduction into highly active antiretroviral therapy (HAART) regimens marked a significant advancement in the management of HIV infection.[2] Unlike many drugs whose metabolism leads to inactive or less active products, nelfinavir is unique in that its principal metabolite, this compound (M8), possesses in vitro antiviral activity comparable to the parent drug.[3][4] This bioactivation means that the systemic exposure to M8 contributes significantly to the total antiviral pressure exerted by nelfinavir therapy.[3]
Consequently, understanding the pharmacokinetics of M8 is not merely an academic exercise; it is essential for optimizing dosing, predicting drug-drug interactions, and interpreting clinical outcomes. The plasma concentration of M8 can be substantial, with its area under the curve (AUC) being approximately 27% to 39% of the parent nelfinavir.[3] Therefore, any factor that alters the formation or clearance of M8 can meaningfully impact the therapeutic window. This guide serves to consolidate the current knowledge on M8 pharmacokinetics, providing a foundational resource for the scientific community.
Metabolic Bioactivation: The Role of Cytochrome P450
The conversion of nelfinavir to its M8 metabolite is a targeted hydroxylation reaction occurring on the tert-butylamide moiety. This process is almost exclusively catalyzed by a specific enzyme within the cytochrome P450 (CYP) superfamily.
The Central Role of CYP2C19
Field-proven evidence from in vitro studies using human liver microsomes and reconstituted enzyme systems has definitively identified CYP2C19 as the primary enzyme responsible for the formation of M8.[2][5] While other enzymes like CYP3A4 are heavily involved in the overall metabolism of nelfinavir to other, inactive metabolites (such as M1 and M3), they play a negligible role in generating the active M8 metabolite.[2][6] This enzymatic specificity is a critical point of vulnerability and variability in nelfinavir's metabolic pathway. The reaction kinetics show a Michaelis-Menten constant (KM) of approximately 21.6 µM in human liver microsomes, indicating the substrate affinity for the CYP2C19 active site.[2]
The causality behind this specific pathway is rooted in the structural complementarity between nelfinavir and the CYP2C19 active site, which facilitates the precise hydroxylation of the tert-butyl group. This knowledge is paramount for predicting drug interactions. For instance, co-administration of a potent CYP2C19 inhibitor like omeprazole has been shown to significantly decrease the M8/nelfinavir concentration ratio.[2][7]
Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.
Core Pharmacokinetic Profiles: Nelfinavir and M8
A joint pharmacokinetic model, where data for both the parent drug and its metabolite are analyzed simultaneously, provides the most accurate characterization of their disposition. A one-compartment model with first-order absorption and elimination for nelfinavir, coupled with an additional compartment for the formation and elimination of M8, has been shown to best describe the data.[8][9]
Absorption and Distribution
Nelfinavir's oral bioavailability is significantly enhanced when taken with food, reaching 70-80%.[8] Both nelfinavir and its M8 metabolite are highly bound to plasma proteins (approximately 98%), which confines their distribution primarily to the vascular space.[3] The apparent volume of distribution (V/F) for nelfinavir is large, estimated to be around 309 L, indicating some tissue distribution.[8][9]
Metabolism and Elimination
The apparent clearance (CL/F) of nelfinavir is approximately 37.3 L/h.[8][9] The elimination of the M8 metabolite is considered "formation rate-limited." This means that the rate at which M8 is eliminated from the body is dictated by the rate at which it is formed from nelfinavir. This explains the observation that the terminal half-lives of nelfinavir and M8 often appear parallel despite M8 having a much shorter intrinsic half-life.[8] The mean half-life for nelfinavir is estimated to be around 5.4 hours, whereas the intrinsic half-life for M8 is very short, at approximately 0.44 hours.[8][9]
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters derived from a population pharmacokinetic study in HIV-infected adults. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Nelfinavir | M8 (Hydroxy-tert-butylamide) | Reference |
| Apparent Clearance (CL/F) | 37.3 L/h | 88.2 L/h (derived) | [8] |
| Apparent Volume of Distribution (V/F) | 309 L | 56.1 L (derived) | [8] |
| Half-life (t½) | ~5.4 h | ~0.44 h | [8][9] |
| AUC0–8 (750 mg TID) | ~26.4 µM·h | ~8.4 µM·h | [3] |
| Cmax (750 mg TID, steady state) | 4.96 µM | 1.96 µM | [3] |
| Cmin (750 mg TID, steady state) | 1.73 µM | 0.55 µM | [3] |
| Protein Binding | ~98% | ~98% | [3] |
Note: TID = three times daily. Derived values for M8 clearance and volume are based on modeling assumptions.[8]
Factors Influencing Pharmacokinetics
The systemic exposure to both nelfinavir and M8 is not uniform across all patients. Several factors can introduce significant variability, which has direct clinical implications.
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelfinavir, a potent HIV-1 protease inhibitor, undergoes significant metabolism in humans, leading to the formation of several metabolites. Among these, the Nelfinavir Hydroxy-tert-butylamide metabolite, commonly referred to as M8, is of particular interest due to its comparable antiviral activity to the parent drug. This technical guide provides an in-depth exploration of the metabolic pathways of Nelfinavir, with a core focus on the formation, characterization, and clinical significance of the M8 metabolite. We will delve into the enzymatic processes governing this biotransformation, present detailed methodologies for its in vitro and in vivo analysis, and discuss the implications for drug efficacy and patient variability.
Introduction to Nelfinavir and the Significance of its Metabolism
Nelfinavir mesylate is an essential component of highly active antiretroviral therapy (HAART) used in the treatment of HIV infection[1]. It functions by inhibiting the HIV protease enzyme, which is crucial for the production of mature, infectious virions[2]. The clinical efficacy of Nelfinavir is influenced by its pharmacokinetic profile, which is largely dictated by its metabolism in the liver[1][3]. A comprehensive understanding of Nelfinavir's metabolic fate is therefore paramount for optimizing therapeutic regimens and anticipating potential drug-drug interactions.
The metabolism of Nelfinavir is not merely a pathway for elimination but also a source of bioactivation. The major oxidative metabolite, this compound (M8), exhibits potent antiviral activity that is comparable to Nelfinavir itself[4][5]. This contributes to the overall therapeutic effect of the drug. However, the rate of M8 formation can vary significantly among individuals, primarily due to genetic factors, which can impact the consistency of the therapeutic response[6][7].
Metabolic Pathways of Nelfinavir
Nelfinavir is extensively metabolized by the cytochrome P450 (CYP) enzyme system in the liver[2][3]. While multiple CYP isoforms are involved, the formation of the active M8 metabolite is primarily catalyzed by a specific enzyme.
The Pivotal Role of Cytochrome P450 2C19 (CYP2C19)
The hydroxylation of the tert-butylamide moiety of Nelfinavir to form the M8 metabolite is predominantly mediated by the CYP2C19 enzyme[4][6]. In vitro studies using human liver microsomes and reconstituted enzyme systems have confirmed that CYP2C19 is the principal catalyst for this reaction, while other isoforms such as CYP2C9, CYP2C8, and CYP3A4 show minimal to no activity in M8 formation[4]. The kinetic parameters for this reaction in human liver microsomes have been determined, with a KM of 21.6 µM and a Vmax of 24.6 pmol/min/nmol P450[4].
Genetic Polymorphisms of CYP2C19 and their Clinical Impact
CYP2C19 is a highly polymorphic enzyme, and genetic variations can lead to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs)[7]. These genetic differences directly influence the rate of M8 formation from Nelfinavir[6][8].
-
Extensive Metabolizers (1/1): Individuals with two functional alleles efficiently metabolize Nelfinavir to M8.
-
Intermediate Metabolizers (1/2, 1/3, etc.): Heterozygous individuals with one functional and one non-functional allele exhibit a reduced rate of M8 formation[7].
-
Poor Metabolizers (2/2, 3/3, etc.): Individuals with two non-functional alleles have a significantly impaired ability to produce M8, with some studies reporting undetectable levels of the metabolite in homozygous PMs[7][8].
Consequently, CYP2C19 PMs tend to have higher plasma concentrations of the parent drug, Nelfinavir, and lower concentrations of the M8 metabolite[8]. While the combined exposure to the "active moiety" (Nelfinavir + M8) may only be modestly elevated in PMs, this shift in the metabolic ratio is a critical consideration in clinical practice, particularly when assessing therapeutic efficacy and the potential for concentration-dependent side effects[8].
Other Metabolic Pathways
Besides the formation of M8, Nelfinavir is also metabolized to other, largely inactive, oxidative metabolites by enzymes such as CYP3A4[3][6]. These minor metabolites, often designated as M1 and M3, do not contribute significantly to the overall antiviral effect[4]. Nelfinavir itself is also an inhibitor of CYP3A4, which is a key factor in its drug-drug interaction profile[9].
Diagram: Nelfinavir Metabolism Pathway
Caption: Major metabolic pathways of Nelfinavir.
Physicochemical and Pharmacokinetic Properties
A clear understanding of the physicochemical and pharmacokinetic properties of both Nelfinavir and its M8 metabolite is essential for the development of robust analytical methods and for interpreting clinical data.
| Property | Nelfinavir | This compound (M8) | Reference(s) |
| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₅S | [10] |
| Molecular Weight | 567.78 g/mol | 583.78 g/mol | [10] |
| Biological Half-life | ~3.5 - 5 hours | ~4.3 hours | [3][11] |
| Plasma Protein Binding | ~98% | ~98% | [3][5] |
| Primary Metabolizing Enzyme | CYP2C19, CYP3A4 | - | [4][6] |
| Antiviral Activity | Potent | Comparable to Nelfinavir | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the in vitro investigation of Nelfinavir metabolism and the quantification of Nelfinavir and M8 in biological matrices.
In Vitro Metabolism of Nelfinavir using Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolism of Nelfinavir to M8 in a controlled in vitro environment. The causality behind these steps is to mimic the physiological conditions of hepatic metabolism as closely as possible.
Materials:
-
Nelfinavir
-
This compound (M8) reference standard (available from commercial suppliers)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Nelfinavir and M8 in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer and warm it to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically at a final protein concentration of 0.5-1.0 mg/mL), and Nelfinavir solution at the desired concentration.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). A time-course experiment is crucial to determine the initial rate of metabolism.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This denatures the microsomal enzymes and precipitates the proteins.
-
Vortex the samples vigorously.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of Nelfinavir and M8 using a validated LC-MS/MS method (see section 4.2).
-
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism of Nelfinavir.
LC-MS/MS Method for Quantification of Nelfinavir and M8 in Plasma
This protocol provides a general framework for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Nelfinavir and M8 in human plasma. The choice of a tandem mass spectrometer provides high selectivity and sensitivity, which is critical for bioanalytical assays.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials:
-
Nelfinavir and M8 reference standards.
-
An appropriate internal standard (IS), structurally similar to the analytes.
-
Human plasma (blank).
-
Acetonitrile (ACN), methanol (MeOH), formic acid, and other HPLC-grade solvents.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200-300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed for 10-15 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Nelfinavir, M8, and the IS need to be optimized. For Nelfinavir, a common transition is m/z 568.4 → 330.0[12]. The transition for M8 would be based on its molecular weight of 583.78 g/mol and would require empirical determination.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Nelfinavir and M8.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentrations of Nelfinavir and M8 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacological and Toxicological Considerations
The M8 metabolite's pharmacological activity is a key aspect of Nelfinavir's overall therapeutic profile.
Antiviral Activity
Multiple studies have demonstrated that the M8 metabolite possesses in vitro antiviral activity against HIV-1 that is comparable to that of the parent drug, Nelfinavir[4][5]. This means that the formation of M8 does not represent a loss of therapeutic effect but rather a continuation of it. The combined concentrations of Nelfinavir and M8 are often considered the "active moiety" and are correlated with the overall antiviral response[8].
Toxicology
Information directly comparing the toxicology of Nelfinavir and its M8 metabolite is limited. Nelfinavir therapy has been associated with transient and usually asymptomatic elevations in serum aminotransferase levels, and in rare cases, clinically apparent acute liver injury[13]. The hepatotoxicity is thought to be related to the extensive metabolism of Nelfinavir by the cytochrome P450 system, potentially through the formation of toxic intermediates[13]. In patients with co-infections such as hepatitis B or C, liver injury during Nelfinavir treatment may also be due to an exacerbation of the underlying chronic hepatitis[13]. Further research is needed to delineate the specific toxicological profile of the M8 metabolite and its contribution to the adverse effects observed with Nelfinavir therapy.
Conclusion and Future Directions
The metabolism of Nelfinavir to its active Hydroxy-tert-butylamide (M8) metabolite is a critical factor in its clinical pharmacology. The predominant role of the polymorphic enzyme CYP2C19 in this biotransformation highlights the importance of pharmacogenetic considerations in personalizing Nelfinavir therapy. The comparable antiviral activity of M8 underscores the need to consider the combined concentrations of the parent drug and this active metabolite when evaluating therapeutic efficacy.
Future research should focus on elucidating the specific toxicological profile of the M8 metabolite to better understand the overall safety profile of Nelfinavir. Further investigation into the impact of CYP2C19 genotypes on long-term clinical outcomes in diverse patient populations will also be crucial for optimizing the use of this important antiretroviral agent. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding of Nelfinavir and its metabolites.
Diagram: Logical Relationship of Nelfinavir Metabolism and Clinical Effect
Caption: Interplay of Nelfinavir metabolism and clinical outcomes.
References
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Hirani, N., Raucy, J. L., & Lasker, J. M. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug Metabolism and Disposition, 32(11), 1349-1355. [Link]
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Damle, B. D., Kaul, S., Pithavala, Y. K., & LaBadie, R. R. (2009). Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite. British Journal of Clinical Pharmacology, 68(6), 870–878. [Link]
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Saitoh, A., Fletcher, C. V., Brundage, R. C., et al. (2009). CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy. The Journal of Infectious Diseases, 200(6), 947–956. [Link]
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Damle, B. D., Kaul, S., Pithavala, Y. K., & LaBadie, R. R. (2009). Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite. British journal of clinical pharmacology, 68(6), 870-878. [Link]
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Barat, C., Le Morvan, V., Le Guellec, C., et al. (2008). Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients. British Journal of Clinical Pharmacology, 65(5), 705–712. [Link]
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Marzolini, C., Tréluyer, J. M., Hulot, J. S., et al. (2004). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 57(2), 178–185. [Link]
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Chi, J., Jayewardene, A. L., Stone, J. A., & Aweeka, F. T. (2003). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 31(5), 975-983. [Link]
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de Maat, M. M., Eleveld, P. H., van Gorp, E. C., & Brouwer, K. C. (2003). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. Therapeutic drug monitoring, 25(3), 304-310. [Link]
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Regazzi, M., Maserati, R., Villani, P., et al. (2005). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Antimicrobial Agents and Chemotherapy, 49(5), 1843-1848. [Link]
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Regazzi, M., Maserati, R., Villani, P., et al. (2005). Clinical pharmacokinetics of nelfinavir and its metabolite M8 in human immunodeficiency virus (HIV)-positive and HIV-hepatitis C virus-coinfected subjects. Antimicrobial agents and chemotherapy, 49(5), 1843–1848. [Link]
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Zhang, K. E., Wu, E., Patick, A. K., et al. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086-1093. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nelfinavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Khan, I., Ganaie, M. A., & Siddiqui, N. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC chemistry, 14(1), 1-12. [Link]
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Pharmaffiliates. (n.d.). N-tert-butyl-decahydro-2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(2-quinolylcarbonyl)-D-asparaginyl]amino]butyl]-(4aS,8aS)-isoquinoline-3(S)-carboxamide. [Link]
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Parker, A. J., & Houston, J. B. (2008). Rate-Limiting Steps in Hepatic Drug Clearance: Comparison of Hepatocellular Uptake and Metabolism with Microsomal Metabolism of Saquinavir, Nelfinavir, and Ritonavir. Drug Metabolism and Disposition, 36(7), 1375-1384. [Link]
- Bertolini, G., & Gatti, F. (2002). Method of preparation of (s)-n-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
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Fahmi, O. A., Maurer, T. S., Kish, M., et al. (2008). Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or Nelfinavir. Drug Metabolism and Disposition, 36(8), 1547-1557. [Link]
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Singh, S., Singh, B., & Kumar, R. (2021). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 2(2), 036-046. [Link]
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Dailly, E., Raffi, F., & Allavena, C. (2002). Simple and rapid high-performance liquid chromatographic method for nelfinavir, M8 nelfinavir metabolite, ritonavir and saquinavir assay in plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 117–123. [Link]
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Global Substance Registration System. (n.d.). This compound. [Link]
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Sahoo, N. K., Hung, B. T., Chakrabarti, P., et al. (2022). New validated LC-MS/MS simultaneous estimation of Lopinavir and Ritonavir in human plasma positive ion mode using Deuterated internal standards. Research Square. [Link]
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Kumar, D., & Kumar, P. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [https://www.researchgate.net/publication/342676767_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]([Link]_ Metabolism_Studies_Using_Human_Liver_Microsomes)
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Kaul, D. R., Cinti, S. K., Carver, P. L., & Kazanjian, P. H. (1999). Nelfinavir mesylate: a protease inhibitor. The Annals of pharmacotherapy, 33(2), 181–193. [Link]
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PubChem. (n.d.). Nelfinavir. National Center for Biotechnology Information. [Link]
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Dailly, E., Raffi, F., & Allavena, C. (2002). Simple and rapid high-performance liquid chromatographic method for nelfinavir, M8 nelfinavir metabolite, ritonavir and saquinavir assay in plasma. Journal of Chromatography B, 773(1), 117-123. [Link]
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Zhang, K. E., Korn, C. H., & Pithavala, Y. K. (1998). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 715(2), 365–375. [Link]
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Kumar, D., & Kumar, P. (2020). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. In Modern Analytical Chemistry. IntechOpen. [Link]
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This guide provides a comprehensive technical overview of the in vitro antiviral activity of the HIV-1 protease inhibitor, Nelfinavir, and its principal active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic data, outlines detailed experimental protocols for assessing antiviral efficacy, and presents quantitative data to support the evaluation of these compounds in a research setting.
Introduction: Nelfinavir and the Significance of its Active Metabolite
Nelfinavir is a potent, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] By selectively targeting this viral enzyme, Nelfinavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[2] A crucial aspect of Nelfinavir's pharmacology is its extensive metabolism in humans, primarily by cytochrome P450 enzymes, to form several metabolites.[3] The major metabolite, this compound (M8), is of particular interest as it exhibits antiviral activity comparable to the parent drug.[3][4] Understanding the in vitro activity of both Nelfinavir and its M8 metabolite is therefore essential for a complete assessment of its therapeutic potential and for the design of robust in vitro experimental systems.
This guide will delve into the core mechanisms of action, provide detailed protocols for the in vitro evaluation of these compounds, and present a consolidated view of their activity against both HIV-1 and other viral targets of interest, such as SARS-CoV-2.
Mechanism of Action: Inhibition of Viral Protease
The primary antiviral mechanism of Nelfinavir and its active metabolite, Hydroxy-tert-butylamide, is the competitive inhibition of HIV-1 protease. This viral enzyme is responsible for the post-translational processing of the Gag and Gag-Pol polyproteins, which are precursors to essential structural proteins and enzymes of the virus.
The inhibition of HIV-1 protease by Nelfinavir and its M8 metabolite disrupts the viral replication cycle at a late stage. This leads to the release of virions that are structurally incomplete and functionally inactive, thereby preventing the spread of infection to new cells. The shared mechanism of action underscores the importance of considering the contribution of the M8 metabolite to the overall antiviral effect observed in vivo.
Caption: Mechanism of Action of Nelfinavir and its M8 Metabolite.
In Vitro Antiviral Activity Assays
The in vitro antiviral activity of Nelfinavir and its Hydroxy-tert-butylamide metabolite can be assessed using a variety of established cell-based and enzymatic assays. The choice of assay depends on the specific research question, with considerations for throughput, sensitivity, and the biological relevance of the model system.
Cell-Based Anti-HIV Assays
Cell-based assays are fundamental for determining the efficacy of an antiviral compound in a biological context. These assays typically involve infecting a susceptible cell line with HIV-1 in the presence of varying concentrations of the test compound.
3.1.1. MT-4 Cell-Based Assay for Anti-HIV Activity
The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it a sensitive model for screening anti-HIV agents.[5]
Protocol: MT-4 Cell Viability Assay for Anti-HIV Efficacy
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Maintain cells in a logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of Nelfinavir or Hydroxy-tert-butylamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Infection: Seed MT-4 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well. Add the serially diluted compound to the wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cytopathic Effect (CPE):
-
MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Caption: Workflow for MT-4 Cell-Based Anti-HIV Assay.
Enzymatic Assay: HIV-1 Protease Inhibition
To directly assess the inhibitory activity of Nelfinavir and its M8 metabolite on the viral enzyme, a cell-free enzymatic assay is employed. This assay measures the ability of the compounds to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.
Protocol: HIV-1 Protease FRET-Based Inhibition Assay
-
Reagents:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
-
Compound Preparation: Prepare serial dilutions of Nelfinavir or Hydroxy-tert-butylamide in DMSO and then in assay buffer.
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the diluted compound, and the recombinant HIV-1 protease.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Readout: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence kinetic data. Plot the percentage of inhibition against the compound concentration to calculate the 50% inhibitory concentration (IC50).
In Vitro Activity Against Other Viruses: SARS-CoV-2
Recent research has explored the potential of Nelfinavir as a repurposed drug for other viral infections, including COVID-19. In vitro studies have demonstrated that Nelfinavir can inhibit the replication of SARS-CoV-2.[6][7]
4.1. Vero E6 Cell-Based Assay for Anti-SARS-CoV-2 Activity
Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to SARS-CoV-2 infection and are a standard model for in vitro antiviral testing.[8]
Protocol: Plaque Reduction Assay for Anti-SARS-CoV-2 Efficacy
-
Cell Culture: Grow Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
Infection: Seed Vero E6 cells in 6-well plates and grow to confluence. Infect the cell monolayer with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing serial dilutions of Nelfinavir or Hydroxy-tert-butylamide.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the EC50, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Data Summary
The following tables summarize the in vitro activity of Nelfinavir and its Hydroxy-tert-butylamide (M8) metabolite from published studies. It is important to note that the antiviral activity of M8 is comparable to that of the parent compound, Nelfinavir.[3][4]
| Compound | Virus | Assay | Cell Line | EC50 (µM) | Reference |
| Nelfinavir | SARS-CoV-2 | CPE Inhibition | Vero E6 | 1.13 | [6][7] |
| Nelfinavir | SARS-CoV-2 | CPE Inhibition | Vero E6 | 1.76 (EC90) | [6][7] |
| Compound | Target | Assay | Cell Type | IC50 (µM) | Reference |
| Nelfinavir | P-glycoprotein | Inhibition | CD4+ T cells | 10.9 | [9] |
| M8 | P-glycoprotein | Inhibition | CD4+ T cells | 29.5 | [9] |
| Nelfinavir | P-glycoprotein | Inhibition | CD8+ T cells | 19.3 | [9] |
| M8 | P-glycoprotein | Inhibition | CD8+ T cells | >48 | [9] |
Conclusion
Nelfinavir and its active metabolite, Hydroxy-tert-butylamide (M8), demonstrate potent in vitro antiviral activity, primarily through the inhibition of HIV-1 protease. The methodologies outlined in this guide provide a robust framework for the in vitro characterization of these and other antiviral compounds. The comparable in vitro anti-HIV activity of the M8 metabolite highlights the importance of considering metabolic profiles in drug development and evaluation. Furthermore, the observed in vitro activity of Nelfinavir against SARS-CoV-2 suggests potential avenues for drug repurposing, warranting further investigation. This guide serves as a valuable resource for researchers in the field, providing both the theoretical underpinnings and practical protocols for the in vitro assessment of these important antiviral agents.
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Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. (n.d.). Problems of Virology. Retrieved from [Link]
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Yamamoto, N., et al. (2020). Nelfinavir inhibits replication of severe acute respiratory syndrome coronavirus 2 in vitro. bioRxiv. Retrieved from [Link]
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HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. (2021). National Institutes of Health. Retrieved from [Link]
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Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail. (2019). National Institutes of Health. Retrieved from [Link]
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Nelfinavir: An Old Ally in the COVID-19 Fight? (2022). MDPI. Retrieved from [Link]
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Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy. (2003). PubMed. Retrieved from [Link]
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The Effect of β-Carotene Supplementation on the Pharmacokinetics of Nelfinavir and Its Active Metabolite M8 in HIV-1-infected Patients. (2013). National Institutes of Health. Retrieved from [Link]
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Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. (2004). American Society for Microbiology. Retrieved from [Link]
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A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of Nelfinavir in Patients with Mild COVID-19. (2023). American Society for Microbiology. Retrieved from [Link]
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The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response. (2007). PubMed Central. Retrieved from [Link]
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Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. (2006). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Advances in Heterocyclic HIV Protease Inhibitors. (2022). MDPI. Retrieved from [Link]
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Treatment with HIV-Protease Inhibitor Nelfinavir Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: Beyond the Parent Compound
Nelfinavir, marketed under the brand name Viracept, is a potent protease inhibitor that has been a cornerstone in the combination antiretroviral therapy (cART) for HIV/AIDS.[1][2] Its mechanism of action involves the competitive inhibition of HIV protease, an enzyme critical for the cleavage of viral polyproteins, thereby preventing the maturation of new, infectious virions.[3][4] However, the clinical efficacy of Nelfinavir is not solely attributable to the parent drug. The biotransformation of Nelfinavir in the body gives rise to a major active metabolite, Nelfinavir Hydroxy-tert-butylamide, commonly referred to as M8.[5][6][7] This metabolite circulates in plasma at significant concentrations and exhibits antiviral activity comparable to that of Nelfinavir itself, making its study crucial for a comprehensive understanding of the drug's overall therapeutic effect and for optimizing patient treatment strategies.[4][5]
This technical guide provides an in-depth exploration of the this compound metabolite (M8). It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of its metabolic generation, pharmacological significance, and the analytical methodologies required for its accurate quantification. The narrative emphasizes the rationale behind experimental designs and protocols, aiming to equip the reader with both theoretical knowledge and practical insights.
Section 1: The Metabolic Journey of Nelfinavir to M8
The metabolic fate of Nelfinavir is a critical determinant of its therapeutic window and potential for drug-drug interactions. The liver is the primary site of Nelfinavir metabolism, which is extensively mediated by the cytochrome P450 (CYP) enzyme system.[3]
The Enzymatic Machinery: CYP2C19 and CYP3A4
The formation of the Hydroxy-tert-butylamide metabolite (M8) is a key metabolic pathway for Nelfinavir.[5] In vitro studies utilizing human liver microsomes and cDNA-expressed CYP isoforms have identified CYP2C19 as the principal enzyme responsible for the hydroxylation of the tert-butylamide moiety of Nelfinavir to form M8.[5] While CYP2C19 is the primary catalyst for M8 formation, CYP3A4 , a major drug-metabolizing enzyme, also plays a significant role in the overall metabolism of Nelfinavir, mediating other oxidative pathways.[3][5]
The involvement of CYP2C19 is of particular clinical interest due to its known genetic polymorphism.[5] Individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype. This genetic variability can lead to significant inter-individual differences in the plasma concentrations of both Nelfinavir and M8.[5] For instance, a poor metabolizer of CYP2C19 would be expected to have lower levels of M8 and consequently higher concentrations of the parent drug.[5] However, due to the comparable antiviral activity of M8 and Nelfinavir, the overall clinical efficacy may not be significantly altered in these individuals.[5]
Biotransformation Pathway
The biotransformation of Nelfinavir to its Hydroxy-tert-butylamide metabolite (M8) is a phase I metabolic reaction. Specifically, it involves the hydroxylation of one of the methyl groups on the tert-butylamide portion of the Nelfinavir molecule. This addition of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion from the body.
Caption: Metabolic pathway of Nelfinavir to its active metabolite, M8.
Section 2: Pharmacological Profile and Clinical Significance of M8
The relevance of a drug metabolite is intrinsically linked to its own pharmacological activity and its concentration relative to the parent compound. In the case of M8, both of these factors underscore its importance in the overall therapeutic effect of Nelfinavir.
Antiviral Potency
In vitro antiviral assays have demonstrated that the Hydroxy-tert-butylamide metabolite (M8) possesses antiviral activity that is comparable to the parent drug, Nelfinavir.[4][5] This makes Nelfinavir unique among the HIV protease inhibitors, as it is the only one to produce an active metabolite at plasma levels significant enough to contribute to the overall antiviral effect.[5] The presence of an active metabolite with a similar potency to the parent drug has important implications for therapeutic drug monitoring (TDM). Relying solely on the quantification of Nelfinavir could potentially underestimate the total antiviral pressure being exerted on the virus.[5]
Pharmacokinetic Properties
Pharmacokinetic studies in HIV-infected patients have shown that M8 circulates in the plasma at substantial concentrations.[5][8] While Nelfinavir remains the major circulating species, M8 is the most abundant metabolite.[8] The plasma protein binding of M8 is high, at approximately 98%, which is similar to that of Nelfinavir.[5] The elimination half-life of M8 is shorter than that of Nelfinavir.[8]
Table 1: Comparative Pharmacokinetic Parameters of Nelfinavir and M8
| Parameter | Nelfinavir | M8 (Hydroxy-tert-butylamide) | Reference |
| Elimination Half-life (t½) | ~3.5 - 5 hours | ~2.04 hours | [4][8] |
| Plasma Protein Binding | >98% | ~98% | [5] |
| M8/Nelfinavir AUC Ratio | - | ~0.39 (at steady state) | [5] |
Note: Pharmacokinetic parameters can vary depending on the patient population and study design.
Section 3: Analytical Methodologies for the Quantification of M8
Accurate and reliable quantification of Nelfinavir and its M8 metabolite in biological matrices, primarily plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. High-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection are the most commonly employed analytical techniques.[6][9]
Rationale for Method Selection: HPLC-MS/MS
While HPLC with UV detection can be utilized, HPLC-MS/MS offers superior sensitivity, selectivity, and specificity.[5] This is particularly crucial when analyzing complex biological matrices like plasma, where numerous endogenous and exogenous compounds can interfere with the analysis. The selectivity of MS/MS is achieved through the use of selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method minimizes the risk of interference and allows for accurate quantification even at low concentrations.
Step-by-Step Experimental Protocol: Quantification of Nelfinavir and M8 in Human Plasma by HPLC-MS/MS
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
3.2.1. Materials and Reagents
-
Nelfinavir and this compound (M8) analytical standards
-
Internal standard (IS), e.g., a structurally similar compound not present in the sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank and study samples)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, except for the blank. The IS is crucial for correcting for variations in extraction efficiency and instrument response.
-
Alkalinization: Adjust the pH of the plasma sample to approximately 10.5 with a suitable base (e.g., ammonium hydroxide). This step is essential to ensure that Nelfinavir and M8 are in their non-ionized form, which enhances their extraction into an organic solvent.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile). Vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous plasma to the organic phase.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the mobile phase. This step ensures that the sample is in a solvent compatible with the HPLC system.
3.2.3. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.
-
Analytical Column: A reverse-phase C18 or C8 column is typically used for the separation of Nelfinavir and its metabolites. The choice of column chemistry and dimensions will depend on the desired separation efficiency and analysis time.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed. The formic acid helps to improve the ionization efficiency in the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for Nelfinavir, M8, and the internal standard.
Table 2: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nelfinavir | [Insert Value] | [Insert Value] |
| M8 (Hydroxy-tert-butylamide) | [Insert Value] | [Insert Value] |
| Internal Standard | [Insert Value] | [Insert Value] |
Note: The specific m/z values will need to be determined by direct infusion of the analytical standards into the mass spectrometer.
Caption: Workflow for the quantification of Nelfinavir and M8 in plasma.
Conclusion: An Integrated View for Advancing Drug Development
The Hydroxy-tert-butylamide metabolite (M8) of Nelfinavir is a clinically significant entity that contributes to the overall antiviral efficacy of the parent drug. A thorough understanding of its formation, pharmacokinetics, and pharmacological activity is paramount for a complete picture of Nelfinavir's therapeutic profile. The analytical methodologies outlined in this guide provide a framework for the accurate and reliable quantification of M8, which is indispensable for both clinical research and the optimization of patient care. As the field of antiretroviral therapy continues to evolve, a detailed characterization of drug metabolites like M8 will remain a critical aspect of drug development and personalized medicine.
References
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Biotransformation pathways for nelfinavir that lead to circulating... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086–1093. [Link]
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Nelfinavir – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
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Marzolini, C., Buclin, T., Decosterd, L. A., Biollaz, J., & Telenti, A. (2003). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 55(4), 361–369. [Link]
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Gaudreault, M., Kumar, G. N., & Weiner, D. L. (2004). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 48(5), 1634–1640. [Link]
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Luzuriaga, K., Capparelli, E., & Alvero, C. (2004). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. The Pediatric Infectious Disease Journal, 23(8), 732–737. [Link]
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What is the mechanism of Nelfinavir Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved January 22, 2026, from [Link]
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CAS Number: 213135-56-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Nelfinavir Hydroxy-tert-butylamide, the principal and pharmacologically active metabolite of the antiretroviral drug Nelfinavir. Known in research and clinical literature as the M8 metabolite, this compound plays a significant role in the overall therapeutic effect of Nelfinavir. This document delves into its chemical identity, metabolic generation, proposed synthesis, analytical quantification, and pharmacological significance, offering a valuable resource for professionals in drug development and HIV research.
Introduction to Nelfinavir and its Active Metabolite
Nelfinavir, marketed under the brand name Viracept, is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's replication cycle.[1] By binding to the active site of the HIV protease, Nelfinavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1]
Upon oral administration, Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] While several metabolites are formed, one major metabolite, this compound (M8), exhibits antiviral activity comparable to the parent drug.[2] This active metabolite contributes significantly to the overall antiretroviral efficacy of Nelfinavir therapy.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 213135-56-9 | |
| Molecular Formula | C32H45N3O5S | |
| Molecular Weight | 583.8 g/mol | |
| IUPAC Name | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfanyl)butyl]-N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide | |
| Synonyms | M8, AG1402 | [3] |
| Predicted XLogP3 | 4.6 |
Metabolic Pathway and Pharmacological Significance
The biotransformation of Nelfinavir to its active M8 metabolite is a critical aspect of its pharmacology. This metabolic conversion is primarily mediated by a specific cytochrome P450 isozyme.
Enzymatic Formation of this compound
In vivo, Nelfinavir undergoes hydroxylation at the tert-butyl moiety to form this compound. This reaction is catalyzed by the cytochrome P450 2C19 (CYP2C19) enzyme in the liver.[2] The inducibility and polymorphic nature of CYP2C19 can influence the rate of M8 formation, potentially impacting the overall antiviral potency of Nelfinavir in different individuals.[2]
Sources
An In-Depth Technical Guide to the Molecular Weight and Characterization of Nelfinavir Hydroxy-tert-butylamide
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, this compound, also known as the M8 metabolite, is a major, pharmacologically active species.[1] A precise understanding of its physicochemical properties, particularly its molecular weight, is fundamental for pharmacokinetic modeling, impurity profiling, and overall drug safety assessment. This guide provides a detailed technical overview of this compound, focusing on its molecular weight, chemical identity, and the analytical methodologies required for its definitive characterization.
Introduction: The Clinical Context of Nelfinavir
Nelfinavir (brand name Viracept) is an antiretroviral drug belonging to the protease inhibitor (PI) class.[2][3] It was approved for medical use in 1997 and is prescribed in combination with other antiretrovirals for the treatment of Human Immunodeficiency Virus (HIV) infection.[2]
Mechanism of Action
The efficacy of Nelfinavir lies in its ability to competitively inhibit the HIV-1 protease enzyme.[2][4] This viral enzyme is critical for the HIV life cycle, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins required for the assembly of mature, infectious virions.[4][5] By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4] This targeted inhibition is a cornerstone of modern combination antiretroviral therapy (cART).
Below is a detailed summary of the key quantitative data for Nelfinavir and its primary active metabolite.
| Property | Nelfinavir (Parent Drug) | This compound (M8) | Data Source |
| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₅S | [4][6] |
| Average Molecular Weight | 567.79 g/mol | 583.8 g/mol | [2][6] |
| Monoisotopic Mass | 567.313078 Da | 583.307993 Da | [4][6] |
| CAS Number | 159989-64-7 | 213135-56-9 | [4][6] |
| IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | [4][6] |
The increase of approximately 16 Da in both the average and monoisotopic mass is consistent with the net addition of one oxygen atom during the metabolic hydroxylation process. This mass difference is a critical diagnostic marker used in mass spectrometry to distinguish the metabolite from the parent drug.
Analytical Characterization: Determining Molecular Weight
The gold-standard technique for determining the molecular weight of pharmaceutical compounds and their metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS). [7]This method offers the high sensitivity required to detect low-concentration metabolites in complex biological matrices and the specificity to provide unambiguous mass information.
Causality of Method Selection:
-
Chromatography (LC): A reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed first to separate the parent drug from its metabolites and other endogenous matrix components. [8]This separation is crucial because co-eluting compounds can cause ion suppression in the mass spectrometer, leading to inaccurate quantification.
-
Mass Spectrometry (MS): The eluent from the LC column is directed into a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for molecules like Nelfinavir as it is a "soft" method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) can measure the mass-to-charge ratio (m/z) with high accuracy, enabling the confirmation of the elemental composition.
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a validated, self-validating framework for the identification and molecular weight confirmation of this compound in a plasma sample.
Objective: To confirm the presence and molecular weight of Nelfinavir and its M8 metabolite.
Materials:
-
Human plasma sample from a patient administered Nelfinavir.
-
Nelfinavir and this compound reference standards.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Ultrapure water.
-
Reversed-phase C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates plasma proteins and extracts the analytes.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: Ramp linearly from 20% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 20% B
-
6.1-8 min: Equilibrate at 20% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 100-1000) for identification.
-
Expected Ions:
-
Nelfinavir: [M+H]⁺ at m/z 568.32.
-
This compound (M8): [M+H]⁺ at m/z 584.31.
-
-
Validation Step (MS/MS): Perform a separate Product Ion Scan (or include in a data-dependent acquisition method) on the precursor ions (m/z 568.3 and 584.3) to generate fragmentation patterns. These unique patterns serve as a definitive fingerprint for each compound, ensuring trustworthy identification.
-
Conclusion
The precise molecular weight of this compound is 583.8 g/mol . [6]This value, derived from its molecular formula C₃₂H₄₅N₃O₅S, is a cornerstone of its identity and is critical for its distinction from the parent drug, Nelfinavir (567.8 g/mol ). [4][6]For professionals in drug development, the accurate determination of this property using robust analytical methods like LC-MS is not merely an academic exercise. It is a regulatory requirement and a fundamental step in characterizing drug metabolism, ensuring product purity, and ultimately guaranteeing the safety and efficacy of antiretroviral therapies.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64143, Nelfinavir. Retrieved from [Link]
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Methodological & Application
Abstract
This document provides a comprehensive guide for the chemical synthesis of Nelfinavir Hydroxy-tert-butylamide, a known human metabolite of the potent HIV-1 protease inhibitor, Nelfinavir.[1] The synthesis of such metabolites is crucial for comprehensive pharmacological, toxicological, and metabolic (ADME) profiling in drug development. This guide details multiple convergent synthetic strategies, focusing on the construction of the key chiral intermediates and their assembly. The protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering not only step-by-step procedures but also the underlying chemical rationale to facilitate adaptation and troubleshooting.
Introduction and Strategic Overview
Nelfinavir is a non-peptidic competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2] By blocking this protease, Nelfinavir prevents the maturation of viral particles, rendering them non-infectious.[1] The target molecule of this guide, this compound, corresponds to the IUPAC name (3S,4aS,8aS)-N-(tert-butyl)-2-{(2R,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutyl}decahydroisoquinoline-3-carboxamide.[3] Its structure is highly analogous to the parent drug, Nelfinavir, with a key modification in the core amino alcohol side chain.
The synthesis of this molecule is best approached through a convergent strategy, which involves the independent synthesis of three key fragments followed by their sequential coupling. This approach maximizes efficiency and allows for modular variations.
Retrosynthetic Analysis
The retrosynthetic disconnection of this compound reveals three primary building blocks:
-
Fragment A: The aromatic acid, 3-hydroxy-2-methylbenzoic acid.
-
Fragment B: The chiral core, a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl unit. The construction of this densely functionalized, stereochemically rich fragment is the principal challenge of the synthesis.[4]
-
Fragment C: The chiral amine, (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Fragment A: 3-hydroxy-2-methylbenzoic acid
This starting material is commercially available. However, for instances where it needs to be synthesized, a reliable method involves the diazotization of 3-amino-2-methylbenzoic acid followed by hydrolysis.[4]
Protocol 2.1: Synthesis of 3-hydroxy-2-methylbenzoic acid
-
Dissolution: Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a solution of concentrated sulfuric acid and water at 0-5 °C.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The hydroxyl group replaces the diazonium group, evolving nitrogen gas.
-
Work-up: After cooling, the product often precipitates. It can be collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Recrystallize the crude product from water or a mixed solvent system to yield pure 3-hydroxy-2-methylbenzoic acid. A reported yield for this transformation is 52%.[4]
Fragment C: (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide
This chiral amine is a crucial building block. Its synthesis begins from the corresponding amino acid, which can be prepared through established literature methods, often involving hydrogenation of a partially unsaturated precursor followed by resolution. The final amidation with tert-butylamine provides the desired fragment.
Fragment B: The Chiral Amino Alcohol Core
The synthesis of the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl core is the most critical part of the overall process. Two robust strategies are presented here: the Epoxide Opening Strategy and the Oxazoline Intermediate Strategy.
Synthetic Strategy I: The Epoxide Opening Pathway
This linear and reliable strategy involves the synthesis of a chiral epoxide derived from an amino acid, followed by its ring-opening with Fragment C.
Caption: Workflow for the Epoxide Opening synthetic route.
Protocol 3.1: Synthesis of the Chiral Epoxide from L-Phenylalanine
This protocol is adapted from established syntheses of related HIV protease inhibitor cores.[4]
-
Activation: Start with N-Cbz-L-phenylalanine. React it with isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) at -15 °C to form a mixed anhydride.
-
Diazoketone Formation: Treat the mixed anhydride in situ with diazomethane (CH₂N₂) to form the corresponding diazoketone. Caution: Diazomethane is toxic and explosive.
-
Chloroketone Synthesis: Add gaseous HCl to the diazoketone solution to yield the chloromethyl ketone intermediate (e.g., intermediate 86 in related syntheses).[4]
-
Stereoselective Reduction: Reduce the chloromethyl ketone using sodium borohydride (NaBH₄). This step is crucial for setting the desired stereochemistry at the hydroxyl center, yielding a chlorohydrin. The diastereomeric mixture often requires purification.
-
Epoxidation: Treat the purified chlorohydrin with a base such as potassium hydroxide (KOH) in ethanol. The intramolecular Sₙ2 reaction cyclizes the molecule to form the desired chiral epoxide.[4]
Protocol 3.2: Assembly via Epoxide Opening
-
Coupling: Reflux the chiral epoxide (1.0 eq) with Fragment C (1.1 eq) in a suitable solvent like ethanol. This Sₙ2 reaction opens the epoxide ring to form the coupled amino alcohol, with the Cbz protecting group still in place.[4]
-
Deprotection: Remove the Cbz protecting group using a strong acid, typically hydrogen bromide in acetic acid (HBr/AcOH), to yield the free secondary amine.[4]
-
Final Amidation: Couple the resulting amine intermediate with Fragment A (3-hydroxy-2-methylbenzoic acid). This is a standard peptide coupling reaction. Use dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4] The HOBt is critical for suppressing side reactions and minimizing racemization.
-
Purification: The final product is purified using column chromatography on silica gel.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Final Amidation | DCC, HOBt, DCM | 59% | [4] |
| Cbz Deprotection | HBr, Acetic Acid | 28% (from epoxide) | [4] |
| Epoxide Formation | KOH, Ethanol | 85% | [4] |
Synthetic Strategy II: The Oxazoline Pathway
This convergent strategy offers an alternative route that can provide better control over regioselectivity in the final steps. It involves the formation of an oxazoline intermediate which is then coupled with Fragment C before being converted to the final product.[4]
Caption: Workflow for the Oxazoline Intermediate synthetic route.
Protocol 4.1: Formation of the Key Oxazoline Intermediate
-
Amidation: Start with a suitable amino alcohol precursor. Acylate the amino group with an activated and protected version of Fragment A, such as 3-acetoxy-2-methylbenzoyl chloride.[4] This forms an amido alcohol.
-
Mesylation: Activate the hydroxyl group by converting it to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA).[4]
-
Oxazoline Formation: Treat the mesylate intermediate with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), followed by quenching with acetic anhydride. This promotes intramolecular cyclization to form the key oxazoline intermediate. This reaction proceeds with an reported yield of 71%.[4]
Protocol 4.2: Assembly via Oxazoline Intermediate
-
Coupling: Heat a solution of the oxazoline intermediate (1.0 eq), Fragment C (1.1 eq), and a base like potassium carbonate (K₂CO₃) in a solvent such as methanol at 50 °C. This couples the two fragments.[4]
-
Final Conversion: The coupled oxazoline is then converted to the final product. This step typically involves hydrolysis of the oxazoline ring and the acetate protecting group on the phenol to reveal the final structure.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Oxazoline Coupling | K₂CO₃, Methanol | 65% | [4] |
| Oxazoline Formation | MsCl, BF₃·OEt₂ | 71% | [4] |
Conclusion and Best Practices
The synthesis of this compound is a multi-step process that hinges on the successful and stereocontrolled construction of a central amino alcohol core. Both the Epoxide Opening and the Oxazoline pathways are viable and have been successfully applied to the synthesis of the parent drug, Nelfinavir.
Key Considerations for Success:
-
Stereochemical Integrity: Careful selection of reagents and reaction conditions is paramount to control the multiple stereocenters in the molecule. Chiral chromatography may be necessary to separate diastereomers at intermediate stages.
-
Protecting Group Strategy: The use of appropriate protecting groups (e.g., Cbz for amines, acetate for phenols) is essential to prevent unwanted side reactions. Their selection should be orthogonal to allow for selective removal.
-
Reaction Monitoring: All reactions should be carefully monitored by TLC or LC-MS to ensure completion and identify any potential side products.
-
Purification: Rigorous purification, typically via column chromatography or recrystallization, is required at each step to ensure the purity of the subsequent intermediate.
This guide provides a robust framework for the synthesis. Researchers are encouraged to consult the primary literature cited for detailed experimental conditions and characterization data.
References
- (3S,4aS,8aS)-2-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide - Smolecule.
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Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 49(10), 2245–2256. Available at: [Link]
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Nelfinavir | C32H45N3O4S | CID 64143 - PubChem. National Institutes of Health. Available at: [Link]
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Structures of saquinavir and nelfinavir and their retrosynthetic chemical components with common (S) - ResearchGate. Available at: [Link]
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Synthesis Routes to anti-HIV Drugs | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of HIV Drug Islatravir | Neil Strotman & Ania Fryszkowska (Merck) | SCI FCG/YCP Webinar - YouTube. Available at: [Link]
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A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide | Request PDF - ResearchGate. Available at: [Link]
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Kaldor, S. W., et al. (1997). Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease. Journal of Medicinal Chemistry, 40(24), 3979–3985. Available at: [Link]
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Raghavan, S., Krishnaiah, V., & Sridhar, B. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. The Journal of Organic Chemistry, 75(2), 498–501. Available at: [Link]
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A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block: (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium Acetate | The Journal of Organic Chemistry. Available at: [Link]
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Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing. Available at: [Link]
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Enantioselective Synthesis of Nelfinavir via Asymmetric Bromocyclization of Bisallylic Amide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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(3s,4as,8as)-n-(tert-butyl)-2-{(2r,3s)-2-hydroxy-3-[(3-methoxy-2-methylbenzoyl)amino]-4-phenylbutyl}decahydroisoquinoline-3-carboxamide - PubChemLite. Available at: [Link]
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Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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-
(3S,4aS,8aS)-N-(tert-butyl)-2-{(2R,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutyl}decahydroisoquinoline-3-carboxamide - PubChem. Available at: [Link]
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Introduction: The Clinical Imperative for Monitoring Nelfinavir and its M8 Metabolite
Nelfinavir (brand name Viracept) is a potent protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1] Its therapeutic efficacy is intrinsically linked to maintaining plasma concentrations within a specific therapeutic window to suppress viral replication effectively and minimize the risk of drug resistance development. A crucial aspect of Nelfinavir's pharmacology is its metabolism by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, in the liver.[2] This process generates several metabolites, with the most significant being the Nelfinavir Hydroxy-tert-butylamide (M8).[3]
The M8 metabolite is not an inactive byproduct; it exhibits antiviral activity comparable to the parent drug.[3][4] Consequently, from a clinical and research perspective, measuring only the parent Nelfinavir concentration can provide an incomplete picture of the total antiviral pressure exerted.[4] Therefore, robust and reliable analytical methods for the simultaneous quantification of both Nelfinavir and its M8 metabolite are indispensable for pharmacokinetic studies, therapeutic drug monitoring, and the overall optimization of patient care. This application note provides detailed protocols for two validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Selection Rationale: Balancing Throughput and Sensitivity
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and widely accessible method suitable for studies where high sensitivity is not the primary concern. It is a robust technique for quantifying therapeutic concentrations of Nelfinavir and M8.
-
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies, particularly when low concentrations need to be accurately measured, or when dealing with complex biological matrices.[5][6]
The following sections will detail the protocols for both methods, providing researchers with the necessary information to implement these techniques in their laboratories.
Experimental Workflow Overview
The general workflow for the analysis of Nelfinavir and its M8 metabolite in plasma samples involves several key stages, from sample preparation to data analysis.
Caption: General workflow for Nelfinavir and M8 analysis.
Protocol 1: HPLC with Photodiode Array (PDA) or UV Detection
This method is adapted from established protocols for the determination of Nelfinavir and its M8 metabolite in human plasma.[7]
Materials and Reagents
-
Nelfinavir Mesylate reference standard
-
This compound (M8) reference standard
-
Internal Standard (e.g., a structurally similar but chromatographically distinct compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Hexane (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in water:Acetonitrile:Methanol (51:46:5, v/v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 50 µL |
| Detection Wavelength | 220 nm[7] |
Sample Preparation: Liquid-Liquid Extraction (LLE)
The causality behind choosing LLE is to effectively remove plasma proteins and other interfering substances, resulting in a cleaner sample for injection and prolonging column life.
Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.
Step-by-Step Protocol:
-
Pipette 500 µL of plasma into a clean glass tube.[7]
-
Add the internal standard solution.
-
Add 500 µL of a suitable buffer to adjust the pH to 9.5.[7]
-
Add 6 mL of a methyl-tert-butyl ether and hexane mixture.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 50 µL onto the HPLC system.
Calibration and Quality Control
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Nelfinavir and M8 into drug-free human plasma. The typical linear range for this method is 25 to 6000 µg/L for Nelfinavir and 25 to 3000 µg/L for M8.[7]
Protocol 2: LC-MS/MS for High-Sensitivity Analysis
This protocol is designed for superior sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low limits of quantification.[5][8]
Materials and Reagents
-
Same as Protocol 1, with the addition of formic acid (LC-MS grade).
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5% B to 95% B in 5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Nelfinavir: m/z 568.4 -> 330.0[5], M8: (specific transition to be optimized) |
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a faster and simpler alternative to LLE, suitable for the high-throughput nature of many clinical research labs. The rationale is to denature and precipitate plasma proteins using an organic solvent, leaving the analytes of interest in the supernatant.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of cold acetonitrile.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is crucial for any analytical protocol. Both methods described should be validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[9] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interfering peaks at the retention times of the analytes and IS. | Ensures the method can differentiate the analytes from other components in the matrix.[10] |
| Linearity | Correlation coefficient (r²) > 0.99. | Demonstrates a proportional response of the detector to the concentration of the analyte.[10][11] |
| Accuracy & Precision | Within ±15% of the nominal value (±20% for LLOQ). | Ensures the measured values are close to the true values and that the results are repeatable.[9][10] |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified.[10] |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Ensures the integrity of the analytes during sample handling and storage.[10] |
digraph "Validation_Process" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];Method [label="Analytical Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity [label="Specificity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Linearity [label="Linearity", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy & Precision", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Recovery [label="Recovery", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; LLOQ [label="LOD & LOQ", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Validated [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Method -> {Specificity, Linearity, Accuracy, Recovery, LLOQ, Stability} -> Validated; }
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the simultaneous quantification of Nelfinavir and its active metabolite, Hydroxy-tert-butylamide (M8), in human plasma. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific sensitivity, throughput, and cost requirements of the research or clinical setting. Proper method validation is paramount to ensure the generation of accurate and reproducible data, which is essential for advancing our understanding of Nelfinavir's pharmacology and optimizing its therapeutic use in patients with HIV.
References
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Taylor & Francis Online. (n.d.). Nelfinavir – Knowledge and References. Retrieved from [Link]
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PubMed. (1997). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Retrieved from [Link]
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PubMed. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Retrieved from [Link]
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PubMed. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Retrieved from [Link]
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National Institutes of Health. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. Retrieved from [Link]
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PubMed. (2003). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Retrieved from [Link]
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PubMed. (2004). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Retrieved from [Link]
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Wikipedia. (n.d.). Nelfinavir. Retrieved from [Link]
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National Institutes of Health. (2000). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Retrieved from [Link]
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National Institutes of Health. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Retrieved from [Link]
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- 8. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalijsra.com [journalijsra.com]
- 11. japsonline.com [japsonline.com]
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the HIV protease inhibitor Nelfinavir (NFV) and its pharmacologically active metabolite, Hydroxy-tert-butylamide (M8), in human plasma. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials involving Nelfinavir. The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. This document provides a comprehensive, step-by-step protocol and discusses the rationale behind key experimental choices, ensuring scientific integrity and reproducibility. All validation parameters meet the criteria set forth by major regulatory bodies.
Introduction: The Clinical Significance of Quantifying Nelfinavir and M8
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the lifecycle of the virus. Upon oral administration, Nelfinavir is metabolized in the liver, primarily by the cytochrome P450 isoform CYP2C19, to its active metabolite, Hydroxy-tert-butylamide (M8).[1] The M8 metabolite exhibits antiviral activity comparable to the parent drug and contributes significantly to the overall therapeutic effect.[2]
The plasma concentrations of both Nelfinavir and M8 can exhibit significant inter-patient variability due to factors such as genetic polymorphisms in drug-metabolizing enzymes, drug-drug interactions, and patient adherence.[3] Therefore, the simultaneous quantification of both parent drug and active metabolite is crucial for:
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens, minimize toxicity, and maximize antiviral efficacy.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Nelfinavir and to correlate drug exposure with virological response.
-
Clinical Trials: To assess bioequivalence and to evaluate the impact of co-administered medications.
This application note provides a robust and reliable analytical method to address these clinical and research needs.
Materials and Reagents
-
Analytes and Internal Standard:
-
Nelfinavir Mesylate (Reference Standard)
-
Nelfinavir-M8 (Hydroxy-tert-butylamide) (Reference Standard)
-
Nelfinavir-d8 or a suitable structural analog as an internal standard (IS)
-
-
Solvents and Chemicals:
-
Human Plasma:
-
Drug-free human plasma with K2-EDTA as an anticoagulant. Sourced from an accredited biobank.
-
Experimental Workflow Overview
The analytical workflow is a multi-stage process designed for efficiency and accuracy. Each stage is optimized to ensure maximal recovery of the analytes and removal of interfering plasma components.
Figure 1: High-level overview of the analytical workflow.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Rationale: Accurate preparation of stock and working solutions is fundamental for the entire quantitative assay. Using a certified reference standard ensures traceability and accuracy. The use of a diluent compatible with the mobile phase prevents precipitation upon injection.[9]
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Nelfinavir, M8, and the internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.[9]
-
Working Stock Solutions: Prepare intermediate stock solutions by serial dilution of the primary stocks with a 50:50 (v/v) mixture of methanol and water.
-
Calibration and Quality Control (QC) Spiking Solutions: Prepare combined working solutions of Nelfinavir and M8 at various concentrations in 50:50 methanol/water. These will be used to spike blank plasma to create calibration standards and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 methanol/water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust and cost-effective method for extracting drugs from a complex biological matrix like plasma.[10] It works by partitioning the analytes of interest into an immiscible organic solvent, leaving behind proteins and other endogenous interferences. The choice of extraction solvent is critical; a mixture like methyl-tert-butyl ether and hexane provides good recovery for Nelfinavir and M8.[7] Adjusting the pH of the plasma to a slightly alkaline condition (pH 9.5) ensures that Nelfinavir and M8, which are basic compounds, are in their non-ionized form, maximizing their partitioning into the organic solvent.[7]
Figure 2: Step-by-step Liquid-Liquid Extraction protocol.
LC-MS/MS Instrumentation and Conditions
-
Rationale: The use of a reversed-phase C18 column provides excellent retention and separation for moderately nonpolar compounds like Nelfinavir and M8. A gradient elution with an acidic mobile phase (containing formic acid) promotes the protonation of the analytes, which is essential for efficient ionization in the positive ion electrospray ionization (ESI) source. Tandem mass spectrometry in MRM mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[10]
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550 °C |
| MRM Transitions | Nelfinavir: m/z 568.3 → 332.2M8: m/z 584.3 → 452.3IS (e.g., NFV-d8): m/z 576.3 → 332.2 |
| Collision Energy | Optimized for each transition |
Method Validation
The reliability of a bioanalytical method is established through a rigorous validation process. This ensures that the method is suitable for its intended purpose. The validation was performed in accordance with the principles outlined in the ICH M10 and EMA guidelines on bioanalytical method validation.[11][12][13]
Selectivity and Specificity
-
Rationale: This parameter ensures that the method can differentiate and quantify the analytes from endogenous plasma components and other potential interferences.
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for any interfering peaks at the retention times of Nelfinavir, M8, and the IS.
Linearity and Range
-
Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Protocol: Calibration curves were prepared by spiking blank plasma at eight non-zero concentration levels. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Table 2: Typical Calibration Curve Performance
| Analyte | Range (ng/mL) | r² | Weighting |
| Nelfinavir | 25 - 6000 | > 0.995 | 1/x² |
| M8 | 25 - 3000 | > 0.996 | 1/x² |
Data based on typical performance as seen in literature.[7]
Accuracy and Precision
-
Rationale: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. These are assessed at four QC levels: LLOQ, Low, Medium, and High.
-
Protocol: QC samples were analyzed in five replicates on three different days (n=15).
-
Acceptance Criteria: For QC samples, the mean accuracy should be within ±15% of the nominal values, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%. For the LLOQ, these limits are ±20%.[12]
Table 3: Inter-day Accuracy and Precision
| Analyte | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Nelfinavir | LLOQ (25) | 23.9 | 95.6 | 11.2 |
| Low (75) | 78.1 | 104.1 | 8.5 | |
| Mid (750) | 739.5 | 98.6 | 6.1 | |
| High (4500) | 4612.5 | 102.5 | 4.8 | |
| M8 | LLOQ (25) | 26.1 | 104.4 | 13.5 |
| Low (75) | 72.9 | 97.2 | 9.1 | |
| Mid (750) | 768.0 | 102.4 | 7.3 | |
| High (2250) | 2193.8 | 97.5 | 5.5 |
Representative data based on published methods.[14]
Recovery and Matrix Effect
-
Rationale: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analytes.
-
Protocol:
-
Recovery: The peak areas of analytes from extracted plasma samples were compared to those from post-extraction spiked samples at three QC levels.
-
Matrix Effect: The peak areas of post-extraction spiked samples were compared to those of pure solutions at the same concentration.
-
-
Results: The extraction recovery for both Nelfinavir and M8 was consistently >85%. The matrix effect was found to be negligible, with the ion suppression/enhancement being within acceptable limits.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the simultaneous quantification of Nelfinavir and its active M8 metabolite in human plasma. The simple and efficient liquid-liquid extraction protocol, coupled with the speed and selectivity of modern LC-MS/MS instrumentation, makes this method highly suitable for high-throughput analysis in a clinical or research setting. The comprehensive validation ensures that the data generated is accurate and reproducible, providing a solid foundation for critical decisions in therapeutic drug monitoring and pharmacokinetic research.
References
-
Boulieu, R., et al. (1998). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 333-339. Available at: [Link]
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Marzolini, C., et al. (2007). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 64(3), 324-332. Available at: [Link]
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D'Avolio, A., et al. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 58(1), 543-548. Available at: [Link]
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Regazzi, M., et al. (2005). Clinical pharmacokinetics of nelfinavir and its metabolite M8 in human immunodeficiency virus (HIV)-positive and HIV-hepatitis C virus-coinfected subjects. Antimicrobial Agents and Chemotherapy, 49(2), 661-667. Available at: [Link]
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Titelman, D., et al. (2006). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. Journal of Chromatography B, 837(1-2), 90-99. Available at: [Link]
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Aymard, G., et al. (2000). High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, indinavir, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 227-240. Available at: [Link]
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Impact Factor. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Available at: [Link]
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DiCenzo, R., et al. (2003). Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization. Journal of Chromatography B, 783(1), 123-131. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Droste, J. A., et al. (2001). Simultaneous quantitative determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 121-132. Available at: [Link]
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Zhang, X., et al. (2009). Characterization of nelfinavir binding to plasma proteins and the lack of drug displacement interactions. European Journal of Clinical Pharmacology, 65(4), 381-388. Available at: [Link]
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Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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Le Guellec, C., et al. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 379-386. Available at: [Link]
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Seshachalam, D., et al. (2011). Determination of Nevirapine in Human Plasma by High Performance Liquid Chromatography with Ultraviolet Detection. Journal of Bioanalysis & Biomedicine, 3(4), 093-096. Available at: [Link]
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Fang, A., et al. (2006). The pharmacokinetics of nelfinavir and M8 during pregnancy and post partum. Clinical Infectious Diseases, 43(8), 1059-1063. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Regazzi, M. B., et al. (2005). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Antimicrobial Agents and Chemotherapy, 49(2), 661-667. Available at: [Link]
-
Burger, D. M., et al. (2003). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. British Journal of Clinical Pharmacology, 56(4), 403-410. Available at: [Link]
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Marzolini, C., et al. (2007). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 64(3), 324-332. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Ghosh, S., et al. (2012). Fractional Precipitation of Plasma Proteome by Ammonium Sulphate: Case Studies in Leukemia and Thalassemia. Journal of Proteomics & Bioinformatics, 5(11), 259-264. Available at: [Link]
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Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Bioanalysis, 11(1), 1-11. Available at: [Link]
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Mercolini, L., & Protti, M. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6548. Available at: [Link]
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ResearchGate. (n.d.). Characterization of nelfinavir binding to plasma proteins and the lack of drug displacement interactions. Available at: [Link]
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Slideshare. (2014). USFDA guidelines for bioanalytical method validation. Available at: [Link]
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ResearchGate. (2014). A Novel LC/MS/MS Method for Simultaneous Detection of anti-HIV Drugs Lopinavir, Ritonavir and Tenofovir in Plasma. Available at: [Link]
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Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the anti-HIV drug Nelfinavir and its primary active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). The method is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Nelfinavir. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing optimal resolution and peak shape for both analytes. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.
Introduction
Nelfinavir is a potent protease inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Following oral administration, Nelfinavir is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into several oxidative metabolites.[1][2] The major metabolite, this compound (also known as M8), exhibits antiviral activity comparable to the parent drug and is found in appreciable levels in plasma.[3][4] Therefore, a validated analytical method capable of simultaneously quantifying both Nelfinavir and its active M8 metabolite is crucial for comprehensive pharmacokinetic and metabolic studies, as well as for the assessment of drug purity and stability.
This application note details a stability-indicating HPLC method that effectively separates Nelfinavir from its more polar hydroxylated metabolite and potential degradation products. The rationale behind the selection of chromatographic parameters is discussed, followed by a detailed experimental protocol and a comprehensive summary of the method validation.
Chromatographic Principles and Method Development Rationale
The primary challenge in the simultaneous analysis of Nelfinavir and its Hydroxy-tert-butylamide metabolite lies in their structural similarity and differing polarities. The addition of a hydroxyl group to the tert-butyl moiety of Nelfinavir increases the polarity of the M8 metabolite.[5] This increased polarity leads to a shorter retention time in a reversed-phase HPLC system compared to the more non-polar parent drug.
Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobicity, which provides strong retention for the relatively non-polar Nelfinavir molecule. This allows for the use of a sufficiently high organic content in the mobile phase to elute Nelfinavir in a reasonable time while still providing baseline separation from the earlier eluting, more polar M8 metabolite. A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size is selected to ensure high resolution and efficiency.
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer).
-
Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to achieve a balance between adequate retention of the analytes and a reasonable run time.
-
A phosphate buffer is incorporated to maintain a constant pH, which is critical for the consistent ionization state of the analytes and, consequently, for reproducible retention times. A slightly acidic pH of 3.4 is chosen to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing.
Detection Wavelength: Based on the UV spectra of Nelfinavir and related compounds, a detection wavelength of 220 nm is selected.[6] This wavelength provides good sensitivity for both Nelfinavir and its impurities/metabolites.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Orthophosphoric acid, analytical grade.
-
Purified water (HPLC grade).
-
Nelfinavir Mesylate and this compound reference standards.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.4 (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.4):
-
Dissolve 3.4 g of KH2PO4 in 1000 mL of purified water.
-
Adjust the pH to 3.4 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Mix acetonitrile and the 25 mM phosphate buffer (pH 3.4) in a ratio of 58:42 (v/v).
-
Degas the mobile phase by sonication or helium sparging before use.
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Nelfinavir Mesylate and this compound reference standards into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
Working Standard Solution (for system suitability and quantification):
-
Prepare a mixed working standard solution containing 100 µg/mL of Nelfinavir and 20 µg/mL of this compound by diluting the stock solutions with the mobile phase.
Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., powdered tablets, drug substance) and dissolve it in a suitable volume of methanol to obtain a theoretical concentration of approximately 1000 µg/mL of Nelfinavir.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 100 µg/mL of Nelfinavir.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[7] The following validation parameters were assessed:
System Suitability
System suitability was evaluated by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| Resolution (Rs) | > 2.0 (between Nelfinavir and M8) |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Nelfinavir was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[8][9] The results showed significant degradation under alkaline and oxidative conditions, with no interference from degradation products at the retention times of Nelfinavir and Hydroxy-tert-butylamide.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of 1 mg/mL Nelfinavir in methanol + 1 mL of 1 N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1 mg/mL Nelfinavir in methanol + 1 mL of 1 N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of 1 mg/mL Nelfinavir in methanol + 1 mL of 30% H2O2, stored at room temperature for 24 hours.
-
Thermal Degradation: Nelfinavir solid stored at 105°C for 24 hours.
-
Photolytic Degradation: Nelfinavir solid exposed to UV light (254 nm) for 24 hours.
Linearity
Linearity was assessed by analyzing five concentrations of Nelfinavir (50-150 µg/mL) and this compound (10-30 µg/mL). The correlation coefficient (r²) for both analytes was > 0.999.
Accuracy (% Recovery)
Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery for both analytes was within the range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The %RSD for six replicate injections of the working standard solution was ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL and the LOQ was 0.3 µg/mL for both analytes.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Visualizations
Sources
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- 4. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
An Application Note for Researchers and Drug Development Professionals
Executive Summary
Nelfinavir (NFV), an established HIV-1 protease inhibitor, undergoes extensive hepatic metabolism to produce several metabolites. Among these, Nelfinavir Hydroxy-tert-butylamide, also known as M8, is the major oxidative metabolite and is of significant interest to the research community.[1][2] Crucially, M8 exhibits in vitro antiviral activity comparable to its parent compound, Nelfinavir, making it an essential factor in the overall therapeutic effect and pharmacokinetic profile of Nelfinavir treatment.[2][3] This document provides a detailed guide for researchers on the background, mechanism of action, and practical experimental protocols for evaluating the antiviral properties of this compound. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints for robust data generation.
Scientific Background and Rationale
Nelfinavir: A Foundational HIV-1 Protease Inhibitor
Nelfinavir is an antiretroviral drug that competitively inhibits the HIV-1 and HIV-2 proteases.[4] This viral enzyme is critical for the late stages of the viral replication cycle, where it cleaves the Gag-Pol polyprotein precursors into mature, functional proteins.[3][5] By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[5] It has been a component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[6]
The Active Metabolite: this compound (M8)
Upon oral administration, Nelfinavir is metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP3A4 and CYP2C19.[3][7] This process generates the active metabolite this compound (M8).[2][3] The M8 metabolite is not an inactive byproduct; it retains potent antiviral activity, comparable to that of Nelfinavir itself.[2][3] This characteristic is vital for understanding the drug's overall efficacy and duration of action, as the presence of an active metabolite contributes to the total antiviral pressure exerted on the virus.
Pharmacokinetic Profile
The pharmacokinetic properties of Nelfinavir and M8 are crucial for designing and interpreting experiments.
| Parameter | Nelfinavir | This compound (M8) | Reference |
| Plasma Half-Life | 3.5–5 hours | ~2 hours (in infants) | [1][3] |
| Bioavailability | Increases with food | Formation is rate-limited | [1] |
| Protein Binding | >98% | Data not specified | [4] |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Eliminated via further metabolism/excretion | [3] |
| M8:NFV Concentration Ratio | N/A | 0.64 +/- 0.44 (in infants) | [1] |
This profile underscores that any in vivo study of Nelfinavir is inherently a study of both the parent drug and its active M8 metabolite. Therefore, direct in vitro investigation of M8 is essential to deconvolute their respective contributions.
Mechanism of Antiviral Action
Primary Mechanism: Inhibition of HIV Protease
The core mechanism for both Nelfinavir and M8 is the competitive inhibition of HIV protease. The drug molecule mimics the peptide substrate of the protease but is not cleavable, effectively blocking the enzyme's active site and halting the viral maturation process.
Caption: HIV replication cycle and the inhibitory action of Nelfinavir/M8.
Exploration in Other Viral Diseases
Nelfinavir has been investigated for activity against other viruses, notably coronaviruses like SARS-CoV and SARS-CoV-2.[8][9] In vitro studies demonstrated that Nelfinavir could inhibit SARS-CoV-2 replication.[8][10] However, this promising preclinical data did not translate into clinical efficacy for patients with mild COVID-19, where Nelfinavir failed to reduce viral load or symptom duration.[11][12] Interestingly, in animal models, Nelfinavir improved lung pathology without a significant antiviral effect, suggesting potential immunomodulatory properties that warrant further investigation.[8]
Experimental Protocols for Antiviral and Cytotoxicity Assessment
The following protocols provide a framework for the systematic evaluation of this compound.
Pre-experimental Considerations
-
Compound Sourcing: this compound (M8) may need to be chemically synthesized or sourced from a specialized vendor. Verify purity (>98%) by HPLC and mass spectrometry.
-
Cell Line Selection: Choose a cell line that is susceptible to the virus of interest (e.g., MT-4 or CEM cells for HIV-1, Vero E6 cells for SARS-CoV-2). Ensure cells are healthy and in the logarithmic growth phase.
-
Safety and Handling: All work with live viruses must be conducted in an appropriate Biosafety Level (BSL) facility (e.g., BSL-2 or BSL-3) by trained personnel. Standard aseptic techniques are mandatory.
Caption: Overall workflow for evaluating antiviral compounds.
Protocol 1: Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Objective: To determine the 50% effective concentration (EC50) of M8.
Materials:
-
96-well cell culture plates
-
Susceptible host cells
-
Virus stock with a known titer
-
Culture medium (e.g., DMEM or RPMI-1640) with 2% Fetal Bovine Serum (FBS)
-
This compound (M8), dissolved in DMSO and serially diluted
-
CellTiter-Glo® or Neutral Red dye for viability assessment
Procedure:
-
Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare 2-fold serial dilutions of M8 in culture medium. Remove old media from cells and add 100 µL of the diluted compound to triplicate wells.
-
Controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with medium and virus (no compound).
-
Vehicle Control: Cells with virus and the highest concentration of DMSO used for dilutions.
-
-
Infection: Add 100 µL of virus diluted to a multiplicity of infection (MOI) of 0.01 to all wells except the Cell Control wells.
-
Incubation: Incubate the plate for 3-5 days (or until ~90% of cells in the Virus Control wells show CPE).
-
Quantification of CPE:
-
Visually inspect wells daily under a microscope to monitor for CPE.
-
At the end of the incubation, quantify cell viability using a preferred method (e.g., Neutral Red uptake or CellTiter-Glo® luminescence assay) according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data with the Cell Control as 100% viability and the Virus Control as 0% viability. Plot the percentage of protection versus the log of compound concentration and use non-linear regression to calculate the EC50.
Protocol 2: Cytotoxicity Assessment by MTT/MTS Assay
This assay is crucial for determining if the antiviral effect is due to specific inhibition or general cell toxicity. It should be run in parallel with the antiviral assay.
Objective: To determine the 50% cytotoxic concentration (CC50) of M8.
Procedure:
-
Setup: Follow steps 1 and 2 from Protocol 1. This assay is performed on uninfected cells.
-
Controls:
-
Cell Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of DMSO.
-
-
Incubation: Incubate for the same duration as the CPE assay (3-5 days).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Normalize the data with the Cell Control as 100% viability. Plot the percentage of viability versus the log of compound concentration and use non-linear regression to calculate the CC50.
Data Analysis and Interpretation
Key Parameters
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., CPE) by 50%. A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. A higher CC50 indicates lower toxicity.
-
Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity, calculated as SI = CC50 / EC50 . A higher SI value (typically >10) is desirable, indicating that the antiviral effect occurs at concentrations well below those that cause cell death.
Example Data Presentation
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| M8 | HIV-1 | MT-4 | Hypothetical | Hypothetical | Calculated |
| Nelfinavir | HIV-1 | MT-4 | Hypothetical | Hypothetical | Calculated |
| M8 | SARS-CoV-2 | Vero E6 | Hypothetical | Hypothetical | Calculated |
Causality and Trustworthiness in Results
The integrity of your findings rests on the proper use of controls.
-
Why use a Vehicle Control? The solvent (e.g., DMSO) can have its own biological effects. The vehicle control ensures that any observed activity is due to the compound itself, not the solvent.
-
Why run cytotoxicity in parallel? A compound might appear to inhibit a virus simply by killing the host cells. Running the cytotoxicity assay for the same duration as the antiviral assay is the only way to confirm that the observed antiviral effect is specific and to calculate a meaningful Selectivity Index.
-
Why use a known positive control? Including a reference compound with known activity against the target virus (e.g., Nelfinavir for HIV-1, Remdesivir for SARS-CoV-2) validates that the assay system is working correctly.
References
-
Nelfinavir - Wikipedia. (URL: [Link])
-
Nelfinavir | C32H45N3O4S | CID 64143 - PubChem. (URL: [Link])
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NELFINAVIR: REVISION DE SU FARMACOCINÉTICA E INTERACCIONES MEDICAMENTOSAS | Farmacia Hospitalaria - Elsevier. (URL: [Link])
-
The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC - NIH. (URL: [Link])
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A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of Nelfinavir in Patients with Mild COVID-19 | Microbiology Spectrum. (URL: [Link])
-
Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PubMed. (URL: [Link])
-
A Multicenter Randomized Controlled Trial To Evaluate the Efficacy and Safety of Nelfinavir in Patients with Mild COVID-19 - PubMed. (URL: [Link])
-
Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC - NIH. (URL: [Link])
-
Nelfinavir: An Old Ally in the COVID-19 Fight? - MDPI. (URL: [Link])
-
HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect - NIH. (URL: [Link])
-
HIV protease inhibitor nelfinavir inhibits replication of SARS-associated coronavirus - PMC. (URL: [Link])
-
Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed. (URL: [Link])
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What is the mechanism of Nelfinavir Mesylate? - Patsnap Synapse. (URL: [Link])
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Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed. (URL: [Link])
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This compound | C32H45N3O5S | CID 475066 - PubChem. (URL: [Link])
-
Nelfinavir – Knowledge and References - Taylor & Francis. (URL: [Link])
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Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC - NIH. (URL: [Link])
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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Nelfinavir Hydroxy-tert-butylamide as an analytical reference standard. Nelfinavir, an HIV protease inhibitor, is metabolized in vivo to several compounds, with the Hydroxy-tert-butylamide metabolite (also known as M8) being the most significant due to its potent antiviral activity.[1] Accurate quantification of both the parent drug and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide details the scientific rationale, physicochemical properties, and step-by-step protocols for the accurate analytical determination of Nelfinavir and its primary metabolite using modern chromatographic techniques.
Introduction: The Critical Role of Active Metabolite Reference Standards
In drug development and clinical pharmacology, the parent drug is often not the sole active entity. Metabolic processes can convert a drug into various byproducts, some of which may possess significant pharmacological activity of their own.[2] These "active metabolites" can substantially contribute to the overall therapeutic effect or potential toxicity of a medication.[3] Therefore, to fully characterize a drug's behavior and ensure its safety and efficacy, it is imperative to quantify not only the parent compound but also its major active metabolites.[4][5]
Nelfinavir serves as a prime example. While it is a potent inhibitor of the HIV protease, its principal metabolite, this compound, also exhibits strong antiviral properties.[1] This metabolite is formed in the liver primarily by the cytochrome P450 enzyme CYP2C19.[1] Consequently, understanding the concentration of this metabolite is essential for a complete pharmacokinetic profile.
A reference standard is a highly purified and well-characterized substance used as a measurement base.[6] The use of a certified this compound reference standard is non-negotiable for achieving accurate and reproducible analytical results, as it allows for the unambiguous identification and precise quantification of the metabolite in various biological and pharmaceutical matrices.[7][8]
Physicochemical Characterization
Proper handling and preparation of a reference standard begin with a thorough understanding of its physical and chemical properties.
| Property | Value | Source |
| Chemical Name | (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide | [9] |
| CAS Number | 213135-56-9 | [9][10] |
| Molecular Formula | C₃₂H₄₅N₃O₅S | [9][11] |
| Molecular Weight | 583.79 g/mol | [9][11] |
| Appearance | White to Pale Yellow Solid | [9] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [9] |
Scientist's Note: The metabolite's structure contains multiple chiral centers and functional groups, making it susceptible to degradation. Strict adherence to storage conditions is critical to maintain the integrity and purity of the reference standard.[12] Best practice involves allowing the container to equilibrate to room temperature before opening to prevent condensation.
Metabolic Pathway Overview
Understanding the biotransformation of Nelfinavir provides context for the metabolite's importance. The primary metabolic pathway leading to the active M8 metabolite is a hydroxylation reaction on the tert-butyl group, a reaction catalyzed by the CYP2C19 enzyme in the liver.
Caption: Metabolic conversion of Nelfinavir to its active metabolite.
Analytical Methodologies & Protocols
The accurate quantification of Nelfinavir and this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[13][14][15]
Overall Analytical Workflow
The general procedure, from standard preparation to data analysis, follows a systematic path to ensure data integrity.
Caption: General workflow for reference standard-based quantification.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol is suitable for quality control of drug products or for quantifying higher concentrations of the analytes.
Rationale: This method leverages the differential polarity of the analytes to achieve separation on a C18 column. UV detection is a robust and widely available technique suitable for concentrations typically found in pharmaceutical dosage forms.[16]
Instrumentation & Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Nelfinavir and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM KH₂PO₄ buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
The mobile phase consists of a mixture of this buffer and acetonitrile. A typical starting ratio is 45:55 (v/v) buffer to acetonitrile.[17]
-
Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Repeat this process for the Nelfinavir parent drug reference standard.
-
Scientist's Note: Stock solutions should be stored at 2-8°C and protected from light. Stability should be verified if stored for extended periods.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working solutions by serially diluting the stock solutions with the mobile phase to create calibration standards. A typical range might be 1 µg/mL to 50 µg/mL.[16]
-
Prepare at least three levels of QC samples (low, medium, high) from the same stock solutions.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230-235 nm[16][17] |
| Injection Volume | 20 µL |
-
System Suitability Test (SST):
-
Before running the analysis, perform at least five replicate injections of a mid-range standard.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS in Biological Matrices
This protocol is designed for high-sensitivity applications, such as pharmacokinetic studies in plasma.
Rationale: Tandem mass spectrometry provides superior sensitivity and selectivity compared to UV detection, making it the gold standard for bioanalysis.[18] It can accurately measure low ng/mL concentrations of the drug and its metabolite even in a complex matrix like plasma.[13][19]
Instrumentation & Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Reference standards and solvents as listed in Protocol 1
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
Scientist's Note: This is a common and effective method for cleaning up plasma samples.[13] The ratio of acetonitrile may need optimization depending on the specific matrix.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Nelfinavir: 568.4 → 330.0[13]Nelfinavir Metabolite: To be determined by infusion |
-
Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion (Q1) and product ion (Q3) for Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy to maximize signal intensity.
-
-
Calibration and Quantification:
-
Prepare calibration standards and QCs in the same biological matrix (e.g., blank plasma) as the unknown samples to account for matrix effects.[20]
-
A typical calibration range for bioanalysis is 5 ng/mL to 5000 ng/mL.[13][21]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Use a weighted (e.g., 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Conclusion
The this compound reference standard is an indispensable tool for the accurate assessment of Nelfinavir's complete pharmacological profile. Its proper use, guided by robust and validated analytical protocols like those detailed here, ensures the generation of reliable and reproducible data. This is fundamental to advancing our understanding of antiretroviral therapy, supporting regulatory submissions, and ultimately ensuring patient safety and treatment efficacy.
References
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Choo, E. F., Leake, B., Wandel, C., Imamura, H., Wood, A. J., Wilkinson, G. R., & Kim, R. B. (2000). Pharmacological inhibition of P-glycoprotein transport enhances the distribution of nelfinavir into the brain. Drug metabolism and disposition, 28(6), 655-660. [Link]
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Prakash, K. V., Rao, J. V., & Raju, N. A. (2007). RP-HPLC method for the estimation of nelfinavir mesylate in tablet dosage form. E-Journal of Chemistry, 4(3), 302-306. [Link]
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Oreate AI. (2023, December 19). Understanding Active Metabolites: The Hidden Players in Drug Efficacy. Oreate AI Blog. [Link]
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ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. gmp-compliance.org. [Link]
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Song, M., Lee, H., & Lee, K. T. (2004). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 34(4), 853-861. [Link]
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D'Avolio, A., Simiele, M., Baietto, L., Siccardi, M., Sciandra, M., & Di Perri, G. (2012). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of pharmaceutical and biomedical analysis, 66, 243-249. [Link]
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Impactfactor. (2024, March 25). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Impactfactor.org. [Link]
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Pharmaffiliates. This compound. [Link]
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ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
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Fura, A. (2006). Role of pharmacologically active metabolites in drug discovery and development. Drug discovery today, 11(3-4), 133-142. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. International journal of molecular sciences, 23(17), 9840. [Link]
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Eurachem. (n.d.). Guidelines for the Selection and Use of Reference Materials. [Link]
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Akbel, E. (2022). ANALYTICAL METHODS FOR THE QUANTIFICATION OF RITONAVIR IN PHARMACEUTICALS, A COMPARATIVE EVALUATION. Journal of Research in Pharmacy, 26(4). [Link]
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Li, Y., Boparai, N., & Lee, D. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial agents and chemotherapy, 58(4), 2141-2149. [Link]
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The Center for Professional Innovation & Education (CfPIE). (2024, September 3). The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. [Link]
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Lill, B. R., Schrag, M. L., & Nelson, S. D. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug metabolism and disposition, 32(11), 1279-1282. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 475066, this compound. [Link]
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Remmel, R. P., Piscitelli, S. C., & Morse, G. D. (2000). Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma. Clinical chemistry, 46(1), 73-81. [Link]
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Janečková, H., Kleisnerová, A., & Sýkora, D. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(18), 4153. [Link]
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U.S. Food and Drug Administration. (2019, March 6). Metabolism/Safety Considerations in Drug Development. [Link]
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Liu, Y., Li, Y., Wang, Y., Zhang, T., & Wang, Q. (2022). Study on plasma metabolomics for HIV/AIDS patients treated by HAART based on LC/MS-MS. Frontiers in Molecular Biosciences, 9, 939017. [Link]
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Pharmaffiliates. Nelfinavir-impurities. [Link]
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ResearchGate. (n.d.). Chromatograms from simultaneous HPLC assay of HIV protease inhibitors... [Link]
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Obach, R. S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological reviews, 65(2), 578-640. [Link]
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World Health Organization. (2018). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
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Ernest, C. S., Hall, S. D., & Jones, D. R. (2011). Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or Nelfinavir. Drug metabolism and disposition, 39(1), 157-166. [Link]
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Weiss, J. (2012). Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors. Current drug metabolism, 13(6), 743-755. [Link]
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the research applications of Nelfinavir and its principal active metabolite, Nelfinavir Hydroxy-tert-butylamide (also known as M8). Nelfinavir (brand name Viracept) is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] Approved by the FDA in 1997, it was a cornerstone of early combination antiretroviral therapies.[3][4] Understanding the activity of its primary metabolite is crucial for a complete picture of its antiviral efficacy, pharmacokinetic profile, and the development of resistance. These notes synthesize field-proven insights with established scientific principles to provide robust protocols for evaluating this compound in a research setting.
Introduction: The Significance of Nelfinavir and its Active Metabolite
HIV-1 protease is an aspartyl protease essential for the viral life cycle.[5] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[1][2][6]
Nelfinavir is a competitive inhibitor designed to bind tightly to the active site of the HIV protease.[1][3] Upon administration, Nelfinavir is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[1] The most abundant and pharmacologically active of these is this compound (M8).[7] This metabolite demonstrates comparable in vitro antiviral activity to the parent drug, and therefore, its contribution to the overall therapeutic effect is significant. Studying M8 is critical for accurate pharmacokinetic modeling and understanding the full spectrum of Nelfinavir's activity in vivo.[7][8]
Mechanism of Action: Blocking Viral Maturation
Nelfinavir and its M8 metabolite are peptidomimetic inhibitors.[9] Their structure mimics the natural peptide substrates of the HIV protease but incorporates a non-cleavable hydroxyl group instead of a scissile carbonyl bond.[3] This allows the inhibitor to occupy the enzyme's active site with high affinity, preventing the protease from processing viral polyproteins.
The inability to cleave the Gag-Pol polyprotein has a terminal effect on viral maturation.[1] Structural proteins, reverse transcriptase, and integrase are not released, leading to the assembly of defective virions that are incapable of infecting new cells.[1][6]
Caption: Workflow for HIV drug resistance profiling.
Protocol:
-
Generate Mutant Clones: Using a wild-type HIV proviral DNA clone (e.g., pNL4-3), introduce specific resistance mutations (e.g., D30N) into the protease coding region via site-directed mutagenesis.
-
Verify Sequence: Confirm the presence of the desired mutation and the absence of off-target mutations by Sanger sequencing.
-
Produce Virus Stocks: Transfect HEK293T cells with either the wild-type or mutant proviral DNA. Harvest the cell culture supernatant containing viral particles 48-72 hours post-transfection.
-
Titer Virus: Quantify the amount of virus in each stock using a p24 antigen ELISA or by determining the Tissue Culture Infectious Dose 50 (TCID₅₀). This is critical for normalizing the viral input in the subsequent assay.
-
Assess Antiviral Activity: Perform the TZM-bl reporter assay (Protocol 3.1) using both wild-type and mutant virus stocks in parallel.
-
Analyze Data: Calculate the IC₅₀ of M8 against both the wild-type and resistant strains. The fold-change in resistance is calculated as (IC₅₀ mutant) / (IC₅₀ wild-type).
Data Presentation and Interpretation
Summarize all quantitative data in a clear, structured table for easy comparison.
| Compound | Target Virus Strain | IC₅₀ (nM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| This compound | HIV-1 (Wild-Type) | Value | Value | CC₅₀ / IC₅₀ |
| This compound | HIV-1 (D30N Mutant) | Value | Value | CC₅₀ / IC₅₀ |
| This compound | HIV-1 (L90M Mutant) | Value | Value | CC₅₀ / IC₅₀ |
| Nelfinavir (Parent Drug) | HIV-1 (Wild-Type) | Value | Value | CC₅₀ / IC₅₀ |
[a] IC₅₀: 50% Inhibitory Concentration from antiviral assay. [b] CC₅₀: 50% Cytotoxic Concentration from cytotoxicity assay. [c] SI: Selectivity Index. A higher value indicates greater specific antiviral activity.
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Nelfinavir - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Nelfinavir | C32H45N3O4S | CID 64143 - PubChem. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]
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Xu, Y. C., Schaus, J. M., Walker, C., Krushinski, J., Adham, N., Zgombick, J. M., Liang, S. X., Kohlman, D. T., & Audia, J. E. (1999). N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. Journal of Medicinal Chemistry, 42(3), 526–531. [Link]
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The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Impact of Nelfinavir Resistance Mutations on In Vitro Phenotype, Fitness, and Replication Capacity of Human Immunodeficiency Virus Type 1 with Subtype B and C Proteases. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Hirt, D., Urien, S., Jullien, V., Firtion, G., Treluyer, J. M., & Pialoux, G. (2003). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. The Pediatric Infectious Disease Journal, 22(1), 47–52. [Link]
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Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. (n.d.). American Society for Microbiology. Retrieved January 22, 2026, from [Link]
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Gervasoni, C., Urien, S., Hirt, D., Jullien, V., Firtion, G., Treluyer, J. M., & Pialoux, G. (2004). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 48(2), 532–537. [Link]
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Nelfinavir – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
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FDA Approves New Dose Formulation of Viracept: 625 mg tablets. (n.d.). NATAP. Retrieved January 22, 2026, from [Link]
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Viracept: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 22, 2026, from [Link]
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Drug design principles - Stereoelectronics. (2021, March 12). Oxford University Press. Retrieved January 22, 2026, from [Link]
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Mechanism and Kinetics of HIV-1 Protease Activation. (2024, November 25). MDPI. Retrieved January 22, 2026, from [Link]
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HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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U.S. FDA approves film-coated nelfinavir mesylate (Viracept™). (2000, April 1). HIV i-Base. Retrieved January 22, 2026, from [Link]
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Introduction: The Significance of Nelfinavir's Active Metabolite
Nelfinavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone in combination antiretroviral therapy.[1][2] Its therapeutic efficacy is not solely attributed to the parent drug; a significant contributor is its major active metabolite, Nelfinavir Hydroxy-tert-butylamide, also known as M8 or AG1402.[1][2] This metabolite is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2C19.[3][4][5] Notably, M8 exhibits antiviral activity comparable to that of nelfinavir itself and circulates in plasma at therapeutically relevant concentrations.[1][2]
The metabolic pathway of nelfinavir is of particular interest to drug development professionals and researchers for several reasons. The formation of an active metabolite necessitates its characterization to fully understand the drug's overall pharmacological profile and potential for drug-drug interactions (DDIs). Furthermore, both nelfinavir and M8 interact with key players in drug disposition, including cytochrome P450 enzymes and drug transporters. This guide provides an in-depth exploration of the applications of this compound in drug metabolism studies, offering detailed protocols for its investigation as an inhibitor of drug-metabolizing enzymes and transporters, and as a modulator of the Pregnane X Receptor (PXR).
Metabolic Pathway and Cytochrome P450 Interactions
Nelfinavir is extensively metabolized in the liver, with approximately half of the drug being converted to M8 by CYP2C19.[1][2] Subsequently, both nelfinavir and M8 are substrates for and inhibitors of CYP3A4.[3][5] This interplay between CYP2C19 and CYP3A4 in the metabolism of nelfinavir and its active metabolite highlights the potential for complex drug interactions. The genetic polymorphism of CYP2C19 can also lead to significant inter-individual variability in the plasma concentrations of nelfinavir and M8.[3][6]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Contribution of a Key Nelfinavir Metabolite
Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART).[1] Its mechanism of action involves blocking the proteolytic cleavage of viral polyproteins, which is essential for the production of mature, infectious virions.[1] Upon administration, nelfinavir is metabolized in the body, with Nelfinavir Hydroxy-tert-butylamide (also known as M8) being its major oxidative and pharmacologically active metabolite.[2] This metabolite demonstrates in vitro antiviral activity comparable to the parent drug, contributing significantly to the overall therapeutic effect.[2]
These application notes provide a comprehensive guide for the preclinical in vitro evaluation of this compound, offering detailed protocols for assessing its antiviral efficacy and cytotoxicity. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the therapeutic potential of this key metabolite.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental settings. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | [3] |
| Molecular Formula | C32H45N3O5S | [3][4][5] |
| Molecular Weight | 583.8 g/mol | [3] |
| CAS Number | 213135-56-9 | [6] |
| Appearance | Solid (assumed based on parent compound) | |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in a minimal amount of organic solvent (e.g., DMSO or ethanol) and then dilute with the aqueous buffer.[7][8] | |
| Storage | Store as a solid at -20°C for long-term stability.[8] Stock solutions in organic solvents should be stored at -20°C or -80°C and used within a reasonable timeframe to avoid degradation. Aqueous solutions are not recommended for long-term storage.[8] | |
| Commercial Availability | Available from various chemical suppliers for research purposes.[6][9] |
Core Mechanism of Action: Inhibition of HIV Protease
Nelfinavir and its active metabolite, Hydroxy-tert-butylamide, function as competitive inhibitors of the HIV-1 protease. This viral enzyme is a critical component of the HIV life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into functional proteins required for the assembly of new, infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, leading to the production of immature and non-infectious viral particles.
Caption: Inhibition of HIV Protease by this compound.
Experimental Protocols
The following protocols are adapted from established methods for the evaluation of HIV protease inhibitors. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.
Protocol 1: In Vitro Antiviral Activity Assessment using HIV-1 p24 Antigen ELISA
This protocol determines the ability of this compound to inhibit HIV-1 replication in a susceptible cell line. The p24 antigen is a core structural protein of HIV, and its concentration in the cell culture supernatant is a reliable indicator of viral replication.[10]
Workflow for Antiviral Activity Assessment:
Caption: Workflow for determining the antiviral activity of this compound.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable HIV-1 susceptible cell line (e.g., TZM-bl, MT-2, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Seed the cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight if necessary.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells of the 96-well plate. Include wells with medium only (no cells) as a background control, cells with medium (no virus, no compound) as a cell viability control, and cells with virus but no compound as a positive control for viral replication.
-
-
Viral Infection:
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a pre-titered multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a period of 3 to 7 days, depending on the cell line and virus strain used.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the culture supernatant from each well. If necessary, centrifuge the plate to pellet any cells and debris before collecting the supernatant.
-
-
p24 Antigen Quantification:
-
Quantify the amount of p24 antigen in the collected supernatants using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of p24 inhibition against the log concentration of this compound.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is essential to determine if the observed antiviral activity is due to specific inhibition of viral replication or a general cytotoxic effect on the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the same cell line used in the antiviral assay into a 96-well plate at the same density.
-
-
Compound Addition:
-
Add the same serial dilutions of this compound to the wells. Include a no-compound control.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
-
-
MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Interpretation of Results:
The therapeutic index (TI) is a measure of the selectivity of the compound and is calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50). A higher TI value indicates a more favorable safety profile, with potent antiviral activity at concentrations that are not toxic to the host cells.
Self-Validating Systems and Best Practices
-
Positive and Negative Controls: Always include a known HIV protease inhibitor (e.g., Nelfinavir) as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Replicates: Perform all experiments with at least three biological replicates to ensure the statistical significance of the results.
-
Dose-Response Curves: Generate complete dose-response curves to accurately determine EC50 and CC50 values.
-
Cell Health Monitoring: Regularly monitor the health and confluence of the cell cultures to ensure consistency between experiments.
-
Aseptic Technique: Maintain strict aseptic technique throughout the experimental procedures to prevent contamination.
Conclusion
This compound, as the primary active metabolite of Nelfinavir, warrants thorough investigation to fully understand its contribution to the overall anti-HIV efficacy of the parent drug. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of its antiviral activity and cytotoxicity. By adhering to these methodologies and best practices, researchers can generate reliable and reproducible data to advance our understanding of this important therapeutic agent.
References
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ASM Journals. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. [Link]
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ResearchGate. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. [Link]
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ImmunoDX. HIV-1 p24 antigen test. [Link]
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National Institutes of Health. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection. [Link]
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PubMed. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. [Link]
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ResearchGate. A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. [Link]
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Here is the detailed Application Notes and Protocols on .
Application Notes & Protocols
Topic: Nelfinavir and its Hydroxy-tert-butylamide Metabolite (M8) in the Mechanistic Evaluation of Cytochrome P450 3A4-Mediated Drug-Drug Interactions
Audience: Researchers, scientists, and drug development professionals in pharmacology, drug metabolism, and pharmacokinetics (DMPK).
Senior Application Scientist's Foreword:
In the landscape of drug development, a thorough understanding of a new chemical entity's potential for drug-drug interactions (DDIs) is not merely a regulatory checkpoint; it is a fundamental component of patient safety. The cytochrome P450 (CYP) 3A4 enzyme is the most abundant human CYP isoform, responsible for the metabolism of approximately 50% of all marketed drugs. Consequently, inhibition of CYP3A4 is a primary cause of clinically significant DDIs.
The HIV-1 protease inhibitor Nelfinavir serves as a quintessential example of a potent CYP3A4 inhibitor.[1][2] Its clinical use is marked by profound DDIs, a characteristic that has transitioned it from solely a therapeutic agent to a vital in vitro tool for drug developers.[1] Nelfinavir is not a simple competitive inhibitor; it is a mechanism-based inactivator (MBI), meaning it is metabolically activated by CYP3A4 to a reactive species that irreversibly binds to and inactivates the enzyme.[3] This process is also known as time-dependent inhibition (TDI).
This guide provides the scientific rationale and detailed protocols for utilizing Nelfinavir and its primary active metabolite, Hydroxy-tert-butylamide (M8), to probe CYP3A4-mediated metabolism. Understanding how to correctly employ these tools allows researchers to definitively characterize the role of CYP3A4 in a drug candidate's clearance and to accurately predict the risk of clinical DDIs, in line with expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]
The Mechanistic Basis of Nelfinavir-Mediated CYP3A4 Inactivation
Nelfinavir exerts its potent inhibitory effect on CYP3A4 through a multi-step process. The parent drug binds to the active site of the enzyme and undergoes metabolic activation, generating a reactive intermediate. This intermediate then forms a covalent bond with a residue in the enzyme's active site or with the heme prosthetic group, leading to irreversible inactivation.[3][7] This time- and concentration-dependent process is more clinically impactful than simple reversible inhibition because the enzyme's function can only be restored through the synthesis of new protein, a much slower process.
Nelfinavir itself is a potent, non-selective inhibitor of the major CYP3A isoforms, including CYP3A4, CYP3A5, and the fetal isoform CYP3A7.[8] Furthermore, Nelfinavir is metabolized by CYP2C19 and other enzymes to its major active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8), which possesses antiviral activity comparable to the parent drug.[9] While Nelfinavir is the primary perpetrator of CYP3A4 inactivation, the M8 metabolite also contributes to the overall DDI profile, including interactions with drug transporters like P-glycoprotein.[10] Therefore, a comprehensive DDI assessment must consider the combined effects of both the parent drug and its significant metabolites.
Visualizing the Inactivation Pathway
The following diagram illustrates the conceptual pathway of Nelfinavir's metabolism and its subsequent mechanism-based inactivation of CYP3A4.
Caption: Nelfinavir's mechanism-based inactivation of CYP3A4.
Protocols for In Vitro Evaluation of CYP3A4 Inhibition
The following protocols provide a framework for using Nelfinavir as a positive control inhibitor to characterize CYP3A4 interactions. The primary biological matrix used is pooled human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes.
Core Materials
-
Biological System: Pooled Human Liver Microsomes (HLMs) from at least 10 donors.
-
Inhibitor: Nelfinavir Mesylate salt.
-
Probe Substrate: Midazolam or Testosterone (recommended CYP3A4 probes).[11]
-
Cofactor: NADPH regenerating system (e.g., Glucose-6-Phosphate, G6P-dehydrogenase, NADP+).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Instrumentation: LC-MS/MS for metabolite quantification.
-
Consumables: 96-well plates, appropriate organic solvents (e.g., Acetonitrile, Methanol) for stock solutions and reaction quenching.
Protocol 1: IC₅₀ Determination (Reversible and Time-Dependent Inhibition Screen)
Causality & Rationale: This initial screen determines the concentration of Nelfinavir required to inhibit 50% of CYP3A4 activity under specific conditions. A leftward shift in the IC₅₀ curve when the inhibitor is pre-incubated with HLMs and NADPH suggests time-dependent inhibition. This experiment is foundational for designing the more complex MBI kinetic study.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a 10 mM stock solution of Nelfinavir in DMSO. Prepare a 10 mM stock of midazolam in methanol.
-
Serial Dilutions: Serially dilute the Nelfinavir stock to create a range of working solutions (e.g., 0.01 µM to 100 µM final concentration).
-
Incubation Setup (96-well plate):
-
Condition A (No Pre-incubation): To each well, add phosphate buffer, HLM protein (final concentration 0.2-0.5 mg/mL), and varying concentrations of Nelfinavir.
-
Condition B (With Pre-incubation): To each well, add phosphate buffer, HLM protein, and varying concentrations of Nelfinavir. Add the NADPH regenerating system. Pre-incubate for 30 minutes at 37°C.
-
-
Initiate Reaction:
-
For Condition A, add the NADPH regenerating system and immediately add the CYP3A4 probe substrate (Midazolam, final concentration at its Kₘ, typically 2-5 µM).
-
For Condition B, after the 30-minute pre-incubation, add the Midazolam probe substrate.
-
-
Incubation: Incubate all plates for a short, linear period (e.g., 5-10 minutes) at 37°C.
-
Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the formation of the metabolite (1'-hydroxymidazolam). Plot the percent inhibition versus the log of Nelfinavir concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each condition.
Protocol 2: Definitive MBI Assay (Determination of Kᵢ and kᵢₙₐ꜀ₜ)
Causality & Rationale: This assay is the gold standard for characterizing mechanism-based inactivators. It quantifies the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that supports half of that maximal rate (Kᵢ). These parameters are essential for robustly predicting the in vivo DDI potential. The protocol relies on a pre-incubation step to allow for inactivation, followed by a dilution and a second incubation with a probe substrate to measure the remaining enzyme activity. The dilution step is critical to minimize any carryover of reversible inhibition from the pre-incubation.[12]
Experimental Workflow Diagram
Caption: Workflow for a mechanism-based inhibition (MBI) assay.
Step-by-Step Methodology:
-
Setup: Prepare multiple concentrations of Nelfinavir (typically 5-7 concentrations bracketing the apparent Kᵢ) and a vehicle control (0 µM Nelfinavir).
-
Pre-incubation:
-
In a 96-well plate, combine HLMs (0.5-1.0 mg/mL), phosphate buffer, and each Nelfinavir concentration.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot.
-
-
Dilution & Definitive Incubation:
-
Immediately dilute the aliquot (e.g., 10-fold) into a separate plate containing a saturating concentration of the probe substrate (Midazolam, at 5-10 times its Kₘ) in buffer. This high substrate concentration helps to outcompete any residual reversible inhibitor.
-
Incubate for a short, fixed time (e.g., 5 minutes) at 37°C.
-
-
Quench and Analyze: Stop the reaction with ice-cold acetonitrile containing an internal standard and process for LC-MS/MS analysis as described in Protocol 1.
-
Data Analysis:
-
For each Nelfinavir concentration, plot the natural log (ln) of the percent remaining enzyme activity against the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kₒₑₛ).
-
Plot the calculated kₒₑₛ values against the corresponding Nelfinavir concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I])
-
The fitted parameters will yield the values for kᵢₙₐ꜀ₜ (the maximum rate of inactivation at saturating inhibitor concentration) and Kᵢ (the inhibitor concentration at half the maximal rate of inactivation).
-
Data Interpretation and Quantitative Summary
The parameters derived from these studies provide a quantitative measure of DDI risk. Nelfinavir is known to be a potent inhibitor of multiple CYP3A isoforms.
Table 1: Representative In Vitro Inhibition Constants for Nelfinavir
| CYP Isoform | Inhibition Parameter | Reported Value (µM) | Experimental System |
| CYP3A4 | Kᵢ (competitive) | 0.3 - 0.4 | Recombinant CYP3A4[8] |
| CYP3A4 | Kᵢ (MBI) | ~0.17 | Human Liver Microsomes[3] |
| CYP3A4 | kᵢₙₐ꜀ₜ (MBI) | 0.40 min⁻¹ | Human Liver Microsomes[3] |
| CYP3A5 | Kᵢ (competitive) | 0.3 - 0.4 | Recombinant CYP3A5[8] |
| CYP3A5 | Kᵢ (MBI) | ~0.12 | Recombinant CYP3A5[3] |
| CYP3A7 | Kᵢ (competitive) | 0.3 - 0.4 | Recombinant CYP3A7[8] |
Note: Values are approximate and can vary based on the specific experimental conditions, probe substrate, and biological system used.
Trustworthiness of Protocols: These protocols are designed as self-validating systems. The inclusion of a vehicle control (0 µM inhibitor) in every experiment establishes the baseline 100% activity. The time-zero samples in the MBI assay confirm that no inactivation has occurred before the pre-incubation begins. The linearity of the metabolite formation should be confirmed in preliminary assays to ensure the chosen incubation times are appropriate.
Conclusion and Best Practices
Nelfinavir and its active M8 metabolite are indispensable tools for the modern DMPK scientist. By serving as a potent, clinically relevant positive control for mechanism-based CYP3A4 inhibition, Nelfinavir allows for the robust validation of in vitro DDI assays. The protocols described herein provide a reliable framework for generating the key kinetic parameters (IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ) needed to predict the DDI liability of an investigational drug.
Key Insights for the Researcher:
-
Distinguish Inhibition Types: Always consider the potential for time-dependent inhibition. An IC₅₀ shift assay is a simple and effective screen before committing to a full MBI characterization.
-
Metabolite Contribution: Do not neglect the role of major metabolites. The M8 metabolite of Nelfinavir has its own pharmacological and DDI profile that contributes to the net in vivo effect.[10][13][14]
-
Regulatory Alignment: The data generated from these in vitro studies are critical for informing the design of clinical DDI studies and fulfilling the requirements outlined in FDA guidance documents.[4][15]
By applying these principles and protocols, researchers can confidently characterize CYP3A4-mediated DDI pathways, ensuring a more comprehensive and accurate safety assessment of new drug candidates.
References
-
Title: Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Implications for Dosing and Labeling Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or Nelfinavir Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Complex Drug Interactions of HIV Protease Inhibitors 1: Inactivation, Induction, and Inhibition of Cytochrome P450 3A by Ritonavir or Nelfinavir Source: ResearchGate URL: [Link]
-
Title: Drug Interaction Information in Human Prescription Drug and Biological Product Labeling | Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Complex drug interactions of HIV protease inhibitors 1: inactivation, induction, and inhibition of cytochrome P450 3A by ritonavir or nelfinavir Source: PubMed URL: [Link]
-
Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry Source: QPS URL: [Link]
-
Title: Differential inhibition of cytochrome P450 3A4, 3A5 and 3A7 by five human immunodeficiency virus (HIV) protease inhibitors in vitro Source: PubMed URL: [Link]
-
Title: [Novel synthesis and spectral characterization of nelfinavir] Source: PubMed URL: [Link]
-
Title: Experimental COVID-19 Therapy Combination Lopinavir/Ritonavir Is Implicated in a Complicated Set of Drug-Drug Interactions Source: Anesthesia Patient Safety Foundation (APSF) URL: [Link]
-
Title: Mechanism-based inactivation of CYP3A by HIV protease inhibitors Source: PubMed URL: [Link]
-
Title: Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 Source: PubMed URL: [Link]
-
Title: Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection Source: PubMed URL: [Link]
-
Title: Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy Source: PubMed URL: [Link]
-
Title: Differential Inhibition of Cytochrome P450 3A4, 3A5 and 3A7 by Five Human Immunodeficiency Virus (HIV) Protease Inhibitors in vitro Source: ResearchGate URL: [Link]
-
Title: CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir Source: National Institutes of Health (PMC) URL: [Link]
-
Title: The Mechanism-Based Inactivation of CYP3A4 by Ritonavir Source: Encyclopedia.pub URL: [Link]
-
Title: Drug-Drug Interactions: Protease Inhibitors and Other Drugs Source: Clinical Info .HIV.gov URL: [Link]
-
Title: Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4 Source: DOI URL: [Link]
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- 2. Complex drug interactions of HIV protease inhibitors 1: inactivation, induction, and inhibition of cytochrome P450 3A by ritonavir or nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qps.com [qps.com]
Troubleshooting & Optimization
Welcome to the dedicated technical support resource for Nelfinavir Hydroxy-tert-butylamide (M8), the primary active metabolite of the HIV protease inhibitor, Nelfinavir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound, ensuring the integrity and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is this compound?
This compound, also known as M8, is the major and pharmacologically active metabolite of Nelfinavir, an HIV protease inhibitor.[1][2] It is formed in the body through metabolism of Nelfinavir.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a refrigerator at 2-8°C under an inert atmosphere.[3]
Q3: How should I prepare and store solutions of this compound?
Based on the behavior of its parent compound, Nelfinavir Mesylate, it is recommended to prepare solutions fresh for each experiment. Aqueous solutions of Nelfinavir Mesylate are not recommended for storage for more than one day.[4] Nelfinavir Mesylate is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4][5] It is crucial to purge the solvent of choice with an inert gas before dissolving the compound to minimize oxidative degradation.[4]
Q4: What are the known stability liabilities of this compound?
While specific stability data for this compound is limited, data from its parent compound, Nelfinavir Mesylate, suggests potential for degradation under certain conditions. Nelfinavir Mesylate degrades under acidic, basic, and oxidative conditions.[6][7] It is, however, reported to be stable under neutral and thermal stress, and photostable.[6][7] Researchers should assume similar sensitivities for the M8 metabolite and take appropriate precautions.
Q5: What personal protective equipment (PPE) should I use when handling solid this compound?
When handling the solid compound, it is essential to wear appropriate PPE to avoid inhalation and skin contact.[8][9][10] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[8]
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Respiratory Protection: A dust mask or respirator should be used if there is a risk of generating airborne particles.[8]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[9]
II. Troubleshooting Guide
This section provides solutions to common experimental issues that may arise when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in biological assays. | Compound degradation due to improper storage or handling. | • Ensure the solid compound is stored at 2-8°C under an inert atmosphere. • Prepare solutions fresh before each experiment. • Avoid repeated freeze-thaw cycles of stock solutions. • If using aqueous buffers, ensure the pH is neutral, as acidic or basic conditions can cause degradation.[6][7] |
| Precipitation of the compound in aqueous buffers. | Poor aqueous solubility. | • The parent compound, Nelfinavir Mesylate, has low aqueous solubility.[4] For maximum solubility in aqueous buffers, first dissolve this compound in a small amount of an organic solvent like ethanol or DMSO, and then slowly add the aqueous buffer while vortexing.[4] • Consider the final concentration required and perform solubility tests beforehand. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound. | • Review the solution preparation and storage procedures. Were the solutions freshly prepared? Was the pH of the medium appropriate? • Nelfinavir Mesylate is known to degrade under acidic, basic, and oxidative stress.[6][7] Ensure your experimental conditions avoid these factors. • Protect solutions from excessive light exposure, although the parent compound is reported to be photostable.[7] |
| Difficulty in achieving complete dissolution in organic solvents. | Saturation of the solvent. | • Refer to the solubility information for the parent compound, Nelfinavir Mesylate, as a guide. It is soluble in ethanol and DMF at approximately 20 mg/mL and in DMSO at approximately 14 mg/mL.[4] • Gentle warming and sonication may aid in dissolution, but be mindful of potential thermal degradation if prolonged or at high temperatures. |
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in an organic solvent like DMSO or ethanol.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or Ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Purge the tube containing the solid with an inert gas.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C for short-term storage. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Assessing Compound Stability in an Aqueous Buffer
This workflow outlines a general procedure to assess the stability of this compound in a specific aqueous buffer.
Caption: Potential degradation pathways of this compound based on its parent compound.
VI. References
-
PubChem. (n.d.). Nelfinavir. National Center for Biotechnology Information. Retrieved from a valid URL. [1]2. de Mendoza, C., & Soriano, V. (2004). Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. Current drug metabolism, 5(4), 343–351. [2]3. Singh, S., et al. (2011). LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1137-1146. [6]4. Santa Cruz Biotechnology, Inc. (n.d.). Nelfinavir Mesylate Safety Data Sheet. Retrieved from a valid URL. [8]5. Pfizer. (2016). Viracept (Nelfinavir Mesylate) Oral Powder Safety Data Sheet. Retrieved from a valid URL. [9]6. PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL. [11]7. Singh, P., et al. (2010). Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 287-294. [7]8. R&D Systems. (n.d.). Nelfinavir mesylate. Retrieved from a valid URL. [5]9. Cayman Chemical. (2022). Nelfinavir (mesylate) Product Information. Retrieved from a valid URL. [4]10. BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Nelfinavir. Retrieved from a valid URL. [10]11. Pharmaffiliates. (n.d.). This compound. Retrieved from a valid URL.
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is Nelfinavir Hydroxy-tert-butylamide?
This compound, also known as M8, is the major oxidative metabolite of Nelfinavir.[1] It exhibits in vitro antiviral activity comparable to the parent drug.[2] Its chemical name is (3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]decahydroisoquinoline-3-carboxamide.
Q2: Why is the synthesis of this compound challenging?
The synthesis presents challenges due to the molecule's complexity, including multiple chiral centers and the sterically hindered nature of the hydroxylated tert-butylamide group. Key challenges include controlling stereochemistry, achieving selective reactions, and minimizing side-product formation.
Q3: What are the primary synthetic strategies for obtaining this compound?
While this compound is a metabolite, for laboratory-scale synthesis, two plausible routes can be considered:
-
Route A: Late-Stage C-H Oxidation. This involves the direct hydroxylation of the tert-butyl group of Nelfinavir.
-
Route B: Convergent Synthesis with a Hydroxylated Amine. This route involves the coupling of the main Nelfinavir backbone with a pre-hydroxylated amine, 2-amino-2-methyl-1-propanol.
This guide will delve into the potential impurities and troubleshooting for both hypothetical routes.
Troubleshooting and Workflow Guides
Route A: Late-Stage C-H Oxidation of Nelfinavir
This approach is attractive for its directness but is often hampered by challenges in controlling the selectivity and preventing over-oxidation.
Diagram of Synthetic Pathway - Route A
Caption: Late-stage hydroxylation of Nelfinavir.
Issue 1: Low Conversion of Nelfinavir
-
Symptoms: A significant amount of starting material (Nelfinavir) remains unreacted, as observed by HPLC or TLC analysis.
-
Causality and Scientific Explanation: The tertiary C-H bonds of the tert-butyl group are sterically hindered and have high bond dissociation energy, making them difficult to oxidize. The chosen oxidizing system may lack the required reactivity.
-
Troubleshooting and Protocol:
-
Catalyst Selection: Employ a powerful oxidizing system known for activating strong C-H bonds. Recent literature suggests that manganese catalysts in conjunction with hydrogen peroxide can be effective for the hydroxylation of sterically congested primary C-H bonds.[3][4]
-
Reaction Conditions: Optimize temperature and reaction time. Due to the stability of the C-H bond, elevated temperatures and longer reaction times may be necessary. Monitor the reaction progress closely to avoid degradation.
-
Solvent Choice: The solvent can significantly influence the reactivity of the oxidizing species. A non-coordinating, robust solvent is recommended.
-
Issue 2: Formation of Multiple Byproducts
-
Symptoms: The appearance of multiple new peaks in the HPLC chromatogram, some with masses corresponding to over-oxidation or degradation.
-
Causality and Scientific Explanation: The oxidizing agent may not be selective for the primary C-H bonds of the methyl groups on the tert-butyl moiety. Other sites on the Nelfinavir molecule, such as the secondary alcohol or the phenylthio group, are susceptible to oxidation. Over-oxidation can lead to the formation of diols or carboxylic acids.
-
Troubleshooting and Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess to drive the reaction to completion, but avoid a large excess that could promote side reactions.
-
Temperature Management: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate to improve selectivity.
-
Purification Strategy: Employ advanced purification techniques such as preparative HPLC or column chromatography with a multi-step gradient to separate the desired product from closely related impurities.
-
| Potential Impurity | Origin | Analytical Detection |
| Unreacted Nelfinavir | Incomplete reaction | HPLC, LC-MS |
| Nelfinavir Sulfoxide/Sulfone | Oxidation of the phenylthio group | LC-MS (M+16, M+32) |
| Di-hydroxylated Nelfinavir | Over-oxidation of the tert-butyl group | LC-MS (M+32) |
| Ketone formation | Oxidation of the secondary alcohol | LC-MS, IR (new C=O stretch) |
Route B: Convergent Synthesis with 2-Amino-2-methyl-1-propanol
This route offers better control over the position of the hydroxyl group but introduces its own set of challenges related to the bifunctional nature of the amine.
Diagram of Synthetic Pathway - Route B
Caption: Amide coupling with a hydroxylated amine.
Issue 1: Formation of O-Acylated Impurity
-
Symptoms: Presence of an isomeric impurity with the same mass as the desired product, which can be difficult to separate by standard chromatography.
-
Causality and Scientific Explanation: 2-amino-2-methyl-1-propanol is a bifunctional molecule with both a primary amine and a primary alcohol.[5] While the amine is generally more nucleophilic, under certain conditions, acylation can occur at the hydroxyl group, leading to the formation of an ester impurity.
-
Troubleshooting and Protocol:
-
Choice of Coupling Reagent: Utilize coupling reagents that favor amidation over esterification. Carbodiimide-based reagents like DCC, in the presence of an additive like HOBt, can be effective.[6]
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation.
-
pH Control: Maintain a slightly basic pH to ensure the amine is deprotonated and thus more nucleophilic, without promoting esterification.
-
Protective Group Strategy: As a more robust solution, temporarily protect the hydroxyl group of 2-amino-2-methyl-1-propanol (e.g., as a silyl ether) before the coupling reaction, followed by deprotection.
-
Issue 2: Unreacted Starting Materials
-
Symptoms: Incomplete consumption of the carboxylic acid precursor and/or the amino alcohol.
-
Causality and Scientific Explanation: The steric hindrance of both the Nelfinavir carboxylic acid precursor and the tertiary carbon of the 2-amino-2-methyl-1-propanol can slow down the coupling reaction.
-
Troubleshooting and Protocol:
-
Potent Coupling Agents: Employ highly efficient coupling reagents designed for hindered substrates, such as HATU or COMU.
-
Extended Reaction Time: Allow for longer reaction times and monitor progress by HPLC.
-
Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of the amino alcohol to drive the reaction towards completion.
-
| Potential Impurity | Origin | Analytical Detection |
| Unreacted Acid Precursor | Incomplete coupling reaction | HPLC, LC-MS |
| Unreacted 2-Amino-2-methyl-1-propanol | Incomplete coupling reaction | GC-MS (if volatile), NMR of crude |
| O-Acylated Isomer | Competitive reaction at the hydroxyl group | HPLC (may co-elute), LC-MS/MS (different fragmentation), NMR |
| Di-acylated Product | Reaction at both amine and hydroxyl groups | LC-MS (higher mass) |
| Oxazolidine formation | Reaction with trace aldehyde/ketone impurities | LC-MS, NMR |
Analytical Protocols
Accurate identification and quantification of this compound and its impurities are critical.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for routine purity checks and for monitoring reaction progress.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.
-
Analysis: The more polar this compound is expected to have a shorter retention time than Nelfinavir.
Protocol 2: LC-MS/MS for Impurity Identification
This method is essential for the structural elucidation of unknown impurities.
-
Chromatography: Utilize the HPLC conditions described above.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.
-
MS Scan: Perform a full scan to determine the molecular weights of the components in the sample.
-
MS/MS Fragmentation: Select the parent ions of interest and perform fragmentation to obtain structural information. This is particularly useful for distinguishing between isomers like the N- and O-acylated products, which will exhibit different fragmentation patterns.
Protocol 3: NMR Spectroscopy for Structural Confirmation
NMR is the definitive method for confirming the structure of the final product and characterizing impurities.
-
¹H NMR: The presence of a new signal corresponding to the CH₂OH group in this compound and the absence of the tert-butyl singlet of Nelfinavir will be key indicators. The integration of signals will help in quantifying impurities if their signals are resolved.
-
¹³C NMR: The appearance of a new carbon signal for the hydroxyl-bearing carbon and shifts in the adjacent carbons will confirm the structure.
-
2D NMR (COSY, HSQC): These experiments can be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, which is crucial for distinguishing isomers.
References
- Lamotte, C., Peytavin, G., & Farinotti, R. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection.
- Roustit, M., et al. (2007). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 51(10), 3736-3743.
- Stepovik, L. P., et al. (2015). Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. Russian Journal of General Chemistry, 85(11), 2547-2555.
- Tréluyer, J. M., et al. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 60(4), 378-387.
- Stawinski, J., & Kraszewski, A. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 9(19), 1741-1768.
- Glasius, M., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(9), 2414-2427.
- Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P
- García Ruano, J. L., Alemán, J., Cid, M. B., & Martin-Castro, A. M. (2009). A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. Tetrahedron, 65(16), 3139-3144.
- Treluyer, J. M., et al. (2003). Pharmacokinetic modelling of the placental transfer of nelfinavir and its M8 metabolite: a population study using 75 maternal-cord plasma samples. British Journal of Clinical Pharmacology, 56(5), 534-543.
- Burger, D. M., et al. (2001). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. Journal of Antimicrobial Chemotherapy, 48(4), 545-551.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64143, Nelfinavir. Retrieved from [Link].
- BenchChem (2025). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.
- Pearson Education (n.d.).
- ChemicalBook (2019).
- Organic Chemistry Portal (n.d.). tert-Butyl hydroperoxide, TBHP.
- Nováková, L., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3169.
- Klásek, A., et al. (2018). Potential use of amides containing 2-amino-2-methyl-1-propanol in C–H bond functionalization. Monatshefte für Chemie-Chemical Monthly, 149(12), 2269-2276.
- Institute of Computational Chemistry and Catalysis (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.
- Li, Y., et al. (2022). Study on plasma metabolomics for HIV/AIDS patients treated by HAART based on LC/MS-MS. Frontiers in Pharmacology, 13, 931613.
- Reddy, G. S., & Reddy, M. A. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. The Journal of Organic Chemistry, 75(2), 498-501.
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- 3. chemrxiv.org [chemrxiv.org]
- 4. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]
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- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support resource for Nelfinavir Hydroxy-tert-butylamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the stability and degradation of this compound. Our goal is to move beyond simple instructions and explain the scientific rationale behind our recommendations, empowering you to conduct robust and reliable experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What is this compound and how does it relate to Nelfinavir?
This compound is a structural analog of Nelfinavir, a potent HIV-1 protease inhibitor. The core structure, responsible for its primary biological activity, remains the same. The key modification is at the decahydroisoquinoline carboxamide moiety, where the standard tert-butylamide group of Nelfinavir has been hydroxylated. This modification may influence the compound's solubility, metabolic profile, and stability. Understanding the degradation profile of the parent drug, Nelfinavir, provides a strong foundation for predicting the stability of this analog.[1]
Q2: What are the most likely degradation pathways for this compound?
Based on the known instabilities of Nelfinavir and the chemical nature of its functional groups, the primary degradation pathways are expected to be:
-
Hydrolysis: Both the primary amide (at the 3-hydroxy-2-methylbenzoyl group) and the tertiary tert-butylamide can undergo hydrolysis under strong acidic or basic conditions. The bulky tert-butyl group offers significant steric hindrance, suggesting the tert-butylamide bond is relatively stable but can be cleaved under forced conditions.[2][3][4]
-
Oxidation: The thioether (phenylsulfanyl) linkage is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone. This is a common degradation pathway for molecules containing a sulfide moiety.[5]
-
Thermal Degradation: Like many complex organic molecules, exposure to high temperatures can lead to decomposition.[3]
Nelfinavir itself has been shown to be relatively stable under photolytic (light) stress.[3]
Q3: What are the recommended storage and handling conditions to minimize degradation?
To ensure the long-term integrity of this compound:
-
Solid State: Store the powder at -20°C in a tightly sealed container, protected from moisture.[6]
-
In Solution: For stock solutions, use a non-protic solvent like DMSO and store at -80°C for long-term stability (up to one year).[6] For aqueous working solutions, prepare them fresh whenever possible. If short-term storage is necessary, keep the solution at 2-8°C and use within 24 hours. Avoid repeated freeze-thaw cycles. Studies on Nelfinavir in human plasma have shown significant degradation after 6-9 months of storage at -20°C, highlighting the importance of colder, -80°C storage for long-term sample retention.[7]
Q4: Which analytical techniques are best for monitoring degradation?
A stability-indicating analytical method is crucial. The most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or, ideally, a mass spectrometer (LC-MS).[8][9] This approach allows for the separation of the parent compound from its degradation products, enabling accurate quantification of purity and the identification of impurities based on their mass-to-charge ratio.[10]
Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific experimental problems.
Problem 1: "I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Are they degradation products?"
Observing unknown peaks is a common issue that can arise from solvent impurities, sample matrix effects, or compound degradation. To definitively determine if these peaks are degradation products, a Forced Degradation (Stress Testing) study is the standard approach recommended by the ICH.[11][12] This involves intentionally subjecting the compound to harsh conditions to generate potential degradants.
Causality: By comparing the chromatograms of stressed samples to a control, you can identify which new peaks are formed as a direct result of specific stresses (e.g., acid hydrolysis, oxidation). This not only confirms their origin but also provides critical information about the molecule's inherent stability.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Include an unstressed control sample for comparison.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 1-4 hours. Basic conditions often lead to faster amide hydrolysis than acidic ones.[13]
-
Oxidative Degradation: Mix with 3-6% H₂O₂. Keep at room temperature for 4-24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 24-48 hours.
-
Control: Mix with the neutral solvent (e.g., water or buffer) and keep under the same conditions as the stressed samples.
-
-
Neutralization & Dilution: Before analysis, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to a suitable concentration for HPLC/LC-MS analysis.
-
Analysis: Analyze all samples (control and stressed) using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Caption: Workflow for confirming if an unknown chromatographic peak is a degradation product.
Problem 2: "My compound purity is decreasing in my assay buffer. How can I improve its stability?"
Rapid degradation in solution can compromise experimental results. This is typically caused by suboptimal pH, temperature, or solvent choice.
Causality: The stability of functional groups is highly dependent on the chemical environment. Amide bonds, for example, are most stable at a neutral pH and their hydrolysis is catalyzed by both acid and base. The thioether is sensitive to oxidizing agents and can also be affected by certain metal ions.
-
pH Optimization: Conduct a preliminary stability study in different buffers (e.g., pH 5, 7, 9). Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) to determine the pH at which the compound is most stable. For many compounds, a pH between 6.0 and 7.5 is optimal.
-
Solvent Selection: If your assay permits, consider the use of co-solvents. While DMSO is excellent for stock solutions, high concentrations in final assays can be problematic. Evaluate the stability in aqueous buffers containing small percentages (e.g., 1-5%) of organic modifiers like ethanol or acetonitrile.
-
Temperature Control: Perform all experiments at the lowest practical temperature. If assays must be run at 37°C, minimize the incubation time as much as possible. Keep samples on ice before and after incubation.
| Stress Condition | Reagent/Parameter | Expected Outcome | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate Degradation | Hydrolysis of the primary amide |
| Basic Hydrolysis | 0.1 M NaOH, RT | Significant Degradation | Rapid hydrolysis of both amide bonds |
| Oxidation | 3% H₂O₂, RT | Significant Degradation | Oxidation of thioether to sulfoxide/sulfone |
| Thermal | 70°C in solution | Minor to Moderate Degradation | General decomposition |
| Photolytic | Sunlight/UV light | Likely Stable | No major chromophores prone to photolysis |
This table presents a predictive summary based on published data for Nelfinavir. Actual degradation rates should be determined experimentally.[3]
Problem 3: "How can I identify the structure of an unknown, major degradation product?"
Identifying the structure of a degradant is essential for understanding the stability profile and ensuring the safety of a drug candidate. This process typically involves chromatographic separation followed by high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS).
Causality: HRMS provides a highly accurate mass measurement of the degradant, allowing you to propose a molecular formula. MS/MS involves isolating the degradant ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern acts as a "fingerprint" that provides clues about the molecule's structure, revealing where the modification or cleavage occurred relative to the parent drug.
-
LC-HRMS Analysis: Analyze the stressed sample using an LC-MS system capable of high-resolution measurements (e.g., Q-TOF or Orbitrap). Determine the accurate mass of the degradation product.
-
Propose Molecular Formula: Use the accurate mass to calculate possible elemental compositions. Compare these to what is chemically plausible. For example, oxidation of the thioether would correspond to the addition of one oxygen atom (+15.995 Da) or two oxygen atoms (+31.990 Da). Hydrolysis of the tert-butylamide and replacement with a carboxylic acid would result in a specific mass change.
-
MS/MS Fragmentation Analysis: Perform an MS/MS experiment on the degradant's parent ion. Compare the fragmentation pattern to that of the parent compound.
-
Conserved Fragments: Fragments that appear in both the parent and degradant spectra indicate parts of the molecule that are unchanged.
-
Shifted Fragments: A fragment ion that shifts by a certain mass (e.g., +16 Da) indicates that the modification (e.g., oxidation) occurred on that piece of the molecule.
-
New/Lost Fragments: The appearance or disappearance of certain fragments can pinpoint the site of bond cleavage, such as in hydrolysis.
-
-
(Optional) Isolation and NMR: If the structure is still ambiguous, the degradation product can be isolated using preparative HPLC. The purified sample can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Caption: A systematic workflow for the structural identification of degradation products.
References
-
Nelfinavir - Wikipedia. Wikipedia. [Link]
-
Syntheses of FDA Approved HIV Protease Inhibitors - PMC. PubMed Central. [Link]
-
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. [Link]
-
Nelfinavir Impurities and Related Compound. Veeprho. [Link]
-
Determination of nelfinavir mesylate and its related impurities by high performance liquid chromatography | Request PDF. ResearchGate. [Link]
-
tert-BUTYLAMINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. National Institutes of Health (NIH). [Link]
-
Oxidative Stress Mediates the Antiproliferative Effects of Nelfinavir in Breast Cancer Cells. PLOS ONE. [Link]
-
Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. CSIR Central. [Link]
-
Long-Term Stability of Nelfinavir Mesylate in Human Plasma. Oxford Academic. [Link]
-
High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. PubMed. [Link]
-
Biotransformation pathways for nelfinavir that lead to circulating metabolites in human plasma. ResearchGate. [Link]
- A method for producing tert-butylamine based on reaction-separation coupling.
-
Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]
-
Result of analysis of forced degradation study samples using proposed method... ResearchGate. [Link]
-
The Hydrolysis of Tert-Butylamine Borane By Using Ni-Zr-B-O Catalyst For Hydrogen Production. Indian Chemical Society. [Link]
-
Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy - IR@NPL [npl.csircentral.net]
- 4. Page loading... [guidechem.com]
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- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalijsra.com [journalijsra.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
Welcome to the technical support center for the chromatographic analysis of Nelfinavir. As a potent HIV-1 protease inhibitor, ensuring the purity and stability of Nelfinavir is paramount in both research and quality control environments.[1][2] A critical aspect of this is the accurate separation and quantification of Nelfinavir from its process-related impurities and degradation products, most notably its active metabolite, Hydroxy-tert-butylamide (M8).[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the HPLC separation of these compounds. Our approach is rooted in fundamental chromatographic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your methods.
Understanding the Molecules: Nelfinavir and Hydroxy-tert-butylamide
A successful separation begins with understanding the analytes. Nelfinavir is a large, complex molecule with multiple functional groups that can interact with the stationary phase.[4][5] Its primary metabolite, Hydroxy-tert-butylamide (M8), is formed by the hydroxylation of one of the methyl groups on the tert-butyl moiety. This subtle structural difference necessitates a well-optimized HPLC method to achieve baseline resolution.
Caption: Relationship between Nelfinavir and its M8 metabolite.
Troubleshooting Guide: Common HPLC Issues and Solutions
This section addresses specific issues you may encounter during method development and routine analysis. The following workflow provides a logical approach to diagnosing and resolving chromatographic problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Issue 1: Poor Peak Shape (Peak Tailing)
Peak tailing is the most common issue for basic compounds like Nelfinavir, leading to inaccurate integration and reduced sensitivity.
-
Question: My Nelfinavir peak is tailing significantly, but the Hydroxy-tert-butylamide peak looks better. What is happening?
-
Answer & Troubleshooting Steps:
-
Underlying Cause (The "Why"): Peak tailing for basic analytes is primarily caused by secondary interactions between the positively charged amine groups on the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6] These interactions are stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solution A: Mobile Phase pH Adjustment.
-
Action: Lower the pH of the aqueous portion of your mobile phase. A pH of around 3.4 has been shown to be effective.[7][8]
-
Causality: By operating at a pH well below the pKa of the residual silanols (typically >4.5), you ensure they remain protonated (Si-OH). This neutralizes the sites of strong secondary interaction, forcing the separation to proceed primarily by the intended reversed-phase mechanism and dramatically improving peak symmetry. Use a stable buffer like phosphate or ammonium formate to maintain this pH.[7][9]
-
-
Solution B: Use of Mobile Phase Additives.
-
Action: If pH adjustment is insufficient, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Causality: TEA acts as a sacrificial base. It is a small molecule that preferentially interacts with the active silanol sites, effectively "masking" them from Nelfinavir. This reduces tailing but may alter selectivity and should be used judiciously.
-
-
Solution C: Column Selection.
-
Action: Use a modern, high-purity silica column with robust end-capping. Columns like a Zorbax SB-CN or a similar stable-bond cyano column can provide good results.[8][10]
-
Causality: End-capping is a process where residual silanols are chemically bonded with a small, inert molecule (like trimethylsilane). While no end-capping is 100% complete, modern columns have a much lower concentration of active silanols, making them less prone to causing peak tailing with basic compounds.[6]
-
-
Issue 2: Inadequate Resolution
Achieving baseline separation between the structurally similar Nelfinavir and Hydroxy-tert-butylamide can be challenging.
-
Question: I can't get baseline separation between my two main peaks. How can I improve the resolution?
-
Answer & Troubleshooting Steps:
-
Underlying Cause (The "Why"): Resolution is a function of column efficiency, selectivity, and retention factor. Insufficient resolution means one or more of these factors is suboptimal for this specific analyte pair. Since Hydroxy-tert-butylamide is slightly more polar, it will typically elute just before Nelfinavir in a reversed-phase system.
-
Solution A: Optimize Mobile Phase Composition.
-
Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will increase the retention time of both compounds, potentially providing more time for the column to separate them.
-
Causality: Changing the solvent strength directly impacts the retention factor (k'). Increasing k' often leads to better resolution, up to a point. An isocratic method using acetonitrile and a phosphate buffer is a common starting point.[7][11]
-
-
Solution B: Change the Organic Modifier.
-
Action: If using acetonitrile, try substituting it with methanol, or use a ternary mixture (e.g., buffer/acetonitrile/methanol).[10]
-
Causality: Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase. This change in interaction can alter the selectivity (α) of the separation, which is the most powerful way to improve resolution between two closely eluting peaks.
-
-
Solution C: Adjust Temperature and Flow Rate.
-
Action: Decrease the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min).[10][11] Concurrently, you can slightly increase the column temperature (e.g., to 40 °C).[8][9]
-
Causality: Lowering the flow rate increases the number of theoretical plates (efficiency) by allowing more time for mass transfer between the mobile and stationary phases. Increasing the temperature can also improve efficiency by reducing mobile phase viscosity and speeding up mass transfer. This combination can sharpen peaks and improve separation.
-
-
FAQs: Method Development & Routine Analysis
Q1: What is a good starting point for developing an HPLC method for Nelfinavir and its impurities?
A robust starting point would be a reversed-phase method based on published literature.[7][8][10]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or CN, 250 x 4.6 mm, 5 µm | Provides good retention and selectivity for these types of compounds.[7][8] |
| Mobile Phase A | 25 mM Monobasic Phosphate Buffer | Buffers the mobile phase to a consistent pH.[7] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| pH (Aqueous) | Adjust to 3.4 with Phosphoric Acid | Protonates silanols to prevent peak tailing.[7][8] |
| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Start with isocratic; use a gradient if other impurities are present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 40 °C | Improves peak shape and can reduce run time.[8][9] |
| Detection (UV) | 220 nm or 240 nm | Nelfinavir has strong absorbance in this range.[7][12] |
| Injection Vol. | 10 µL | A typical volume; adjust based on concentration. |
Q2: How should I prepare my samples and standards?
Accurate sample preparation is crucial for reproducible results.
-
Protocol: Standard & Sample Preparation
-
Solvent Selection: Use a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of methanol or acetonitrile and water is often a good choice. Avoid using 100% strong organic solvent if your mobile phase is highly aqueous, as this can cause peak distortion.
-
Stock Standard Preparation: Accurately weigh Nelfinavir and Hydroxy-tert-butylamide reference standards and dissolve them in methanol to create concentrated stock solutions (e.g., 1 mg/mL).
-
Working Standard Preparation: Dilute the stock solutions with your chosen diluent to a final concentration within the linear range of the method (e.g., 10-50 µg/mL).[12]
-
Sample Preparation (e.g., from a formulation): Crush tablets or dissolve the bulk drug in the diluent. Use sonication to ensure complete dissolution. Centrifuge or filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could clog the column.
-
Forced Degradation Samples: To generate impurities for method development, subject Nelfinavir to stress conditions such as acid/base hydrolysis, oxidation, and heat, as outlined by ICH guidelines.[13][14] This helps confirm that your method is stability-indicating.
-
Q3: What are the critical system suitability parameters I should monitor?
System suitability testing (SST) ensures your chromatographic system is performing correctly before running samples.
-
Key SST Parameters:
-
Tailing Factor (Asymmetry): For the Nelfinavir peak, this should ideally be ≤ 1.5.
-
Resolution: The resolution between Nelfinavir and Hydroxy-tert-butylamide should be > 2.0 to ensure accurate quantification.
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections (n=5 or 6), the RSD should be < 2.0%.
-
Theoretical Plates (N): A high plate count (>5000) indicates good column efficiency.
-
These parameters should be defined in your method validation protocol according to ICH guidelines.[15]
References
-
Journal of Chromatography B: Biomedical Sciences and Applications. (n.d.). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. PubMed. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]
-
ResearchGate. (2009). Determination of nelfinavir mesylate and its related impurities by high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2007). RP-HPLC Method for the Estimation of Nelfinavir Mesylate in Tablet Dosage Form. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2006). Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC. PubMed. Retrieved from [Link]
-
ResearchGate. (2005). Lead Optimisation: Improving the Affinity of the Antiretrovirals Nelfinavir and Amprenavir for HIV-1 Protease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nelfinavir. PubChem. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]
-
ResearchGate. (2019). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF NELFINAVIR IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
NPL ePrints. (2012). Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. Retrieved from [Link]
-
PubMed Central. (2022). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Nelfinavir. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nelfinavir. Retrieved from [Link]
-
PubMed. (2000). Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Veeprho. (n.d.). Nelfinavir Impurities and Related Compound. Retrieved from [Link]
-
MDPI. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms from simultaneous HPLC assay of HIV protease inhibitors.... Retrieved from [Link]
-
LCGC North America. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved from [Link]
-
ChemBK. (n.d.). N-(tert-Butyl)hydroxylamine Hydrochloride. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (2002). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. PubMed. Retrieved from [Link]
-
PubMed Central. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques.... Retrieved from [Link]
-
ScienceDirect. (2022). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. Retrieved from [Link]
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- 2. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelfinavir - Wikipedia [en.wikipedia.org]
- 5. nelfinavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. waters.com [waters.com]
- 7. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journalijsra.com [journalijsra.com]
Welcome to the technical support guide for Nelfinavir Hydroxy-tert-butylamide (NFV-OH). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this specific active pharmaceutical ingredient (API). As the major human metabolite of the HIV protease inhibitor Nelfinavir, understanding and overcoming the poor aqueous solubility of NFV-OH is critical for accurate in vitro assays, preclinical studies, and formulation development.[1][2]
This guide provides a series of frequently asked questions (FAQs) for initial guidance, followed by in-depth troubleshooting sections that detail practical, evidence-based strategies to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NFV-OH) and why is it important?
A1: this compound is the primary active metabolite of Nelfinavir, an antiretroviral drug used in the treatment of HIV.[1][2] It is formed in the body through metabolism by the cytochrome P450 enzyme CYP2C19.[2] This metabolite itself shows potent anti-viral activity.[2] Therefore, studying its behavior is crucial for understanding the overall efficacy, pharmacokinetics, and potential drug-drug interactions of Nelfinavir.
Q2: What makes this compound poorly soluble?
A2: Like its parent drug, NFV-OH is a large, complex molecule with a high molecular weight (~583.8 g/mol ) and significant lipophilicity.[3][4] While the addition of a hydroxyl group during metabolism slightly increases its polarity compared to Nelfinavir, the molecule retains a large, nonpolar surface area, making it inherently difficult to dissolve in aqueous solutions.[5] Compounds with these characteristics are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, meaning they are limited by poor solubility and/or permeability.
Q3: My NFV-OH solution is cloudy or has precipitated. What are the first things I should check?
A3: Before attempting more complex methods, perform these initial checks:
-
Stock Solution Integrity: Ensure your stock solution, likely prepared in an organic solvent like DMSO or ethanol, is fully dissolved.[6] Gently warm and vortex the solution to redissolve any precipitate.
-
Aqueous Dilution Shock: Uncontrolled precipitation often occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer.[7] This is a common phenomenon known as "fall-out." Try adding the stock solution dropwise into the vortexing aqueous medium to improve dispersion.
-
Buffer Compatibility: Check the pH and composition of your aqueous buffer. Salts or other components in your buffer could be interacting with NFV-OH, reducing its solubility. Test the solubility in pure water as a baseline.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature. Some compounds are less soluble at lower temperatures.
Q4: What are the primary strategies to improve the solubility of NFV-OH?
A4: The main strategies, which will be detailed in the troubleshooting guides below, fall into several categories:
-
Physical Modifications: Reducing particle size to increase surface area (e.g., nanosuspensions).[8][9]
-
Chemical Modifications: Adjusting the pH to ionize the molecule or using complexation agents.[8][10]
-
Formulation Approaches: Employing co-solvents, surfactants, or creating advanced formulations like solid dispersions or lipid-based systems.[7][9]
Troubleshooting & Solution Guides
This section provides in-depth, practical guidance on systematically addressing the poor solubility of NFV-OH. A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for NFV-OH solubility.
Guide 1: Co-Solvency Approach
The Problem: You need to prepare an aqueous working solution from an organic stock, but the compound precipitates upon dilution.
The Principle (Causality): Co-solvency is a widely used technique that works by reducing the overall polarity of the aqueous solvent system.[9] A water-miscible organic solvent (the co-solvent) reduces the interfacial tension between the aqueous medium and the hydrophobic solute (NFV-OH), making dissolution more favorable.[9]
Recommended Co-solvents:
-
Ethanol (EtOH): Nelfinavir mesylate has a solubility of approximately 20 mg/mL in ethanol.[6]
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): These are common, low-toxicity co-solvents used in many pharmaceutical formulations.[7]
-
Dimethyl Sulfoxide (DMSO): While an excellent solvent (~14 mg/mL for Nelfinavir mesylate), be mindful of its potential effects in biological assays.[6] Keep the final concentration of DMSO below 0.5% (v/v) for most cell-based experiments.
Experimental Protocol: Preparing a 10 µM NFV-OH Working Solution via Co-solvency
-
Prepare Stock Solution: Dissolve NFV-OH in 100% ethanol to create a concentrated stock (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare Co-solvent-Buffer Mix: Create an intermediate solvent blend. For a final solution with 10% ethanol, mix 1 part ethanol with 9 parts of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: Perform a serial dilution of your 10 mM stock solution using the co-solvent-buffer mix from Step 2, not the pure aqueous buffer.
-
Final Dilution (Critical Step): For the final step to reach 10 µM, add the appropriate volume of your intermediate dilution (e.g., 100 µM) slowly and with constant vortexing to the final volume of the co-solvent-buffer mix.
-
Equilibration: Allow the final solution to equilibrate for 15-30 minutes at room temperature before use. Observe for any signs of precipitation.
| Parameter | Guideline | Rationale |
| Final Co-solvent % | Start with 5-10% (v/v) | Balances solubilization with minimizing potential artifacts in biological assays. |
| Stock Concentration | As high as possible in pure organic solvent | Minimizes the volume of organic solvent added to the final aqueous solution. |
| Order of Addition | Add drug stock to buffer (not buffer to stock) | Prevents the drug from crashing out in a temporarily high concentration of anti-solvent (water). |
Guide 2: pH Modification
The Problem: Your compound is insoluble in neutral buffers, even with co-solvents.
The Principle (Causality): The solubility of ionizable compounds is highly dependent on pH. NFV-OH possesses several ionizable functional groups: basic tertiary amines and an acidic phenolic hydroxyl group. By adjusting the pH of the medium, these groups can be protonated or deprotonated, converting the neutral molecule into a more soluble salt form.[10][11]
-
Acidic pH (e.g., pH 2-5): The tertiary amine groups will be protonated (R₃N → R₃NH⁺), creating a positive charge and significantly increasing aqueous solubility.
-
Alkaline pH (e.g., pH > 9): The phenolic hydroxyl group can be deprotonated (Ar-OH → Ar-O⁻), creating a negative charge that can also enhance solubility.
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers spanning a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
-
Add Excess API: Add an excess amount of solid NFV-OH powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and determine the concentration of dissolved NFV-OH using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH range of maximum solubility.
Expected Outcome: You will likely observe a "U-shaped" solubility curve, with higher solubility at both low and high pH values and a minimum solubility near the isoelectric point. For your experiments, choose a pH that provides sufficient solubility while being compatible with your assay system.
Guide 3: Complexation with Cyclodextrins
The Problem: Co-solvents and pH adjustment are insufficient or incompatible with your experimental system (e.g., in vivo studies where high co-solvent concentrations are toxic).
The Principle (Causality): Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can encapsulate poorly water-soluble molecules like NFV-OH, forming an "inclusion complex."[8][9] This complex effectively masks the hydrophobic nature of the drug, presenting a more water-soluble entity to the aqueous environment.
Caption: Encapsulation of NFV-OH by a cyclodextrin.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. It is a preferred choice for parenteral formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to complex with basic drugs.
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer (e.g., water or PBS).
-
Add Excess API: Add an excess amount of solid NFV-OH to each CD solution.
-
Equilibrate: Shake the vials at a constant temperature for 48-72 hours.
-
Separate & Quantify: As described in the pH-solubility protocol, centrifuge, filter the supernatant, and quantify the concentration of dissolved NFV-OH.
-
Analyze Data: Plot the solubility of NFV-OH as a function of HP-β-CD concentration. A linear increase in solubility (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex and allows for the calculation of the complexation binding constant. This data will enable you to determine the amount of HP-β-CD needed to dissolve a target concentration of NFV-OH.
Summary of Techniques
| Technique | Pros | Cons | Best For... |
| Co-solvency | Simple, rapid, and effective for moderate increases in solubility.[7] | Potential for compound precipitation on dilution; co-solvents can interfere with biological assays.[7] | Initial in vitro screening; preparing stock solutions. |
| pH Adjustment | Can produce dramatic increases in solubility; cost-effective.[10] | Only applicable to ionizable compounds; requires buffers that are compatible with the downstream application. | Aqueous formulations for oral or parenteral routes where pH can be controlled. |
| Complexation | Significant solubility enhancement; can improve stability; low toxicity (HP-β-CD).[8][9] | Requires specific excipients; can be more costly; may alter drug-receptor interactions if not validated. | Both in vitro and in vivo studies, especially when co-solvents are not viable. |
| Nanosuspension | Increases dissolution rate by increasing surface area; applicable to nearly insoluble drugs.[7][9] | Requires specialized equipment (homogenizers, mills); does not increase equilibrium solubility.[8] | Oral and parenteral formulations to improve bioavailability.[12] |
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Yellela, S. R. C. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 3(14), 1-8. [Link]
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National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
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Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
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National Center for Biotechnology Information. (n.d.). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. [Link]
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PubChemLite. (n.d.). This compound (C32H45N3O5S). [Link]
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ResearchGate. (2016). Applications, Challenges and Future Prospects of Proteases: An Overview. [Link]
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Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
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National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. [Link]
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Welcome to the technical support center for the bioanalysis of Nelfinavir (NFV) and its primary active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into avoiding analytical interference. The content is structured in a question-and-answer format to directly address common challenges and provide robust, scientifically-grounded solutions.
Section 1: Foundational Knowledge
Q1: What are Nelfinavir (NFV) and its Hydroxy-tert-butylamide (M8) metabolite, and why is their accurate measurement critical?
Nelfinavir is a potent antiretroviral drug, specifically an HIV-1 protease inhibitor, used in the treatment of HIV/AIDS.[1] Upon administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[2][3] The major oxidative metabolite formed is this compound, commonly referred to as M8.[3][4]
The accurate quantification of both NFV and M8 is crucial for several reasons:
-
Pharmacological Activity: The M8 metabolite exhibits antiviral activity comparable to the parent drug, Nelfinavir.[5][6] Therefore, M8 contributes significantly to the overall therapeutic effect. Measuring only the parent drug would underestimate the total active drug exposure in a patient.
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug requires tracking both the parent compound and its significant metabolites. The concentration ratio of M8 to NFV can provide insights into metabolic enzyme activity and potential drug-drug interactions.[7][8]
-
Therapeutic Drug Monitoring (TDM): For HIV-infected patients, maintaining plasma concentrations of antiretroviral drugs within a specific therapeutic window is essential for suppressing viral replication and preventing the development of drug resistance.[6]
The biotransformation pathway from Nelfinavir to its active M8 metabolite is a key consideration in any analytical method.
Caption: Metabolic pathway of Nelfinavir to M8.
Q2: What are the primary sources of interference in the bioanalysis of M8?
Interference in bioanalysis, particularly with a sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can compromise accuracy and precision. The main sources are:
-
Matrix Effects: This is the most common challenge. Components of the biological matrix (e.g., plasma, urine) co-elute with the analyte (M8) and affect the efficiency of its ionization in the mass spectrometer's source. This can lead to ion suppression or enhancement, causing inaccurate quantification.[9] Phospholipids and salts are major culprits.
-
Co-administered Drugs and Their Metabolites: HIV patients are often on a cocktail of medications.[10] These other drugs or their metabolites can have similar chemical properties to M8, potentially co-eluting and causing direct isobaric interference (same mass) or indirect interference through matrix effects.
-
Metabolite Cross-Interference: Nelfinavir itself is present at high concentrations and could theoretically interfere. While M8 has a different mass, in-source fragmentation of NFV could potentially generate ions that are isobaric to M8. Furthermore, other minor metabolites of NFV could also pose a risk if not chromatographically separated.[5]
-
Endogenous Compounds: Naturally occurring substances in the biological sample can interfere.
-
System Carryover: Inadequate cleaning of the autosampler and LC system can lead to traces of the analyte from a high-concentration sample appearing in subsequent injections of low-concentration samples.[11]
Section 2: Sample Preparation - The First Line of Defense
Q3: How can I minimize matrix effects during sample preparation?
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Interference Removal |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract; does not effectively remove phospholipids or salts. High risk of ion suppression.[12] | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity. | Cleaner extract than PPT; effectively removes salts and many phospholipids. | More labor-intensive; requires solvent optimization. | Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a strong solvent. | Provides the cleanest extract; high recovery and concentration factor. Excellent for removing interferences.[13] | Most expensive; requires significant method development. | Excellent |
For robust M8 analysis, LLE is often the recommended starting point , balancing cleanliness with complexity. A well-developed LLE method can significantly reduce matrix effects.[14][15]
Experimental Protocol 1: Liquid-Liquid Extraction (LLE) for M8 from Human Plasma
This protocol is a robust starting point for extracting both Nelfinavir and its M8 metabolite.
Materials:
-
Human plasma sample (collected in K2EDTA tubes)
-
Internal Standard (IS) working solution (ideally, stable isotope-labeled M8)
-
0.1 M Sodium Carbonate buffer (or other suitable base to adjust pH > 9)
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE) or a mixture like ethyl acetate-acetonitrile (90:10, v/v).[1]
-
Reconstitution Solvent: Mobile phase, e.g., 50:50 acetonitrile:water.
Procedure:
-
Aliquot: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike IS: Add 20 µL of the IS working solution to all samples, except for "double blank" (matrix-only) samples. Vortex briefly.
-
Adjust pH: Add 50 µL of 0.1 M Sodium Carbonate to basify the sample. This ensures M8 is in its non-ionized form, maximizing its partitioning into the organic solvent. Vortex.
-
Extract: Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the protein pellet or aqueous layer.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.
Q4: My analyte seems to be degrading in the plasma sample. What's happening and how can I prevent it?
Analyte instability in biological matrices is a critical issue that can lead to underestimation of the true concentration.
Causality:
-
Enzymatic Degradation: Plasma contains esterases and other enzymes that can degrade susceptible analytes.
-
pH Instability: The analyte may be unstable at the natural pH of the plasma.
-
Temperature Effects: Degradation reactions are often accelerated at room temperature or higher.
Solutions & Self-Validating System:
-
Anticoagulant Choice: The choice of anticoagulant can impact stability. For ester-containing compounds, sodium fluoride is often preferred over heparin as it can inhibit esterase activity.[16] For M8, K2EDTA is commonly used and generally acceptable.
-
Control Temperature: Keep biological samples on ice during processing and store them at -80°C for long-term stability. Perform all additions and manipulations in a cold environment.
-
pH Adjustment: If the analyte is known to be unstable at a certain pH, the sample can be immediately buffered after collection.
-
Perform Stability Studies: As part of your method validation, you MUST prove stability under various conditions (bench-top, freeze-thaw, long-term storage). This validates that your sample handling procedure is sound.
Section 3: Chromatographic Separation - Isolating the Analyte
Q5: What are the key considerations for developing a robust HPLC/UHPLC method for M8 analysis?
Good chromatography is non-negotiable. It is your best tool to separate M8 from NFV, endogenous interferences, and co-administered drugs, thereby reducing the burden on the mass spectrometer.
Key Parameters:
-
Column Chemistry: A reversed-phase C18 column is the standard choice for analytes of this polarity.[1][17] A particle size of <2 µm (UHPLC) or 3-5 µm (HPLC) provides good efficiency.
-
Mobile Phase A (Aqueous): Typically water with an acidic modifier like 0.1% formic acid or acetic acid. The acid serves to protonate the analytes, leading to better peak shape and ionization efficiency in positive ion mode ESI.[15]
-
Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.
-
Gradient Elution: A gradient program that starts with a low percentage of organic phase and ramps up is essential to first elute polar matrix components to waste, then elute M8 and NFV with sharp peaks, and finally wash the column with a high percentage of organic to remove strongly retained components.
-
Flow Rate & Temperature: Typical flow rates are 0.3-0.5 mL/min for UHPLC. Column heating to ~40°C can improve peak shape and reduce viscosity.
Caption: Bioanalytical workflow for M8 analysis.
Q6: I'm observing peak tailing or splitting. What are the likely causes?
Poor peak shape compromises integration accuracy and resolution.
-
Sample Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase conditions, the peak can distort or split. Rule of Thumb: The sample solvent should be as weak as, or weaker than, the starting mobile phase.[18]
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase. Dilute the sample if necessary.
-
Secondary Interactions: The analyte may be interacting with residual silanols on the silica backbone of the column. Using a mobile phase with a low pH (~3) can suppress this effect.
-
Column Contamination: A buildup of matrix components at the head of the column can cause peak splitting. Use a guard column and implement a robust column wash at the end of your gradient.
Section 4: Mass Spectrometry Detection & Troubleshooting
Q7: How do I select optimal MRM transitions, and can Nelfinavir interfere?
Specificity in MS/MS is achieved by using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and fragmenting it to produce a unique product ion.
Selection Process:
-
Infuse a pure standard of M8 directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to identify the mass of the precursor ion.
-
Perform a product ion scan on that precursor to identify the most intense and stable fragment (product) ions.
-
Select at least two MRM transitions (a quantifier and a qualifier). The ratio of these two transitions should be constant across all samples and standards, confirming the analyte's identity.
Nelfinavir Interference: Nelfinavir (m/z 568.3) and M8 (m/z 584.3, having gained an oxygen atom) have distinct molecular weights. Direct isobaric interference is not an issue. However, robust chromatographic separation is still essential to prevent source saturation by the high-concentration parent drug, which could indirectly suppress the M8 signal.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | M8 contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | [M+H]⁺ | The protonated molecular ion is typically the most abundant. |
| Product Ions (Q3) | Select 2-3 stable, high-intensity fragments | Provides specificity and allows for a qualifier ion ratio check. |
| Collision Energy (CE) | Optimize for each transition | Maximizes the signal for the chosen product ion. |
| Dwell Time | ~50-100 ms | Balances the number of data points across the peak with sensitivity. |
Q8: I have high background noise or am seeing ion suppression. What are the troubleshooting steps?
This is a common and complex problem. A systematic approach is required.
Caption: Decision tree for troubleshooting ion suppression.
Experimental Protocol 2: System Suitability Test (SST)
An SST should be run at the beginning of every analytical batch to ensure the system is performing correctly.
Procedure:
-
Prepare SST Sample: Prepare a mid-range concentration standard of M8 and the Internal Standard.
-
Inject: Make 5-6 replicate injections of the SST sample.
-
Evaluate Criteria:
-
Peak Area Precision: The relative standard deviation (%RSD) of the analyte and IS peak areas should be <15%.
-
Retention Time Precision: The %RSD of the retention times should be <2%.
-
Peak Shape: The asymmetry or tailing factor should be between 0.8 and 1.5.
-
-
Pass/Fail: If the system fails any of these criteria, halt the run and perform maintenance (e.g., flush the system, change the column) before re-running the SST.[11] This self-validating check prevents the generation of unreliable data.
References
-
Bucha, E., St-Jean, M., & Furtado, M. (1998). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 718(2), 235-243. [Link]
-
Srinivasa Rao, P., & Ravi Kumar, P. (2019). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF NELFINAVIR IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research, 8(8), 1269-1279. [Link]
-
Gaudreault, F., et al. (2003). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 47(7), 2169-2175. [Link]
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Perry, C. M., & Benfield, P. (1998). Nelfinavir: an update on its use in HIV infection. Drugs, 55(6), 863-893. [Link]
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Burger, D. M., et al. (2003). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. British Journal of Clinical Pharmacology, 56(4), 402-410. [Link]
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Dailly, E., et al. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 379-385. [Link]
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Wikipedia. (n.d.). Nelfinavir. [Link]
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Das, B., et al. (2012). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 56(7), 3848-3855. [Link]
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Khodadadi, S., et al. (2020). Effect of nelfinavir stereoisomers on coronavirus main protease: Molecular docking, molecular dynamics simulation and MM/GBSA study. Journal of Molecular Graphics and Modelling, 102, 107775. [Link]
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Hirt, D., et al. (2002). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. The Pediatric Infectious Disease Journal, 21(8), 749-754. [Link]
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Impact Factor. (2024). An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples. Journal of Pharmaceutical and Applied Chemistry. [Link]
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Marzolini, C., et al. (2004). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 57(2), 178-185. [Link]
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Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
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Zhang, K. E., et al. (1999). Characterization of nelfinavir binding to plasma proteins and the lack of drug displacement interactions. Clinical Pharmacology & Therapeutics, 65(6), 649-657. [Link]
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Zhang, K. E., et al. (1999). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 43(6), 1417-1425. [Link]
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Ojha, N., et al. (2016). Bio Analytical Method Development and Validation of Lopinavir in Rat Plasma Using RP HPLC Method and its Application in Pharmacokinetics. Indo American Journal of Pharmaceutical Research, 6(05), 5500-5504. [Link]
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Sumanth, K. S., Rao, A. S., & Shankar, D. G. (n.d.). A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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He, J., et al. (2004). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 673-682. [Link]
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- 13. ijpcbs.com [ijpcbs.com]
- 14. Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. halocolumns.com [halocolumns.com]
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of key Nelfinavir intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical amide coupling step in the synthesis of Nelfinavir, which involves the formation of the N-tert-butylamide moiety. We provide in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Problem: Low or No Yield of the Desired Amide Product
You've completed the reaction, but analysis by TLC, LC-MS, or ¹H NMR shows a very low conversion to the target Nelfinavir intermediate.
Possible Causes & Solutions
-
Ineffective Carboxylic Acid Activation: The formation of an amide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine ((3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide). If this activation is incomplete or the activated species is unstable, the reaction will not proceed efficiently.
-
Scientific Rationale: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) can form a stable N-acylurea byproduct if the activated O-acylisourea intermediate does not react quickly with the amine.[1] This side reaction consumes the activated acid and stalls the synthesis.
-
Solution:
-
Use Additives: Always use DCC in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine, improving the yield.[2] Note that on a large scale, HOBt has fallen out of favor due to potential safety hazards.[3]
-
Change Coupling Reagent: Switch to a more modern and efficient uronium-based coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for faster reaction rates and higher yields, especially in complex syntheses.[1]
-
Acid Chloride Method: Convert the carboxylic acid (e.g., 3-hydroxy-2-methylbenzoic acid) to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is highly reactive and will readily couple with the amine. This method is often used in process chemistry for its efficiency.[2]
-
-
-
Poor Nucleophilicity of the Amine: The amine component, the decahydroisoquinoline derivative, may not be sufficiently nucleophilic to attack the activated carboxylic acid, especially if it is protonated (present as an ammonium salt).
-
Scientific Rationale: The free lone pair of electrons on the nitrogen atom is required for the nucleophilic attack. If the reaction medium is acidic or if the amine starting material is a salt, it must be neutralized to the free base form.
-
Solution:
-
Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) into the reaction mixture. A slight excess (1.1-1.5 equivalents relative to the amine) is typically sufficient to ensure the amine is in its free base form.
-
Aqueous Workup: If your amine starting material is an HCl or TFA salt, perform a basic aqueous workup (e.g., with NaHCO₃ or a mild K₂CO₃ solution) and extract the free base into an organic solvent (like DCM or EtOAc) before use in the coupling reaction.
-
-
-
Steric Hindrance: Both the carboxylic acid and the bulky decahydroisoquinoline amine are sterically hindered molecules. This can slow down the reaction rate significantly.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24-48 hours). If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can help overcome the activation energy barrier.[4] However, be cautious, as excessive heat can promote side reactions and racemization.[1]
-
Optimize Reagent Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
-
Caption: Troubleshooting workflow for low yield.
Problem: Presence of Significant Impurities After Reaction
Your crude product shows multiple spots on TLC or several peaks in the LC-MS, complicating purification.
Possible Causes & Solutions
-
Side Reactions from Coupling Reagents:
-
Scientific Rationale: As mentioned, using DCC without an additive can lead to the formation of N-acylurea, which can be difficult to remove. Other side reactions can include the dehydration of primary amides (if present) to nitriles.[1]
-
Solution:
-
Purification: The dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents like dichloromethane (DCM) and can be removed by simple filtration. If N-acylurea is the issue, careful column chromatography is required.
-
Reagent Choice: Using uronium salt reagents like HCTU or HATU often results in water-soluble byproducts that can be easily removed during an aqueous workup.
-
-
-
Racemization:
-
Scientific Rationale: The activated carboxylic acid intermediate is susceptible to racemization at the alpha-carbon, especially with prolonged reaction times, high temperatures, or certain coupling reagents. This can lead to the formation of diastereomers that are very difficult to separate.
-
Solution:
-
Temperature Control: Perform the coupling reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.[1] Avoid excessive heating.
-
Use Racemization-Suppressing Additives: HOBt and its derivatives are effective at minimizing racemization.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the Nelfinavir intermediate synthesis?
There is no single "best" reagent, as the optimal choice depends on scale, cost, and desired purity. However, here is a comparison of common choices.
| Reagent System | Pros | Cons | Recommended For |
| DCC / HOBt | Inexpensive, well-established.[2] | Produces insoluble DCU byproduct; HOBt has safety concerns at scale.[3] | Lab-scale synthesis where cost is a primary factor. |
| EDC / HOBt | Forms water-soluble urea byproduct, simplifying workup. | More expensive than DCC; still relies on HOBt. | Lab-scale synthesis where ease of purification is important. |
| Pivaloyl Chloride | Highly reactive, often high-yielding, cost-effective.[5] | Generates HCl, requiring a stoichiometric amount of base; can be less selective. | Process and scale-up chemistry where efficiency is key. |
| HCTU / HATU | High efficiency, fast reaction times, low racemization, water-soluble byproducts.[1] | Significantly more expensive. | Difficult couplings, synthesis of high-purity material for sensitive assays. |
Q2: What are the optimal reaction conditions (solvent, temperature, time)?
-
Solvent: Aprotic solvents are essential. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DMF is better at solvating larger, more polar molecules and can prevent aggregation, but is harder to remove.[4]
-
Temperature: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control the initial exothermic activation. Then, allow the reaction to proceed at room temperature (20-25 °C).
-
Time: Reaction times can vary from 12 to 48 hours. It is crucial to monitor the reaction's progress rather than relying on a fixed time.
Q3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 5-10% Methanol in DCM or a Hexane/Ethyl Acetate gradient). Stain with potassium permanganate or ninhydrin to visualize the spots. You should see the consumption of the limiting reagent and the appearance of a new product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio (m/z), confirming the identity of your target molecule.
Q4: Are there any specific safety precautions for this reaction?
-
Coupling Reagents: Many coupling reagents, especially carbodiimides like DCC, are potent allergens and sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Solvents: DCM is a suspected carcinogen, and DMF is a reproductive toxin. Minimize exposure and handle them in a well-ventilated fume hood.
-
Exothermic Reactions: The activation step can be exothermic. Add reagents slowly and with cooling (ice bath) to maintain control of the reaction temperature.[5]
Section 3: Protocols & Workflows
Protocol: Amide Coupling using HCTU
This protocol provides a general guideline for coupling the key fragments of Nelfinavir.
Materials:
-
(3S,4aS,8aS)-3-(tert-butylcarbamoyl)decahydroisoquinoline-4a-carboxylic acid (Acid component)
-
The corresponding amine precursor to the "Hydroxy" portion of the molecule (Amine component)
-
HCTU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the amine component (1.05 eq) to the solution, followed by DIPEA (2.5 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve HCTU (1.1 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure amide product.
Caption: General workflow for amide coupling.
References
-
ResearchGate. (2025). A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]
- Google Patents. (2006). A process for the preparation of saquinavir using novel intermediate.
-
Kesteleyn, B., et al. (2022). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect. PubMed. Available at: [Link]
-
Luthria, D., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
Green, O., & Moody, C. J. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]
-
ClinicalTrials.gov. (1997). A Randomized Trial of the Efficacy and Safety of a Strategy of Starting With Nelfinavir Versus Ritonavir Added to Background Antiretroviral (AR) Nucleoside Therapy in HIV-Infected Individuals With CD4+ Cell Counts Less Than or Equal to 200/mm3. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Opportunities and challenges in new HIV therapeutic discovery: what is the next step?. Available at: [Link]
-
Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Available at: [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
ACS Publications. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Peptides.com. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. biotage.com [biotage.com]
- 5. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]
Welcome to the technical support center for researchers engaged in the study of Nelfinavir and its primary active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, analysis, and in-vitro/in-vivo evaluation of these compounds. Our aim is to move beyond mere procedural steps and delve into the underlying scientific principles that govern experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries researchers have when embarking on Nelfinavir and M8 studies.
Q1: What is the significance of the Hydroxy-tert-butylamide (M8) metabolite in Nelfinavir research?
A1: The M8 metabolite is of critical importance because it is not an inactive byproduct. It exhibits potent antiviral activity comparable to the parent drug, Nelfinavir.[1][2] Therefore, any in vivo or in vitro study aiming to understand the overall therapeutic or biological effect of Nelfinavir must also consider the formation and activity of M8.[3] Measuring only the parent drug can lead to an underestimation of its total antiviral effect.
Q2: Which cytochrome P450 (CYP) enzyme is primarily responsible for the formation of M8 from Nelfinavir?
A2: The formation of this compound (M8) is predominantly catalyzed by the polymorphic enzyme CYP2C19.[4][5][6] While other enzymes like CYP3A4 are involved in the further metabolism of Nelfinavir and M8, CYP2C19 is the key driver of this specific and significant metabolic pathway.[1]
Q3: Why is there significant inter-individual variability in Nelfinavir and M8 plasma concentrations?
A3: The significant variability is largely attributed to genetic polymorphisms in the CYP2C19 gene.[5] Individuals can be classified as extensive metabolizers, intermediate metabolizers, or poor metabolizers of CYP2C19 substrates. "Poor metabolizers" will exhibit higher plasma concentrations of Nelfinavir and lower concentrations of M8.[7] This genetic variability is a crucial consideration in both clinical and preclinical studies.
Q4: Where can I obtain analytical standards for Nelfinavir and this compound (M8)?
A4: Analytical standards for both Nelfinavir mesylate and its M8 metabolite are commercially available from various chemical suppliers. You can find them listed in databases such as PubChem, which provides links to vendors.[8][9] It is crucial to obtain certified reference standards to ensure the accuracy of your quantitative analyses.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental challenges.
Synthesis and Formulation
Problem 1: Low yield or side product formation during Nelfinavir synthesis.
-
Causality: The synthesis of Nelfinavir is complex, and a key challenge lies in the stereoselective construction of the hydroxyethylamine isostere. Side reactions can occur at various steps, leading to diastereomeric impurities that can be difficult to separate.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents, as moisture can interfere with many of the reaction steps.
-
Reaction Conditions: Strictly control reaction temperatures and times. Deviations can lead to the formation of unwanted byproducts.
-
Purification Strategy: Employ high-performance column chromatography with an appropriate chiral stationary phase to separate diastereomers. Monitor fractions carefully using thin-layer chromatography (TLC) or LC-MS.
-
Refer to Optimized Protocols: Several synthetic routes have been published.[10] Carefully review and compare different methodologies to select the one best suited for your laboratory's capabilities.
-
Problem 2: Poor solubility of Nelfinavir in aqueous solutions for in vitro or in vivo studies.
-
Causality: Nelfinavir is a lipophilic molecule with poor water solubility, which can hinder its use in biological assays and limit its oral bioavailability.[11][12]
-
Troubleshooting Steps:
-
Co-solvents: For in vitro stock solutions, Nelfinavir mesylate is soluble in organic solvents like ethanol, DMSO, and DMF.[13] A common practice is to dissolve the compound in a small amount of organic solvent first, and then dilute it with the aqueous buffer. Be mindful of the final solvent concentration, as it may affect your biological system.
-
Formulation with Excipients: For in vivo studies, consider formulating Nelfinavir with solubility-enhancing agents. Complexation with β-cyclodextrin has been shown to significantly improve its aqueous solubility and oral bioavailability.[12][14]
-
pH Adjustment: Nelfinavir's solubility is pH-dependent. It is more soluble in acidic environments.[11] Adjusting the pH of your vehicle may improve solubility, but ensure the final pH is compatible with your experimental system.
-
Analytical Quantification (LC-MS/MS)
Problem 3: Poor sensitivity or high signal variability in the LC-MS/MS analysis of Nelfinavir and M8.
-
Causality: Ion suppression is a common issue in LC-MS/MS analysis of biological samples.[15][16] Co-eluting endogenous matrix components can interfere with the ionization of the analytes in the mass spectrometer's source, leading to reduced and inconsistent signals.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[15][17][18]
-
Improve Chromatographic Separation: Ensure that Nelfinavir and M8 are chromatographically resolved from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different column chemistry can improve separation.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard if available. If not, choose a structural analog that has similar chromatographic behavior and ionization efficiency to Nelfinavir and M8.
-
Check for Analyte Stability: Nelfinavir and M8 have been reported to degrade in heparinized plasma when stored at -20°C.[19] Ensure all plasma samples are stored at -70°C or below and minimize freeze-thaw cycles.[3]
-
Problem 4: Inaccurate quantification of Nelfinavir and M8.
-
Causality: Inaccurate quantification can arise from improper calibration, matrix effects that were not accounted for, or degradation of the analytes during sample processing.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma) to compensate for matrix effects.
-
Validate the Assay: Perform a full method validation according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[20]
-
Monitor Instrument Performance: Regularly check the mass spectrometer's calibration and sensitivity to ensure consistent performance.
-
In Vitro Metabolism Studies
Problem 5: Low or no formation of M8 in in vitro metabolism assays using human liver microsomes.
-
Causality: The formation of M8 is primarily dependent on the activity of CYP2C19. The lack of M8 formation could be due to inactive enzyme, inappropriate assay conditions, or the use of microsomes from a donor with a "poor metabolizer" genotype.
-
Troubleshooting Steps:
-
Microsome Quality: Use high-quality human liver microsomes from a reputable supplier. Ensure they have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Cofactor Requirements: Ensure the incubation mixture contains the necessary cofactors for CYP450 activity, primarily an NADPH-regenerating system.
-
Donor Genotype: If possible, use microsomes from a donor genotyped as a CYP2C19 extensive metabolizer to ensure the presence of active enzyme.
-
Positive Control: Include a known CYP2C19 substrate as a positive control to verify that the enzymatic system is active.
-
Incubation Time and Protein Concentration: Optimize the incubation time and microsomal protein concentration to ensure you are within the linear range of the reaction.
-
Section 3: Experimental Protocols and Data Presentation
Protocol: Quantification of Nelfinavir and M8 in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[3][17][18] Researchers should optimize and validate the method for their specific instrumentation and application.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibrator, or quality control, add 25 µL of internal standard solution.
-
Vortex briefly.
-
Add 50 µL of a suitable buffer to adjust the pH to ~9.5.
-
Add 600 µL of an extraction solvent (e.g., a mixture of methyl-tert-butyl ether and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the analytes from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nelfinavir | 568.3 | 330.2 |
| M8 | 584.3 | 330.2 |
| Internal Standard | - | - |
Protocol: In Vitro Metabolism of Nelfinavir using Human Liver Microsomes
This protocol provides a starting point for assessing the formation of M8 from Nelfinavir.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Nelfinavir (dissolved in a minimal amount of organic solvent, final concentration 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Section 4: Visualizations
Caption: Metabolic pathway of Nelfinavir.
Caption: LC-MS/MS analytical workflow.
References
-
Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Nelfinavir. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rate-Limiting Steps in Hepatic Drug Clearance: Comparison of Hepatocellular Uptake and Metabolism with Microsomal Metabolism of Saquinavir, Nelfinavir, and Ritonavir. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. (2000). PubMed. Retrieved from [Link]
-
Nelfinavir Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved from [Link]
-
Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Long-Term Stability of Nelfinavir Mesylate in Human Plasma. (2003). Oxford Academic. Retrieved from [Link]
-
Impact of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir in patients with pancreatic cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Research Article. (n.d.). CORE. Retrieved from [Link]
-
Age-Related Effects on Nelfinavir and M8 Pharmacokinetics: a Population Study with 182 Children. (n.d.). National Institutes of Health. Retrieved from [Link]
-
High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. (1997). PubMed. Retrieved from [Link]
-
Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. (2004). PubMed. Retrieved from [Link]
-
Studies on the Preparation, Characterization and Solubility of Β-Cyclodextrin-Nelfinavir Inclusion Complexes. (2010). ResearchGate. Retrieved from [Link]
-
Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients. (2007). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. (2001). National Institutes of Health. Retrieved from [Link]
-
LSMSMS troubleshooting. (n.d.). Scribd. Retrieved from [Link]
-
Lopinavir and Nelfinavir Induce the Accumulation of Crystalloid Lipid Inclusions within the Reservosomes of Trypanosoma cruzi and Inhibit Both Aspartyl-Type Peptidase and Cruzipain Activities Detected in These Crucial Organelles. (2019). MDPI. Retrieved from [Link]
-
CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy. (2011). National Institutes of Health. Retrieved from [Link]
-
Nelfinavir. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Simultaneous Quantitation of HIV-Protease Inhibitors Ritonavir, Lopinavir and Indinavir in Human Plasma by UPLC. (2012). Oxford Academic. Retrieved from [Link]
-
In vitro metabolism of indinavir in the human fetal liver microsomes. (1998). Semantic Scholar. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). IVT Network. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSBIO. Retrieved from [Link]
-
A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. (1998). ResearchGate. Retrieved from [Link]
-
ART Suppresses Plasma HIV-1 RNA to a Stable Set Point Predicted by Pretherapy Viremia. (2007). PLOS Pathogens. Retrieved from [Link]
-
Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP. (2024). MDPI. Retrieved from [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). Digital Commons @ University of Nebraska - Lincoln. Retrieved from [Link]
-
Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite. (2005). PubMed. Retrieved from [Link]
-
Long-term stability of human immunodeficiency virus viral load and infectivity in whole blood. (1999). European Journal of Clinical Investigation. Retrieved from [Link]
-
Enhancement of Aqueous Solubility and Oral Bioavailability of Nelfinavir by Complexation with β- Cyclodextrin. (2013). ResearchGate. Retrieved from [Link]
-
Chromatograms from simultaneous HPLC assay of HIV protease inhibitors.... (n.d.). ResearchGate. Retrieved from [Link]
-
Genetics may contribute to weight gain after switching from efavirenz to an integrase inhibitor. (2020). aidsmap. Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). ResearchGate. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. Retrieved from [Link]
-
Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. (2005). PubMed. Retrieved from [Link]
-
Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma. (1999). PubMed. Retrieved from [Link]
-
Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. (2002). PubMed. Retrieved from [Link]
-
Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression. (2004). PubMed. Retrieved from [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved from [Link]
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Nelfinavir Mesylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with Nelfinavir Hydroxy-tert-butylamide (M8). M8 is the major, pharmacologically active metabolite of the HIV-1 protease inhibitor, Nelfinavir.[1] Accurate and reproducible experimental design is critical for elucidating its pharmacokinetic profile, antiviral activity, and potential off-target effects. This document provides practical, field-tested guidance in a direct question-and-answer format to address common challenges and refine your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and background of this compound (M8).
Q1: What is this compound (M8)?
This compound, commonly referred to as M8, is a primary human metabolite of Nelfinavir, an antiretroviral drug used to treat HIV infection.[2] Nelfinavir is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A and CYP2C19, to form M8 and other minor metabolites.[3] Importantly, M8 exhibits in vitro antiviral activity comparable to the parent drug, Nelfinavir, making its quantification and characterization essential for understanding the overall efficacy and pharmacokinetic profile of Nelfinavir therapy.[3]
Q2: What are the key physicochemical properties of M8?
Understanding the basic properties of M8 is the first step in designing robust experiments. Key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | PubChem[2] |
| Molecular Formula | C₃₂H₄₅N₃O₅S | PubChem[2] |
| Molecular Weight | 583.8 g/mol | PubChem[2] |
| CAS Number | 213135-56-9 | PubChem[2] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and Ethanol.[4] | APExBIO[4] |
Q3: How should I obtain and store M8 for my experiments?
M8 is a metabolite and is not typically synthesized as a primary therapeutic agent. For experimental use, it is acquired as a certified reference material from specialized chemical vendors.[5]
-
Storage of Solid Compound: The solid, crystalline form should be stored at -20°C for long-term stability (≥4 years).[6]
-
Storage of Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol should be stored in small aliquots at -20°C or preferably -70°C to minimize degradation. We do not recommend long-term storage of prepared solutions.[4][7]
-
Aqueous Solution Instability: Aqueous solutions should be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[6] A critical study highlighted that both Nelfinavir and M8 show significant degradation in plasma samples stored at -20°C over several months, whereas storage at -70°C provides much better stability.[7] This underscores the importance of proper storage conditions to ensure the integrity of your samples and standards.
Section 2: Experimental Design & Protocols
This section provides detailed, step-by-step protocols for common analytical and in vitro experimental workflows involving M8.
Protocol 2.1: Quantitative Analysis of M8 in Plasma by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M8 in biological matrices due to its high sensitivity and specificity.[8][9]
Rationale: This protocol is designed for the accurate determination of M8 concentrations, often alongside the parent drug Nelfinavir. The liquid-liquid extraction step is crucial for removing plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A C8 or C18 reversed-phase column is effective for separating these relatively hydrophobic molecules.[9][10][11]
Step-by-Step Protocol:
-
Standard Curve & QC Preparation:
-
Prepare a primary stock solution of M8 reference standard in DMSO or ethanol.
-
Serially dilute the stock solution in drug-free human plasma to create calibration standards (e.g., 8-10 non-zero points) and quality control (QC) samples (low, mid, high concentrations).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add an internal standard (e.g., reserpine) to account for extraction variability.[9]
-
Alkalinize the sample by adding NH₄OH to achieve a pH of approximately 10.5.[9] This ensures the analytes are in a neutral state, maximizing their partitioning into the organic solvent.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate:acetonitrile, 90:10 v/v).[9]
-
Vortex vigorously for 2 minutes, then centrifuge at >3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C8 or C18 column (e.g., 5 µm, 2 x 20 mm).[9]
-
Mobile Phase: Isocratic mixture of 75% acetonitrile and 25% aqueous formic acid (0.1%).[9]
-
Flow Rate: 250 µL/min.
-
Injection Volume: 15 µL.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) or Turbo IonSpray source.[9]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for M8 and the internal standard.
-
Workflow Diagram: M8 Quantification in Plasma
This diagram illustrates the logical flow from sample receipt to final data analysis.
Caption: Workflow for M8 quantification in plasma samples.
Protocol 2.2: In Vitro HIV-1 Protease Inhibition Assay
This fluorometric assay is a common method for screening and characterizing HIV-1 protease inhibitors.
Rationale: The assay measures the cleavage of a synthetic peptide substrate by the HIV-1 protease, which liberates a fluorophore.[12] An effective inhibitor like M8 will bind to the protease's active site, preventing substrate cleavage and thus reducing the fluorescent signal. This allows for the determination of inhibitory potency (e.g., IC₅₀).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare M8 stock solutions in DMSO and create a serial dilution series.
-
Reconstitute the HIV-1 Protease enzyme and the fluorogenic substrate according to the manufacturer's protocol (e.g., Abcam ab211106).[12]
-
Prepare a positive control (e.g., Pepstatin A, a known protease inhibitor) and a negative control (DMSO vehicle).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted M8 test compound, positive control, or negative control to the appropriate wells.
-
Add the HIV-1 Protease enzyme to all wells except for a "no enzyme" background control.
-
Mix and pre-incubate the plate according to the kit's instructions to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Measurement and Calculation:
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 30-60 minutes.[12]
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each M8 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the M8 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during M8 experimentation.
Q: My M8 standard or sample shows signs of degradation (e.g., low recovery, extra peaks in chromatogram). What is the cause?
-
Most Likely Cause: Improper storage temperature. M8 is known to be unstable in plasma when stored at -20°C for extended periods.[7] Degradation can also occur in aqueous solutions stored for more than a day.[6]
-
Solution:
-
Verify Storage Conditions: Always store plasma samples and M8 stock solutions at -70°C or colder for long-term storage.
-
Prepare Fresh: Prepare aqueous dilutions and working solutions fresh on the day of the experiment.
-
Limit Freeze-Thaw Cycles: Aliquot stock solutions and samples to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Q: I am observing poor peak shape or high background noise in my HPLC/LC-MS analysis. How can I fix this?
-
Potential Cause 1: Inefficient Extraction. Plasma matrix components (salts, lipids) can co-extract with your analyte, causing ion suppression and poor chromatography.
-
Potential Cause 2: Mobile Phase Issues. An improperly prepared or degraded mobile phase can lead to baseline instability.
-
Solution: Always use high-purity (HPLC or LC-MS grade) solvents and reagents.[9] Prepare fresh mobile phase daily and ensure it is properly degassed.
-
-
Potential Cause 3: Column Contamination. Buildup of matrix components on the analytical column can degrade performance.
-
Solution: Implement a column wash cycle after each analytical batch. If performance does not improve, consider using a guard column to protect the primary analytical column.
-
Q: My in vitro protease inhibition assay results are inconsistent or show low potency for M8.
-
Potential Cause 1: Inaccurate Compound Concentration. Errors in preparing the serial dilutions of M8 will directly impact the dose-response curve and IC₅₀ value.
-
Solution: Use calibrated pipettes and perform dilutions carefully. For critical studies, analytically verify the concentration of the primary stock solution.
-
-
Potential Cause 2: DMSO Concentration. High concentrations of DMSO in the final assay well can inhibit enzyme activity, confounding the results.
-
Solution: Ensure the final concentration of DMSO in the assay is consistent across all wells (including controls) and is kept low, typically ≤1%.
-
-
Potential Cause 3: Reagent Instability. The HIV-1 protease enzyme can lose activity if not handled and stored correctly.
-
Solution: Aliquot the enzyme upon receipt and store it at -70°C or colder. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common M8 experimental issues.
References
-
Hirt D, et al. (2002). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Gervasoni C, et al. (2002). Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64143, Nelfinavir. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 475066, this compound. PubChem. Available at: [Link]
-
Perry CM, et al. (2000). Nelfinavir: an update on its use in HIV infection. Drugs. Available at: [Link]
-
Wu EY, et al. (1997). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Patel M, et al. (2011). Syntheses of FDA Approved HIV Protease Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Goujard C, et al. (2009). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology. Available at: [Link]
-
Ali A, et al. (2011). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications (2024). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Marzolini C, et al. (2003). Treatment failure of nelfinavir-containing triple therapy can largely be explained by low nelfinavir plasma concentrations. AIDS. Available at: [Link]
-
AAPS (2001). Long-Term Stability of Nelfinavir Mesylate in Human Plasma. AAPS PharmSci. Available at: [Link]
-
Wikipedia (2024). Nelfinavir. Wikipedia. Available at: [Link]
-
ResearchGate (2006). A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. ResearchGate. Available at: [Link]
-
Zhang K, et al. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Taylor & Francis (n.d.). Nelfinavir – Knowledge and References. Taylor & Francis. Available at: [Link]
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- 3. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
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- 9. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. abcam.co.jp [abcam.co.jp]
Validation & Comparative
In the landscape of antiretroviral drug development and therapeutic monitoring, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Nelfinavir, a potent HIV-1 protease inhibitor, undergoes significant metabolism in the body, primarily forming the active metabolite Nelfinavir Hydroxy-tert-butylamide (also known as M8).[1] The concurrent monitoring of both the parent drug and its active metabolite provides a more comprehensive pharmacokinetic profile, essential for dose optimization and ensuring therapeutic efficacy.
This guide offers an in-depth comparison of two widely adopted analytical techniques for the simultaneous determination of Nelfinavir and its Hydroxy-tert-butylamide metabolite: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a transparent comparison of their performance characteristics to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Significance of Simultaneous Analysis
Nelfinavir is metabolized by cytochrome P450 enzymes, primarily CYP2C19, to form the Hydroxy-tert-butylamide (M8) metabolite.[1] This metabolite exhibits antiviral activity comparable to the parent drug, contributing significantly to the overall therapeutic effect. Therefore, understanding the concentration ratio of Nelfinavir to its M8 metabolite is crucial for a complete pharmacokinetic assessment. Variations in this ratio, which can be influenced by genetic polymorphisms in metabolizing enzymes or drug-drug interactions, can impact treatment outcomes.[2]
Methodological Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of Nelfinavir and its M8 metabolite hinges on a balance of sensitivity, selectivity, cost, and the specific requirements of the study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV is a robust and widely accessible technique that separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analytes as they elute from the column. The amount of light absorbed is proportional to the concentration of the compound.
Expertise & Experience in Method Design: The selection of a reversed-phase stationary phase, such as C18, is a logical choice for Nelfinavir and its metabolite due to their relatively nonpolar nature.[3][4] The organic modifier in the mobile phase (e.g., acetonitrile or methanol) is adjusted to achieve optimal retention and separation. The addition of a buffer or acid to the mobile phase is critical for controlling the ionization state of the analytes, thereby ensuring consistent retention times and sharp peak shapes. Liquid-liquid extraction or solid-phase extraction are common sample preparation techniques to remove interfering substances from the biological matrix, ensuring the purity of the sample injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analytes are ionized and introduced into the mass spectrometer. In the first stage, a specific precursor ion (the molecular ion of the analyte) is selected. This precursor ion is then fragmented, and a specific product ion is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to lower limits of detection.
Expertise & Experience in Method Design: The primary advantage of LC-MS/MS lies in its superior sensitivity and selectivity.[5] This allows for the use of smaller sample volumes and simpler sample preparation methods, such as protein precipitation. The development of an LC-MS/MS method involves optimizing the ionization source parameters and identifying the most abundant and stable precursor-to-product ion transitions for both Nelfinavir and its M8 metabolite. While a specific validated method for simultaneous analysis was not found in the immediate search, the known transition for Nelfinavir (m/z 568.4 → 330.0) provides a strong starting point.[5] The transition for the M8 metabolite would be determined by infusing a standard solution and identifying a stable fragment ion from the parent ion.
Experimental Protocols
The following protocols are representative of validated methods and provide a detailed, step-by-step guide for the analysis of Nelfinavir and Hydroxy-tert-butylamide.
HPLC-UV Protocol
This protocol is a composite based on established methods for the simultaneous determination of Nelfinavir and its M8 metabolite in plasma.[3][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 2.5 mL of a mixture of methyl-tert-butyl ether and hexane (1:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 25 mM sodium phosphate buffer (pH 3.4) (42:58, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
LC-MS/MS Protocol
This protocol is a proposed method based on existing LC-MS/MS methods for Nelfinavir and other protease inhibitors, designed for the simultaneous quantification of Nelfinavir and its M8 metabolite.[5]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Nelfinavir).
-
Vortex for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
Nelfinavir: m/z 568.4 → 330.0[5]
-
Hydroxy-tert-butylamide (M8): m/z 584.4 → 330.0 (This is a predicted transition and would require experimental confirmation).
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the two methods, compiled from various sources. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 25 - 100 ng/mL | 1 - 10 ng/mL |
| Linearity Range | 25 - 6000 ng/mL | 5 - 10,000 ng/mL[5] |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Sample Volume | 250 - 500 µL | 50 - 100 µL |
| Sample Preparation Time | Longer (extraction required) | Shorter (protein precipitation) |
| Selectivity | Good | Excellent |
| Cost per Sample | Lower | Higher |
| Instrument Cost | Lower | Higher |
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.
HPLC-UV Experimental Workflow
Caption: Workflow for Nelfinavir and Hydroxy-tert-butylamide analysis by HPLC-UV.
LC-MS/MS Experimental Workflow
Caption: Workflow for Nelfinavir and Hydroxy-tert-butylamide analysis by LC-MS/MS.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable methods for the simultaneous determination of Nelfinavir and its active metabolite, Hydroxy-tert-butylamide.
-
HPLC-UV is a cost-effective and reliable method suitable for routine therapeutic drug monitoring where high sample throughput is not the primary concern and expected concentrations are within the nanogram per milliliter range. Its robustness and lower operational cost make it an attractive option for many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for pharmacokinetic studies requiring low limits of quantification, analysis of low sample volumes (e.g., from pediatric patients), and in research settings where high specificity is critical to avoid any potential interferences.[5] The faster sample preparation and shorter run times can also lead to higher throughput, offsetting the higher initial instrument cost in high-volume laboratories.
The ultimate decision on which method to employ will depend on the specific application, available resources, and the required level of sensitivity and selectivity. For clinical research and studies involving vulnerable populations where sample volume is limited, LC-MS/MS is the recommended approach. For routine clinical monitoring in resource-limited settings, a well-validated HPLC-UV method can provide accurate and reliable results.
References
- Droste, J. A., Verweij-van Wissen, C. P., & Burger, D. M. (2003). Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography.
- Remmel, R. P., Kawle, S. P., Weller, D., & Fletcher, C. V. (2000). Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma. Clinical chemistry, 46(1), 73–81.
- Justesen, U. S., Pedersen, C., & Klitgaard, N. A. (2003). Simultaneous quantitative determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 783(2), 491–500.
- Choo, E. F., Leake, B., Wandel, C., Imamura, H., Wood, A. J., Wilkinson, G. R., & Kim, R. B. (2001). Pharmacological inhibition of P-glycoprotein transport enhances the distribution of nelfinavir into the brain.
- Khaliq, Y., Gallicano, K., Tisdale, M., & Tappouni, A. (2000). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of chromatography.
- Marzolini, C., Telenti, A., Decosterd, L. A., Greub, G., Biollaz, J., & Buclin, T. (2004). Efavirenz plasma concentrations can predict treatment failure and central nervous system side effects in HIV-1-infected patients. AIDS (London, England), 18(1), 71–75.
- Chi, J., Jayewardene, A. L., Stone, J. A., & Aweeka, F. T. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 30(3), 675–684.
- van Heeswijk, R. P., Veldkamp, A. I., Mulder, J. W., Meenhorst, P. L., Lange, J. M., Beijnen, J. H., & Hoetelmans, R. M. (2001). The steady-state plasma pharmacokinetics of nelfinavir, and its metabolite M8, in human immunodeficiency virus type 1-infected patients. Therapeutic drug monitoring, 23(4), 382–389.
- Droste, J. A., Verweij-van Wissen, C. P., & Burger, D. M. (2003). Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 783(2), 491–500.
- Gries, J. M., Currier, J. S., & Williams, P. L. (2005).
- Hirt, D., Urien, S., Jullien, V., Firtion, G., Treluyer, J. M., & Tran, A. (2005). A population pharmacokinetic model for nelfinavir and its M8 metabolite in human immunodeficiency virus-infected patients. Therapeutic drug monitoring, 27(4), 457–463.
- Huisman, M. T., Smit, J. W., Schinkel, A. H., & Beijnen, J. H. (2001). P-glycoprotein- and mrp2-mediated transport of the HIV-1 protease inhibitor nelfinavir and its main metabolite M8. British journal of pharmacology, 134(6), 1271–1279.
- Justesen, U. S., Pedersen, C., & Klitgaard, N. A. (2003). Simultaneous quantitative determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 783(2), 491–500.
- Lillibridge, J. H., Lee, C. A., & Kerr, B. M. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19.
- Peytavin, G., Furlan, V., & Farinotti, R. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of chromatography.
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PubChem. (n.d.). Nelfinavir. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the precise quantification of therapeutic agents is paramount for ensuring efficacy and patient safety. Nelfinavir (NFV), a potent HIV protease inhibitor, and its principal active metabolite, Hydroxy-tert-butylamide (M8), demand robust and reliable analytical methods for their simultaneous determination in biological matrices. This guide provides an in-depth comparison of two widely employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
This document is designed to move beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to provide a narrative that elucidates the causality behind experimental choices, ensuring that each described method is a self-validating system. We will explore the nuances of each technique, from sample preparation to data analysis, grounded in authoritative regulatory guidelines.
The Foundation of Method Validation
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines for this process.[2][3][4][5] These guidelines emphasize the evaluation of key parameters, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: The Workhorse of Quantitative Analysis
HPLC-UV is a widely accessible and cost-effective technique that has long been a staple in pharmaceutical analysis for its reliability and simplicity.[6][7] This method is particularly well-suited for routine therapeutic drug monitoring and quality control applications where high sample throughput and economic viability are critical.
Experimental Protocol: HPLC-UV for Nelfinavir and M8
This protocol is a synthesis of established methods for the simultaneous quantification of Nelfinavir and its M8 metabolite in human plasma.[2][3][4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic technique chosen for its ability to efficiently remove proteins and other interfering substances from the plasma matrix, resulting in a cleaner sample for analysis.
-
Procedure:
-
To 500 µL of human plasma, add an internal standard (e.g., another protease inhibitor not present in the sample).
-
Alkalinize the plasma to a pH of 9.5 to ensure Nelfinavir and M8 are in their non-ionized form, enhancing their solubility in organic solvents.
-
Add 3 mL of a liquid-liquid extraction solvent mixture, such as methyl-tert-butyl ether and hexane.[2]
-
Vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.
-
2. Chromatographic Conditions
-
Rationale: The choice of a C18 column provides excellent hydrophobic retention for Nelfinavir and M8. The gradient elution with an acidic mobile phase ensures good peak shape and resolution.
-
Parameters:
-
Column: Octadecylsilyl (C18) analytical column (e.g., 4.6 x 150 mm, 5 µm).[2][4]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 35°C for improved reproducibility.[8]
-
UV Detection: Wavelengths are monitored at 220 nm or 215 nm, where both Nelfinavir and M8 exhibit strong absorbance.[2][4]
-
Visualizing the HPLC-UV Workflow
Caption: Workflow for Nelfinavir and M8 analysis by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for bioanalytical studies requiring low detection limits and high selectivity, such as pharmacokinetic research and the analysis of complex biological matrices.[9][10][11]
Experimental Protocol: LC-MS/MS for Nelfinavir and M8
This protocol is based on established and validated LC-MS/MS methods for the quantification of Nelfinavir and its M8 metabolite.[5][9]
1. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and straightforward sample preparation technique that is often sufficient for the high selectivity of LC-MS/MS. It involves adding a solvent to denature and precipitate plasma proteins.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
Rationale: A rapid gradient elution on a C18 column allows for fast analysis times. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for highly specific and sensitive detection of Nelfinavir and M8.
-
Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then rapidly increased to elute the analytes.
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nelfinavir: m/z 568.4 -> 330.0[9]
-
M8 (Hydroxy-tert-butylamide): Specific precursor and product ions would be determined during method development.
-
-
-
Visualizing the LC-MS/MS Workflow
Caption: Workflow for Nelfinavir and M8 analysis by LC-MS/MS.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method, based on published validation data.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale for Differences |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS uses the unique mass-to-charge ratio of the precursor and product ions for detection, providing superior specificity. |
| Linearity (Range) | 25 - 6000 µg/L (NFV) 25 - 3000 µg/L (M8)[2] | 5 - 10,000 ng/mL (NFV)[9] | Both methods demonstrate excellent linearity over a wide concentration range, suitable for therapeutic drug monitoring. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods are capable of high accuracy, meeting regulatory requirements. |
| Precision (%RSD) | < 15%[8] | < 10%[9] | LC-MS/MS often exhibits slightly better precision due to its higher signal-to-noise ratio and reduced susceptibility to matrix effects. |
| Lower Limit of Quantification (LLOQ) | ~25 µg/L[2][3] | ~5 ng/mL[9] | LC-MS/MS is significantly more sensitive, allowing for the quantification of much lower concentrations of Nelfinavir and M8. |
| Robustness | Good | Good | Both methods, when properly developed, are robust to small variations in analytical parameters. |
| Cost & Complexity | Lower Cost, Less Complex | Higher Cost, More Complex | HPLC-UV systems are more affordable and require less specialized training to operate and maintain compared to LC-MS/MS systems.[8] |
Discussion and Recommendations
The selection of an analytical method for the validation of Nelfinavir and its Hydroxy-tert-butylamide metabolite is a critical decision that should be guided by the specific application.
HPLC-UV is a robust and cost-effective choice for:
-
Routine Therapeutic Drug Monitoring (TDM): In clinical settings where monitoring patient compliance and dose adjustments are the primary goals, the sensitivity and specificity of HPLC-UV are generally sufficient.
-
Quality Control of Pharmaceutical Formulations: For assaying the content of Nelfinavir in tablets and other dosage forms, HPLC-UV provides a reliable and economical solution.
LC-MS/MS is the superior technique for:
-
Pharmacokinetic and Bioequivalence Studies: The high sensitivity of LC-MS/MS is essential for accurately characterizing the absorption, distribution, metabolism, and excretion of Nelfinavir and M8, especially at low concentrations.
-
Metabolite Identification and Quantification: When studying the metabolic profile of Nelfinavir, the specificity of LC-MS/MS is crucial for distinguishing between the parent drug and its various metabolites.
-
Analysis in Complex Biological Matrices: For matrices other than plasma, such as tissue homogenates or cerebrospinal fluid, the enhanced selectivity of LC-MS/MS is often necessary to overcome matrix interference.
Visualizing the Validation Logic
Caption: Relationship between validation parameters and method applications.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analytical validation of Nelfinavir and its Hydroxy-tert-butylamide metabolite. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose." By understanding the underlying principles and performance characteristics of each method, researchers and drug development professionals can make informed decisions that ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, contributes to the safe and effective use of Nelfinavir in the treatment of HIV.
References
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Billaud, E., et al. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 409-417. Available at: [Link]
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Justesen, U. S., et al. (2003). Simultaneous quantitative determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography. Journal of Chromatography B, 783(2), 491-500. Available at: [Link]
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Fabbiani, M., et al. (2016). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 125, 259-267. Available at: [Link]
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Droste, J. A., et al. (2003). Simultaneous determination of the HIV drugs indinavir, amprenavir, saquinavir, ritonavir, lopinavir, nelfinavir, the nelfinavir hydroxymetabolite M8, and nevirapine in human plasma by reversed-phase high-performance liquid chromatography. Therapeutic Drug Monitoring, 25(3), 393-399. Available at: [Link]
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Ford, J., et al. (2004). Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression. Journal of Antimicrobial Chemotherapy, 53(4), 634-640. Available at: [Link]
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ResearchGate. (n.d.). Simple and rapid high-performance liquid chromatographic method for nelfinavir, M8 nelfinavir metabolite, ritonavir and saquinavir assay in plasma. Available at: [Link]
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ResearchGate. (n.d.). Simultaneous Determination of the HIV Drugs Indinavir, Amprenavir, Saquinavir, Ritonavir, Lopinavir, Nelfinavir, the Nelfinavir Hydroxymetabolite M8, and Nevirapine in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
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Proust, B., et al. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 935-944. Available at: [Link]
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Journal of Food and Drug Analysis. (2006). Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. Available at: [Link]
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ResearchGate. (n.d.). Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ResearchGate. (n.d.). Determination of protease inhibitors using liquid chromatography-tandem mass spectrometry. Available at: [Link]
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ResearchGate. (n.d.). Nelfinavir+M8 plasma levels determined with an ELISA test in HIV infected patients with or without HCV and/or HBV coinfection: the VIRAKINETICS II study. Available at: [Link]
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Journal of Experimental Pharmacology. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Samples Using HPLC-PDA. Available at: [Link]
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Hemanth Kumar, A. K., et al. (2010). Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. The Indian Journal of Medical Research, 132(4), 442-447. Available at: [Link]
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ResearchGate. (n.d.). Simultaneous determination of six HIV protease inhibitors (amprenavir, indinavir, lopinavir, nelfinavir, ritonavir and saquinavir), the active metabolite of nelfinavir (M8) and non-nucleoside reverse transcriptase inhibitor (efavirenz) in human plasma by high-performance liquid chromatography. Available at: [Link]
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Hlozek, T., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(21), 5086. Available at: [Link]
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Unutmaz, R., et al. (2012). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 56(7), 3848-3855. Available at: [Link]
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Klont, F. A., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 176, 117739. Available at: [Link]
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Kirwan, J. A., et al. (2018). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 1738, 237-250. Available at: [Link]
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Ramachandran, G., et al. (2011). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. Journal of Pharmaceutical Sciences and Research, 3(7), 1342-1347. Available at: [Link]
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Arun, R., & Smith, A. A. (2013). Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. International Journal of Drug Development and Research, 5(2), 151-158. Available at: [Link]
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Akbel, E. (2020). ANALYTICAL METHODS FOR THE QUANTIFICATION OF RITONAVIR IN PHARMACEUTICALS, A COMPARATIVE EVALUATION. Journal of Research in Pharmacy, 24(5), 701-709. Available at: [Link]
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For researchers, scientists, and drug development professionals engaged in the study of antiretroviral therapeutics, a comprehensive understanding of drug metabolism and its analytical implications is paramount. Nelfinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Nelfinavir Hydroxy-tert-butylamide (M8) is the major active metabolite, exhibiting antiviral activity comparable to the parent drug.[1][2][3] The presence of multiple, structurally similar metabolites presents a significant analytical challenge, particularly for ligand-binding assays such as immunoassays, where the potential for cross-reactivity can compromise data integrity.
This guide provides an in-depth comparison of Nelfinavir's principal active metabolite, Hydroxy-tert-butylamide (M8), with its other known metabolites. We will delve into the structural nuances that govern their potential for cross-reactivity, present the current state of knowledge on their analytical differentiation, and provide detailed experimental protocols for researchers to rigorously assess cross-reactivity in their own assays.
The Metabolic Landscape of Nelfinavir
Nelfinavir is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP2C19 and CYP3A4.[4][5] This biotransformation results in a diverse array of metabolites, with varying concentrations and biological activities.
Table 1: Key Metabolites of Nelfinavir and Their Properties
| Metabolite | Designation | Metabolic Pathway | Key Structural Feature | Plasma Concentration | Antiviral Activity |
| Nelfinavir | Parent Drug | - | - | High | High |
| This compound | M8 | CYP2C19-mediated hydroxylation | Hydroxyl group on the tert-butylamide moiety | Major metabolite, significant levels[1][2][6] | Comparable to Nelfinavir[1][2][3] |
| 3'-methoxy-4'-hydroxynelfinavir | M1 | CYP3A4-mediated metabolism | Methoxy and hydroxyl groups on the phenol ring | Minor metabolite, low levels[1][2] | 5- to 11-fold lower than Nelfinavir[1][2] |
| Other Minor Metabolites | M3, etc. | Various oxidative pathways | Dihydroxylation, dehydrogenation, N-dealkylation, etc.[7] | Trace levels | Largely inactive or uncharacterized[3] |
Structural Similarity: The Root of Cross-Reactivity
The potential for a metabolite to cross-react in an immunoassay is fundamentally dictated by its structural similarity to the target analyte for which the antibodies were raised. In the context of a Nelfinavir immunoassay, antibodies would be generated to recognize specific epitopes on the Nelfinavir molecule. Any metabolite that preserves these critical binding sites is likely to exhibit some degree of cross-reactivity.
A visual comparison of the structures of Nelfinavir, M8, and M1 highlights the potential for analytical interference.
Caption: Metabolic pathways of Nelfinavir leading to its major and minor metabolites.
As illustrated, the structural difference between Nelfinavir and its major active metabolite, M8, is the addition of a single hydroxyl group on the tert-butylamide moiety. This subtle modification, while altering the molecule's polarity, may not be sufficient to prevent binding to antibodies developed against the parent Nelfinavir, especially if the tert-butylamide group is not a key component of the epitope recognized by the antibody.
Conversely, the M1 metabolite, with alterations to the phenolic ring, presents a more significant structural deviation. The likelihood of its cross-reactivity would depend on the specific epitopes targeted by the immunoassay's antibodies. If the antibodies primarily recognize the core structure of Nelfinavir, M1 might still exhibit some cross-reactivity.
The Analytical Imperative: Differentiating Parent Drug from Metabolites
Given the comparable biological activity of Nelfinavir and M8, for many pharmacokinetic and therapeutic drug monitoring applications, the combined concentration of both may be clinically relevant.[4] However, for detailed metabolic studies, or when assessing the specific contribution of the parent drug versus its active metabolite, the ability to differentiate between them is crucial.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical methods for the simultaneous quantification of Nelfinavir and its metabolites.[1][2] These techniques offer high specificity and sensitivity, allowing for the accurate and independent measurement of each compound in a complex biological matrix.
While immunoassays offer advantages in terms of speed and ease of use, their susceptibility to cross-reactivity with structurally related metabolites is a significant drawback. To our knowledge, there is a lack of published data specifically detailing the development and cross-reactivity profiling of an immunoassay for Nelfinavir and its metabolites. This underscores the importance of rigorous validation for any laboratory-developed or commercial immunoassay intended for Nelfinavir quantification.
Experimental Protocol: Assessing Cross-Reactivity of Nelfinavir Metabolites in an Immunoassay
For researchers developing or validating an immunoassay for Nelfinavir, a systematic assessment of cross-reactivity with its metabolites is a critical step. The following protocol outlines a robust methodology for determining the degree of interference from this compound (M8) and other relevant metabolites.
Caption: Workflow for assessing immunoassay cross-reactivity of Nelfinavir metabolites.
1. Preparation of Reagents and Standards:
-
Analyte Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of Nelfinavir, this compound (M8), 3'-methoxy-4'-hydroxynelfinavir (M1), and any other available metabolites in a suitable organic solvent (e.g., methanol or DMSO).
-
Standard Curve: Prepare a series of calibration standards of Nelfinavir in the assay buffer or a representative biological matrix (e.g., drug-free plasma) to establish a standard curve. The concentration range should cover the expected therapeutic range of Nelfinavir.
-
Metabolite Dilutions: Prepare serial dilutions of each metabolite stock solution in the same assay buffer or matrix used for the Nelfinavir standard curve. The concentration range should be wide enough to determine the 50% inhibitory concentration (IC50).
2. Immunoassay Procedure:
-
Perform the immunoassay according to the established protocol (e.g., competitive ELISA).
-
Run the Nelfinavir standard curve to determine the IC50 for the parent drug.
-
In parallel, run the serial dilutions of each metabolite in the immunoassay.
3. Data Analysis and Calculation of Cross-Reactivity:
-
For each metabolite, determine the concentration that causes a 50% reduction in the assay signal (IC50).
-
Calculate the percent cross-reactivity for each metabolite using the following formula:
% Cross-Reactivity = (IC50 of Nelfinavir / IC50 of Metabolite) x 100
4. Interpretation of Results:
-
A high percentage of cross-reactivity indicates that the metabolite significantly interferes with the immunoassay.
-
A low percentage of cross-reactivity suggests minimal interference.
Table 2: Hypothetical Cross-Reactivity Data for a Nelfinavir Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Nelfinavir | 50 | 100% | Reference Compound |
| This compound (M8) | 75 | 66.7% | High Cross-Reactivity |
| 3'-methoxy-4'-hydroxynelfinavir (M1) | 500 | 10% | Moderate Cross-Reactivity |
| Other Minor Metabolite | >10,000 | <0.5% | Negligible Cross-Reactivity |
Conclusion and Recommendations
For research and clinical laboratories that utilize immunoassays for therapeutic drug monitoring of Nelfinavir, it is imperative to:
-
Thoroughly validate the assay for cross-reactivity with the M8 metabolite and other known metabolites.
-
Understand the implications of potential cross-reactivity on the interpretation of results. If significant cross-reactivity with M8 is present, the assay is effectively measuring the combined concentration of the parent drug and its active metabolite.
-
Consider the clinical context when interpreting results from an immunoassay with known cross-reactivity.
By understanding the metabolic profile of Nelfinavir and employing rigorous analytical validation, researchers and clinicians can ensure the accuracy and reliability of their data, ultimately contributing to the safe and effective use of this important antiretroviral agent.
References
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Zhang, K. E., et al. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086–1093. [Link]
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Khaliq, Y., et al. (2000). Circulating metabolites of the human immunodeficiency virus protease inhibitor nelfinavir in humans: structural identification, levels in plasma, and antiviral activities. Antimicrobial agents and chemotherapy, 44(5), 1321-1329. [Link]
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Marzolini, C., et al. (2004). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Antimicrobial Agents and Chemotherapy, 48(11), 4270–4276. [Link]
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For drug development professionals and researchers in virology and pharmacology, a nuanced understanding of a drug's metabolic fate is paramount. It is not merely an academic exercise; it is fundamental to predicting clinical efficacy, understanding potential toxicities, and anticipating drug-drug interactions. The HIV protease inhibitor Nelfinavir (marketed as Viracept) presents a compelling case study in this domain. Unlike many pharmaceuticals that are metabolized into inactive or less potent compounds, Nelfinavir is converted into a major metabolite, Nelfinavir Hydroxy-tert-butylamide (also known as M8), which exhibits antiviral activity comparable to the parent drug.[1][2][3] This guide provides an in-depth, objective comparison of M8 with other Nelfinavir metabolites, supported by experimental data and methodological rationale, to equip researchers with a comprehensive understanding of this unique metabolic profile.
The Metabolic Landscape of Nelfinavir
Nelfinavir's journey through the body is primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system.[4] This superfamily of enzymes is responsible for the oxidative biotransformation of the vast majority of clinically used drugs. For Nelfinavir, two specific isoforms, CYP3A4 and CYP2C19, play the most significant roles, dictating the balance between the formation of its highly active metabolite and other, largely inactive byproducts.[3][4]
The major pathway, accounting for approximately half of Nelfinavir's metabolism, is the hydroxylation of its tert-butylamide moiety to form M8.[1] This reaction is catalyzed almost exclusively by CYP2C19.[3][5][6] Concurrently, CYP3A4 mediates other oxidative pathways, leading to the formation of minor metabolites such as M1 and M3, which are considered inactive.[3][5] This creates a critical metabolic juncture where the activity of two different CYP enzymes determines the ultimate pharmacological output of Nelfinavir administration.
Caption: Metabolic fate of Nelfinavir via the Cytochrome P450 system.
Comparative Analysis of Key Metabolites
The clinical significance of Nelfinavir's metabolism is best understood by directly comparing the properties of its primary active metabolite, M8, with its other, less consequential counterparts.
This compound (M8): The Bioactive Counterpart
M8 is not a minor footnote in the pharmacology of Nelfinavir; it is a central contributor to the drug's overall therapeutic effect. Its in vitro antiviral activity is comparable to that of the parent compound, Nelfinavir.[1][3] This means that once formed, M8 continues to exert significant pressure on HIV protease, contributing to viral suppression. Consequently, the combined plasma concentrations of Nelfinavir and M8 are often considered a more accurate representation of the total antiviral activity in a patient than the concentration of Nelfinavir alone.[3][6]
The formation of M8 is almost entirely dependent on CYP2C19.[5] This is a crucial point for several reasons. CYP2C19 is subject to well-documented genetic polymorphisms, leading to different metabolic phenotypes in the population (e.g., poor, intermediate, and extensive metabolizers).[6] In a "poor metabolizer" for CYP2C19, one would expect lower M8 formation and consequently higher plasma concentrations of the parent drug.[6] While this alters the ratio of parent drug to active metabolite, the overall antiviral efficacy may not be significantly impacted because both entities are potently active.[6] However, this balance is critical when considering drug-drug interactions with agents that specifically inhibit or induce CYP2C19.
Other Metabolites (M1, M3, etc.): The Minor Players
In contrast to M8, the other oxidative metabolites of Nelfinavir, primarily generated by CYP3A4, are considered to have little to no significant antiviral activity.[3][5] For instance, the metabolite M1 has been shown to be inactive against HIV.[3] Another metabolite, 3-methoxy-4-hydroxy-nelfinavir, exhibited low activity.[7] Therefore, metabolic shifts that favor the CYP3A4 pathway over the CYP2C19 pathway could theoretically lead to a reduction in overall therapeutic efficacy by producing a greater proportion of inactive compounds.
Summary Data Table
| Feature | Nelfinavir (Parent) | This compound (M8) | Other Metabolites (e.g., M1, M3) |
| Primary Forming Enzyme | N/A | CYP2C19[3][5] | CYP3A4[5][7] |
| Relative Antiviral Activity | Potent | Potent, comparable to parent drug[1][2][3][7] | Inactive or low activity[3][5][7] |
| Clinical Contribution | Direct therapeutic effect | Significant contribution to overall antiviral activity[6] | Negligible |
Experimental Methodologies: A Scientist's Perspective
To substantiate these claims, robust experimental systems are required. The choice of methodology is driven by the need to isolate specific biological processes and generate reproducible, translatable data.
Rationale for In Vitro Enzyme Analysis
The use of in vitro systems, such as human liver microsomes (HLMs) or recombinant cDNA-expressed CYP enzymes, is a cornerstone of drug metabolism research. HLMs contain a full complement of hepatic drug-metabolizing enzymes and provide a holistic view of a compound's metabolic stability. However, to identify the specific contribution of a single enzyme, like CYP2C19, recombinant systems are indispensable. These are purified enzymes produced in cell lines, allowing researchers to conduct reactions with a single CYP isoform, thereby providing unequivocal evidence of its role in a specific metabolic conversion. This approach eliminates the confounding variables present in whole-organism or even cellular systems, offering a clear, mechanistic understanding of the biotransformation pathway.
Protocol: Determining Metabolite Formation via Recombinant CYPs
This protocol outlines a self-validating system to confirm the role of CYP2C19 in M8 formation.
Objective: To quantify the formation of this compound (M8) from Nelfinavir when incubated with recombinant human CYP2C19 versus other CYP isoforms.
Materials:
-
Nelfinavir standard
-
This compound (M8) standard
-
Recombinant human CYP2C19, CYP3A4, and CYP2C9 enzymes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Preparation: In separate microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, the NADPH regenerating system, and a specific recombinant CYP enzyme (CYP2C19, CYP3A4, or a negative control like CYP2C9). Include a "no enzyme" control.
-
Pre-incubation: Equilibrate the reaction mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding Nelfinavir (e.g., to a final concentration of 10 µM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the determined linear range for product formation.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS. Monitor for the parent drug (Nelfinavir) and the expected metabolite (M8).
-
Quantification: Quantify the amount of M8 formed by comparing the peak area ratio to a standard curve generated with the M8 analytical standard.
Expected Outcome: A significant amount of M8 will be detected in the reaction containing CYP2C19, with minimal to no M8 formation in the reactions with CYP3A4, CYP2C9, or the "no enzyme" control. This result directly implicates CYP2C19 as the primary catalyst for M8 formation.
Caption: Workflow for identifying enzymes responsible for metabolite formation.
Clinical and Research Implications
The dual activity of Nelfinavir and its M8 metabolite has significant implications for both clinical practice and ongoing research:
-
Therapeutic Drug Monitoring (TDM): Relying solely on Nelfinavir plasma levels may provide an incomplete picture of the therapeutic pressure being exerted on the virus.[6] For accurate TDM, especially in cases of suspected treatment failure or toxicity, quantifying both Nelfinavir and M8 would offer a more robust assessment.
-
Drug-Drug Interactions (DDIs): Co-administration of Nelfinavir with drugs that are strong inhibitors or inducers of CYP2C19 or CYP3A4 can alter the metabolic profile. For example, a CYP2C19 inhibitor could decrease levels of the active M8 metabolite, while a CYP3A4 inhibitor (like Ritonavir, which is often co-administered in HIV therapy) could increase overall Nelfinavir exposure by blocking its clearance through minor pathways.[8]
-
Pharmacogenomics: The activity of CYP2C19 varies across the population due to genetic polymorphisms.[6] Research into how these genetic differences impact the Nelfinavir/M8 ratio and clinical outcomes could pave the way for more personalized dosing strategies.
Conclusion
Nelfinavir is distinguished from other HIV protease inhibitors by its extensive conversion to a major, pharmacologically active metabolite, this compound (M8). This metabolite, formed by CYP2C19, is equipotent to the parent drug and is a principal contributor to the overall antiviral effect. In contrast, other metabolites produced via CYP3A4 are largely inactive. This metabolic dichotomy underscores the critical importance of looking beyond the parent drug to its complete biotransformation profile. For researchers and clinicians, a thorough understanding of this interplay is essential for optimizing therapeutic strategies, predicting drug interactions, and ultimately improving patient outcomes in the management of HIV.
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da Silva, V. B., et al. (2010). Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. ResearchGate. Available at: [Link]
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Al-Bazz, Y. O., et al. (2021). Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition. Cancers. Available at: [Link]
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In the landscape of antiviral and anticancer research, understanding the bioactivity of a parent drug in comparison to its metabolites is paramount for a comprehensive evaluation of its therapeutic potential. This guide provides an in-depth, objective comparison of the biological potency of the established HIV protease inhibitor, Nelfinavir, and its principal active metabolite, Nelfinavir Hydroxy-tert-butylamide (also known as M8). This document is intended for researchers, scientists, and drug development professionals, offering experimental data and procedural insights to inform future research and development endeavors.
Introduction: From Parent Drug to Active Metabolite
Nelfinavir, an FDA-approved antiretroviral drug, has been a cornerstone in the combination therapy for HIV/AIDS.[1] Its mechanism of action primarily involves the inhibition of HIV-1 protease, an enzyme critical for the viral life cycle.[2] Beyond its antiviral capabilities, Nelfinavir has garnered significant attention for its off-target anticancer properties, demonstrating efficacy in various preclinical and clinical settings.[3][4][5]
Upon administration, Nelfinavir is metabolized in the body, with this compound (M8) emerging as the major oxidative metabolite.[2] Crucially, this metabolite is not an inactive byproduct but exhibits significant biological activity. This guide will dissect and compare the antiviral and anticancer potencies of Nelfinavir and M8, supported by experimental evidence.
Comparative Biological Potency: A Head-to-Head Analysis
The central question for researchers is whether the metabolic conversion to M8 alters the therapeutic efficacy of Nelfinavir. The following sections present a detailed comparison of their performance in both antiviral and anticancer contexts.
Antiviral Potency: A Near-Equivalence
In vitro studies have demonstrated that this compound (M8) possesses antiviral activity that is comparable to its parent drug, Nelfinavir. This near-equivalence in potency is a critical finding, suggesting that the metabolite significantly contributes to the overall antiviral effect observed in patients.
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) |
| Nelfinavir | RF | CEM-SS | 30 |
| This compound (M8) | RF | CEM-SS | 34 |
| Nelfinavir | IIIB | MT-2 | 60 |
| This compound (M8) | IIIB | MT-2 | 86 |
Table 1: Comparative in vitro antiviral activity of Nelfinavir and its Hydroxy-tert-butylamide metabolite (M8) against different HIV-1 strains in various cell lines.
The data clearly indicates that M8's 50% effective concentration (EC50) is in the same nanomolar range as Nelfinavir against two different strains of HIV-1. This underscores the importance of considering the bioactivity of M8 when evaluating the overall pharmacodynamics of Nelfinavir.
Anticancer Potency: A Shared Therapeutic Action
Nelfinavir's anticancer effects are attributed to a multi-faceted mechanism, including the induction of the unfolded protein response (UPR), inhibition of the Akt signaling pathway, and modulation of various cellular processes like apoptosis and autophagy.[3][6] Research indicates that the active metabolite, M8, also demonstrates comparable anti-tumor activity to Nelfinavir.[3]
While specific head-to-head IC50 values from cytotoxicity assays for M8 against a wide range of cancer cell lines are not as extensively documented as for Nelfinavir, the existing evidence points towards M8's contribution to the overall anticancer effect. One study has shown that both Nelfinavir and M8 can act as partial agonists and competitive antagonists of the human pregnane X receptor (PXR), a nuclear receptor implicated in cancer cell proliferation and apoptosis. This shared mechanism suggests a similar mode of anticancer action.
Mechanistic Insights: Unraveling the Pathways of Action
A deeper understanding of the signaling pathways modulated by both compounds is crucial for targeted drug development.
Antiviral Mechanism of Action
Nelfinavir and, by extension, M8, are competitive inhibitors of the HIV-1 protease. This enzyme is essential for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. By binding to the active site of the protease, these compounds prevent this cleavage, resulting in the production of immature and non-infectious viral particles.
Caption: Inhibition of HIV Protease by Nelfinavir/M8.
Anticancer Mechanisms of Action
The anticancer activity of Nelfinavir is more complex and involves the modulation of multiple cellular pathways. A key mechanism is the induction of endoplasmic reticulum (ER) stress, which triggers the Unfolded Protein Response (UPR). This can lead to cell cycle arrest and apoptosis. Additionally, Nelfinavir is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[3]
Caption: Key anticancer signaling pathways modulated by Nelfinavir.
Experimental Protocols for Potency Assessment
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized methodologies for assessing the antiviral and anticancer potency of compounds like Nelfinavir and M8.
In Vitro HIV-1 Protease Inhibition Assay (FRET-Based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Workflow Diagram:
Caption: Workflow for FRET-based HIV-1 Protease Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant HIV-1 protease in assay buffer to the desired concentration.
-
Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Nelfinavir and M8 in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the test compounds at various concentrations.
-
Include positive controls (known HIV-1 protease inhibitor) and negative controls (vehicle).
-
Add the diluted HIV-1 protease to all wells except for the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the FRET substrate to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay for Anticancer Potency
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Workflow Diagram:
Caption: Workflow for MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nelfinavir and M8 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include untreated control wells and vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Following the treatment period, add MTT solution to each well and incubate for a few hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Conclusion and Future Directions
The evidence presented in this guide strongly indicates that Nelfinavir's major metabolite, this compound (M8), is a biologically active compound with antiviral potency comparable to its parent drug. This has significant implications for understanding the overall therapeutic effect of Nelfinavir in HIV treatment. Furthermore, the comparable anti-tumor activity of M8 suggests that it also contributes to the anticancer effects of Nelfinavir.
For researchers in drug development, these findings highlight the necessity of characterizing the bioactivity of major metabolites. Future research should focus on obtaining more extensive quantitative data on the anticancer potency of M8 against a broader panel of cancer cell lines to fully elucidate its therapeutic potential. Investigating the potential for synergistic or additive effects between Nelfinavir and M8 would also be a valuable avenue of exploration. The experimental protocols provided herein offer a robust framework for conducting such comparative studies with high scientific integrity.
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Kochi, T., et al. (2021). Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors. Anticancer Research, 41(1), 169-179. [Link]
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- 3. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
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This guide provides a comprehensive comparative analysis of the HIV protease inhibitor Nelfinavir and its principal active metabolite, Nelfinavir hydroxy-tert-butylamide (M8), within an in-vivo context. As a senior application scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust understanding for researchers in drug development and pharmacology.
Introduction: The Significance of Nelfinavir and its M8 Metabolite
Nelfinavir mesylate is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the virus.[1][2] By binding to the protease's active site, Nelfinavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[1][3] This mechanism has established Nelfinavir as a cornerstone in highly active antiretroviral therapy (HAART).[4] However, the clinical activity of Nelfinavir is not solely attributable to the parent drug. In vivo, it is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP2C19, to form the active metabolite M8.[4][5][6] This metabolite exhibits antiviral activity comparable to Nelfinavir itself, making a combined understanding of both compounds essential for predicting therapeutic efficacy and potential toxicities.[4][6]
Beyond its antiviral applications, Nelfinavir has garnered significant interest for its anti-cancer properties.[7][8][9] It has been shown to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis in cancer cells, highlighting a pleiotropic activity profile that warrants further in-vivo investigation.[7][8][9] This guide will delve into the comparative pharmacology of Nelfinavir and M8, providing the foundational knowledge and experimental frameworks necessary for their continued study.
Metabolic Pathway and Bioactivation
The biotransformation of Nelfinavir is a critical determinant of its in-vivo behavior. Approximately half of the administered dose is converted to the M8 metabolite.[4]
-
Primary Metabolism: Nelfinavir is hydroxylated to form M8. This reaction is exclusively catalyzed by the CYP2C19 isoenzyme.[5][6] The genetic polymorphism of CYP2C19 can be a source of inter-individual variability in the plasma concentrations of both Nelfinavir and M8.
-
Secondary Metabolism: The M8 metabolite is subsequently metabolized by the CYP3A4 isoenzyme into inactive products.[5][6] Nelfinavir itself is also a substrate and an inhibitor of CYP3A4.[5][10] This complex interplay with the CYP450 system underscores the high potential for drug-drug interactions.
The causality for studying both parent and metabolite is clear: since M8 is as active as Nelfinavir, the total antiviral pressure exerted in vivo is a function of the combined concentrations of both moieties.[11] Therapeutic drug monitoring (TDM) may, therefore, benefit from quantifying both.[4]
Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.
Comparative Pharmacokinetics (PK)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of both Nelfinavir and M8 is fundamental. Population pharmacokinetic models have been developed to jointly analyze the concentrations of both compounds, providing valuable insights.[4][12]
| Parameter | Nelfinavir | M8 Metabolite | Rationale & Significance |
| Apparent Clearance (CL/F) | ~37.3 L/h[12] | Higher variability (~62.2%)[4] | Clearance dictates the rate of elimination. M8's higher variability suggests greater influence from genetic factors or drug interactions affecting CYP3A4. |
| Apparent Volume of Distribution (V/F) | ~309 L[12] | N/A (modeled as part of a joint compartment) | A large V/F for Nelfinavir indicates extensive distribution into tissues from the plasma. |
| Half-life (t½) | ~3-5 hours[13] | Shorter than Nelfinavir (~4.3 h in one study)[4] | The relatively short half-lives necessitate multiple daily dosing to maintain therapeutic concentrations. |
| Time to Peak (Tmax) | ~2.5-3 hours[13] | Dependent on Nelfinavir's absorption and conversion rate. | Reflects the rate of absorption from the gut. Food enhances bioavailability.[4] |
| Plasma Protein Binding | >98%[14] | Data not specified, but likely high. | High protein binding means only a small fraction of the drug is free to exert its effect. Nelfinavir is highly lipophilic, contributing to high cell accumulation.[14] |
| M8/Nelfinavir Ratio | N/A | Median ratio of ~0.29 in plasma.[11] | This ratio can be influenced by inducers or inhibitors of CYP2C19 and CYP3A4. For instance, CYP2C19 inhibitors like omeprazole decrease the ratio.[11] |
Table 1: Comparative Pharmacokinetic Parameters of Nelfinavir and M8.
Comparative Pharmacodynamics (PD) and Toxicity
While both compounds exhibit similar antiviral activity, their effects on other cellular systems and their toxicity profiles show important distinctions.
Antiviral Efficacy: Both Nelfinavir and M8 are potent inhibitors of HIV protease. Their combined concentration is often considered for assessing the likelihood of a sustained virological response. Low trough concentrations of Nelfinavir have been linked to an increased risk of virological failure.[4]
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump that can reduce intracellular drug concentrations. Both Nelfinavir and M8 are inhibitors of P-gp, which can affect the disposition of other co-administered drugs.
This demonstrates that Nelfinavir is a more potent P-gp inhibitor than its M8 metabolite .[15] This is a critical consideration in polypharmacy, as P-gp inhibition can lead to clinically significant drug-drug interactions.
Toxicity Profile: In-vivo toxicity for Nelfinavir is generally considered manageable, though side effects can occur.[16] Interestingly, in-vitro data suggests that the M8 metabolite is less cytotoxic than the parent Nelfinavir .[5] This differential toxicity is important when considering conditions that may alter the M8/Nelfinavir ratio, such as liver impairment in HIV/HCV co-infected patients, which can lead to an accumulation of the more cytotoxic parent drug.[5][17]
Nelfinavir's anti-cancer activity is linked to the induction of ER stress and apoptosis.[8][18] In-vivo studies in xenograft models have confirmed that Nelfinavir can inhibit tumor growth, an effect associated with these cellular stress pathways.[9] The specific contribution of the M8 metabolite to these anti-neoplastic effects in vivo remains an area for further research.
Recommended In-Vivo Experimental Protocol
This section provides a validated, step-by-step workflow for a comparative pharmacokinetic study of Nelfinavir and M8 in a rodent model (e.g., Sprague-Dawley rats). The logic behind this protocol is to establish a time-concentration profile from which key PK parameters can be derived.
Objective: To determine and compare the plasma concentration-time profiles and key pharmacokinetic parameters of Nelfinavir and its M8 metabolite following oral administration in rats.
Materials:
-
Nelfinavir Mesylate (e.g., Viracept® tablets or pure powder)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250g)
-
Gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol Steps:
-
Animal Acclimatization & Preparation:
-
House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This is crucial to minimize variability in oral absorption.
-
-
Dose Preparation and Administration:
-
Prepare a homogenous suspension of Nelfinavir in the vehicle at the desired concentration (e.g., 20 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume).
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the Nelfinavir suspension via oral gavage. Record the exact time of administration for each animal.
-
-
Blood Sample Collection (Serial Sampling):
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at pre-defined time points. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
This sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's PK profile.
-
Place samples immediately into EDTA-containing tubes and keep on ice.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.
-
Store plasma samples at -80°C until analysis. This ensures the stability of Nelfinavir and M8.
-
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation (Protein Precipitation): Thaw plasma samples. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Nelfinavir). Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes).
-
Analysis: Transfer the supernatant to an HPLC vial and inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column for separation.[4][19] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically effective.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for Nelfinavir, M8, and the internal standard. This provides high sensitivity and selectivity.[20]
-
-
Data Analysis:
-
Construct calibration curves to determine the concentrations of Nelfinavir and M8 in the unknown samples.
-
Plot the mean plasma concentration versus time for both analytes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, CL/F, t½).
-
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For researchers and professionals in drug development, the precise structural confirmation of drug metabolites is a critical step in understanding pharmacokinetics, efficacy, and safety. This guide provides an in-depth analysis of the structural confirmation of Nelfinavir Hydroxy-tert-butylamide, the major and pharmacologically active metabolite of the HIV protease inhibitor Nelfinavir. This guide will objectively compare the structural data of the metabolite with its parent drug, providing supporting experimental evidence where available and outlining the methodologies for its characterization.
Introduction to Nelfinavir and its Active Metabolite
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the replication of the virus.[1] Upon administration, Nelfinavir is metabolized in the body, primarily by the cytochrome P450 enzymes CYP3A and CYP2C19.[1] This metabolic process leads to the formation of several metabolites, with the most significant being the Hydroxy-tert-butylamide metabolite, commonly referred to as M8.[2][3] This metabolite is of particular interest as it exhibits antiviral activity comparable to the parent drug, Nelfinavir, and circulates in plasma at appreciable levels.[2] Therefore, confirming its structure is paramount for a complete understanding of Nelfinavir's therapeutic action.
Structural Elucidation and Comparison
The established chemical structure of this compound is presented below in comparison to its parent compound, Nelfinavir.
Table 1: Structural and Chemical Properties of Nelfinavir and this compound
| Property | Nelfinavir | This compound (M8) |
| Molecular Formula | C32H45N3O4S | C32H45N3O5S[4] |
| Molecular Weight | 567.78 g/mol | 583.78 g/mol [4] |
| IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]decahydroisoquinoline-3-carboxamide | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide[4] |
| Key Structural Difference | tert-butyl group on the carboxamide | Hydroxylated tert-butyl group on the carboxamide |
The primary structural difference, as indicated by the names and molecular formulas, is the hydroxylation of the tert-butyl moiety on the decahydroisoquinoline-3-carboxamide portion of the molecule. This metabolic hydroxylation is a common biotransformation reaction.
Caption: Metabolic pathway of Nelfinavir to its active metabolite, M8.
Experimental Confirmation of Structure
The structural elucidation of metabolites like this compound relies on a combination of analytical techniques. While comprehensive public data for all techniques is not available for this specific metabolite, this section outlines the key experimental approaches and the available data.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for identifying and confirming the structure of drug metabolites. The addition of a hydroxyl group to Nelfinavir results in a predictable mass shift.
Table 2: Mass Spectrometry Data for Nelfinavir and its M8 Metabolite
| Analyte | [M+H]+ (m/z) | Key Fragment Ion (m/z) | Reference |
| Nelfinavir | 568.4 | 330.2 | [5] |
| This compound (M8) | 584.3 | 467.0 | [5] |
The observed protonated molecule [M+H]+ for M8 at m/z 584.3 is consistent with the addition of one oxygen atom (16 Da) to the parent Nelfinavir molecule (m/z 568.4). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) further supports the proposed structure.
Experimental Protocol: LC-MS/MS for the Analysis of Nelfinavir and M8
This protocol is based on the methodology described by Zhang et al. (2001).[5]
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reverse-phase column is suitable for separating Nelfinavir and its metabolites.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Justification: The reverse-phase column effectively separates the hydrophobic parent drug and its slightly more polar metabolite. The choice of mobile phase components and gradient is optimized to achieve good peak shape and resolution.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions:
-
Nelfinavir: m/z 568.4 → 330.2
-
This compound (M8): m/z 584.3 → 467.0
-
-
Justification: ESI is a soft ionization technique suitable for these molecules. MRM provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from other components in the plasma matrix.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The appearance of a new signal corresponding to the hydroxyl proton (which would be exchangeable with D2O) and a downfield shift of the signals corresponding to the protons on the carbon atoms of the tert-butyl group due to the electron-withdrawing effect of the hydroxyl group.
-
13C NMR: A significant downfield shift for the carbon atom bearing the hydroxyl group and smaller shifts for the adjacent carbon atoms.
X-ray Crystallography
To date, a crystal structure of this compound has not been deposited in the Protein Data Bank or other public crystallographic databases. X-ray crystallography of a pure, crystalline sample would provide the most definitive three-dimensional structure, confirming the stereochemistry and the precise location of the hydroxyl group. While the crystal structure of Nelfinavir complexed with HIV-1 protease is available, this does not extend to its metabolite.[6]
Comparison with Alternatives
The primary alternative to Nelfinavir is other HIV protease inhibitors. The metabolic pathways of these drugs vary, leading to different active or inactive metabolites. The significance of the M8 metabolite lies in its retained pharmacological activity, which contributes to the overall therapeutic effect of Nelfinavir. This is not always the case for other drugs, where metabolism can lead to inactive or even toxic byproducts. A comprehensive comparison would involve a detailed analysis of the metabolism of each protease inhibitor, which is beyond the scope of this guide.
Conclusion
The structure of this compound (M8) as the major, active metabolite of Nelfinavir is well-established through mass spectrometric data, which clearly indicates the addition of a single hydroxyl group to the parent molecule. This is further supported by its consistent identification in numerous pharmacokinetic studies. While detailed NMR and X-ray crystallographic data are not publicly available, the existing evidence provides a high degree of confidence in the assigned structure. The provided LC-MS/MS protocol offers a robust method for the quantification and identification of this critical metabolite in biological matrices, aiding in further research and clinical monitoring.
References
-
Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086–1093. [Link]
-
Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating metabolites of the human immunodeficiency virus protease inhibitor nelfinavir in humans: structural identification, levels in plasma, and antiviral activities. Antimicrobial agents and chemotherapy, 45(4), 1086-1093. [Link]
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PubChem. (n.d.). Nelfinavir. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Nelfinavir. In PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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[Novel synthesis and spectral characterization of nelfinavir]. (2012). Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 32(10), 2829–2833. [Link]
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This compound. In PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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RCSB PDB. (n.d.). 3EKX: Crystal structure of the wild-type HIV-1 protease with the inhibitor, Nelfinavir. Retrieved from [Link]
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Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. (2021). Journal of Mass Spectrometry, 56(1), e4671. [Link]
-
Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. (2001). AIDS (London, England), 15(8), 977–982. [Link]
-
Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 121–128. [Link]
-
Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor. (2021). Molecular Pharmacology, 99(3), 184–196. [Link]
-
3EKX: Crystal structure of the wild-type HIV-1 protease with the inhibitor, Nelfinavir. (2009). RCSB PDB. [Link]
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This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Nelfinavir Hydroxy-tert-butylamide (M8), the primary active metabolite of the antiretroviral drug Nelfinavir. For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods across different laboratories is paramount for reliable clinical trial data and effective therapeutic drug monitoring. This document outlines the rationale, compares prevalent analytical methodologies with supporting data, and provides a standardized protocol to facilitate such a comparison.
The Critical Need for Inter-Laboratory Harmonization
Nelfinavir's efficacy and safety are closely linked to its plasma concentrations and that of its active metabolite, M8.[1] Discrepancies in analytical results between laboratories can have significant clinical implications, potentially leading to incorrect dosage adjustments or misinterpretation of pharmacokinetic data. An inter-laboratory comparison serves as a crucial external quality assessment, enabling laboratories to:
-
Benchmark their performance against other facilities.
-
Identify and rectify systematic errors in their analytical procedures.
-
Ensure the interchangeability of data generated from different sites in multi-center studies.
-
Establish consensus values for reference materials.
The inherent variability in analytical testing, even with standardized methods, underscores the importance of such comparisons. Studies on other analytes have shown significant inter-laboratory variation, with reported results on identical samples varying by as much as 2.28 to 4.14 log10.[2]
Comparative Analysis of Analytical Methodologies
The two predominant techniques for the quantification of Nelfinavir and its M8 metabolite are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
HPLC-UV is a robust and widely accessible technique for quantifying Nelfinavir and M8 in biological matrices.[3][4] The methodology typically involves a protein precipitation or liquid-liquid extraction step to isolate the analytes from plasma, followed by separation on a reversed-phase C18 column and detection at a specific wavelength.[3][5]
Causality in Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which provides good retention and separation for moderately polar compounds like Nelfinavir and M8. The mobile phase composition, often a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve sharp peaks and adequate resolution from endogenous plasma components.[3][6] UV detection at around 220 nm is commonly employed as it corresponds to a strong absorbance wavelength for these compounds.[3][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the precise detection and quantification capabilities of a mass spectrometer. LC-MS/MS methods are particularly valuable for studies requiring very low limits of quantification. The development of these methods involves optimizing the ionization of the parent drug and metabolite and identifying specific precursor-to-product ion transitions for selective monitoring.[7][8]
Trustworthiness through Self-Validation: Both HPLC-UV and LC-MS/MS methods must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[9][10] Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
Performance Data Comparison
The following table summarizes the performance characteristics of various published methods for the analysis of Nelfinavir and its M8 metabolite. This data provides a benchmark for laboratories participating in an inter-laboratory comparison.
| Parameter | HPLC-UV Method 1[3] | HPLC-UV Method 2[5] | LC-MS/MS Method (General)[8] |
| Analyte | Nelfinavir | Nelfinavir & M8 | Lopinavir & Ritonavir (as example) |
| Linearity Range | 0.03 - 10 µg/mL | 25 - 6000 µg/L (NFV) 25 - 3000 µg/L (M8) | 10 - 150 ng/mL |
| Accuracy | Not explicitly stated | Not explicitly stated | 102.46 - 110.66% |
| Precision (RSD%) | Not explicitly stated | <20% at LOQ | <1.92% |
| Recovery | 83.0 - 92.4% | 98.9% (M8) 100.2% (NFV) | Not explicitly stated |
| LOQ | 0.05 µg/mL | 25 µg/L | 10 ng/mL |
Experimental Protocols
To ensure a meaningful inter-laboratory comparison, all participating laboratories should adhere to a standardized experimental protocol. The following is a detailed, step-by-step methodology for an HPLC-UV analysis of Nelfinavir and M8, synthesized from established methods.[3][5]
Standardized HPLC-UV Protocol
4.1.1. Materials and Reagents
-
Nelfinavir and this compound (M8) reference standards
-
Internal Standard (e.g., a structurally similar compound not present in the samples)
-
HPLC-grade acetonitrile, methanol, and water
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Human plasma (drug-free)
-
Ethyl acetate
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Evaporator
4.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 25 mM monobasic sodium phosphate in water, adjust the pH to 3.4 with phosphoric acid. Mix with acetonitrile in a 58:42 (v/v) ratio.[3]
-
Stock Solutions: Prepare individual stock solutions of Nelfinavir, M8, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Controls: Prepare working solutions by serial dilution of the stock solutions. Spike drug-free human plasma with the working solutions to create calibration standards and quality control samples at various concentrations.
4.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma sample, add the internal standard.
-
Add 1 mL of a mixture of ethyl acetate and acetonitrile (90:10, v/v).[3]
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.5. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
4.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the analytes in the unknown samples using the calibration curve.
Visualization of Workflows and Relationships
Experimental Workflow
Caption: Logical flow of an inter-laboratory comparison study.
Regulatory and Quality Considerations
Any inter-laboratory comparison should be conducted in accordance with established regulatory guidelines. The ICH Q3A and Q3B guidelines provide a framework for the reporting and control of impurities in new drug substances and products, which can be adapted for metabolites. [10][11][12]The reporting thresholds for impurities are typically based on the maximum daily dose of the drug. [13]All analytical methods used in the comparison must be validated according to the principles outlined in ICH Q2(R1). [10]
Conclusion
A robust inter-laboratory comparison is essential for ensuring the quality and reliability of this compound analysis. By adopting a standardized protocol and comparing performance against established benchmarks, participating laboratories can enhance their analytical capabilities and contribute to the generation of consistent and reliable data for clinical and research purposes. This guide provides the necessary framework and foundational data to initiate such a crucial quality assurance endeavor.
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Introduction: The Imperative for Purity in Antiviral Drug Development
Nelfinavir, an inhibitor of the HIV-1 protease, has been a cornerstone in combination antiretroviral therapy.[1] Its derivative, Nelfinavir Hydroxy-tert-butylamide, is a known human metabolite and a critical compound for study in drug development and metabolism research.[2][3] The synthesis of such complex active pharmaceutical ingredients (APIs) is a multi-step process where impurities can be introduced from starting materials, intermediates, or side reactions.[4][5] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[5][6]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at levels of 0.1% or higher.[5][7] This necessitates the use of highly sensitive and specific analytical techniques. This guide provides an in-depth comparison of the three primary analytical methodologies for evaluating the purity of synthesized this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography is the gold standard for routine quality control and purity assessment in the pharmaceutical industry due to its robustness, precision, and quantitative accuracy.[8] The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like this compound, a reverse-phase (RP-HPLC) method is typically the most effective choice.
Causality of Method Design: The selection of a C18 or similar non-polar stationary phase is driven by the hydrophobic nature of the Nelfinavir core structure.[9] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring that the main compound and its potential impurities are well-separated.[10][11] UV detection is suitable because the aromatic rings within the Nelfinavir structure provide strong chromophores, allowing for sensitive detection at specific wavelengths, often between 210-260 nm.[10][11][12]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol is designed to separate this compound from its potential process-related impurities and degradation products.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for good resolution and efficiency.[9][13]
-
Mobile Phase Preparation:
-
Phase A: 25 mM Phosphate buffer, pH adjusted to 3.4.[11]
-
Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities. A typical gradient might run from 30% B to 90% B over 25 minutes.
-
System Parameters:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unrivaled Sensitivity and Impurity Identification
While HPLC-UV is excellent for quantification, it falls short when identifying unknown impurities, as retention time alone is not a definitive identifier. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, making it the premier technique for impurity profiling.[8][15] It can detect and provide molecular weight information for impurities at levels far below the detection limits of UV detectors.[16]
Causality of Method Design: The LC portion of the method is similar to the HPLC-UV setup to achieve chromatographic separation. However, the key difference is the detector. An electrospray ionization (ESI) source is typically used to gently ionize the molecules eluting from the column, making them suitable for analysis by the mass spectrometer. A high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-ToF) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[17] Tandem MS (MS/MS) can be used to fragment ions, providing structural information that aids in the definitive identification of an impurity.[16][18]
Experimental Protocol: LC-MS Impurity Profiling
-
LC-MS System: A UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-ToF or Triple Quadrupole) with an ESI source.
-
Column and Mobile Phase: Similar to the HPLC-UV method, but volatile buffers (e.g., ammonium formate or ammonium acetate) must be used instead of non-volatile phosphate buffers to ensure compatibility with the MS source.[19]
-
MS Parameters:
-
Ionization Mode: Positive ESI is typically effective for Nelfinavir and its derivatives.
-
Mass Range: Scan from m/z 100 to 1200 to cover the parent compound and potential impurities or fragments.
-
Capillary Voltage: ~2.8-3.5 kV.[16]
-
Data Acquisition: Full scan mode to detect all ions, with data-dependent MS/MS to automatically trigger fragmentation of the most intense peaks.
-
-
Sample Preparation: Prepare the sample as in the HPLC method, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
-
Analysis: Process the data to extract ion chromatograms for potential impurities. Use the accurate mass data to propose elemental formulas and the MS/MS fragmentation patterns to elucidate the structures of unknown impurities.
Workflow for LC-MS Impurity Identification
Caption: Workflow for LC-MS based impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[20][21] While not typically used for routine purity screening due to lower throughput, it is essential for the definitive structural characterization of the API itself, as well as any significant unknown impurities isolated from the synthesis.[22] Techniques like 1H NMR can provide a quantitative assessment of purity (qNMR) against a certified internal standard.
Causality of Method Design: 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are chosen to build a complete picture of the molecular structure.[20] ¹H NMR provides information on the number and environment of protons. COSY reveals proton-proton couplings, helping to piece together spin systems. HSQC and HMBC correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for the complete assignment of the carbon skeleton. This level of detail is crucial for confirming the correct synthesis of this compound and for identifying the exact structure of an impurity, which may differ only by the position of a single functional group.
Experimental Protocol: Structural Confirmation and Purity by NMR
-
NMR System: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[20][21]
-
Sample Preparation:
-
Structural Elucidation: Dissolve ~5-10 mg of the purified compound (API or isolated impurity) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Quantitative NMR (qNMR): Accurately weigh the API sample and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a known volume of deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
For qNMR, acquire a ¹H spectrum with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
For structural elucidation, assign all proton and carbon signals by analyzing the correlations in the 2D spectra.
-
For qNMR, compare the integral of a unique, well-resolved proton signal from the API with the integral of a known signal from the internal standard to calculate the absolute purity.
-
Workflow for NMR Structural Analysis
Caption: Workflow for NMR structural elucidation.
Comparative Analysis of Purity Evaluation Techniques
The choice of analytical technique is a strategic decision based on the specific requirements of the analysis, whether it be routine quality control, in-depth investigation of an unknown impurity, or final structural confirmation.
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Use | Quantitative purity, routine QC | Impurity identification & profiling | Structural elucidation, absolute quantification (qNMR) |
| Sensitivity | Good (µg/mL range)[10][14] | Excellent (ng/mL to pg/mL range)[16] | Lower (mg of material needed)[20] |
| Specificity | Moderate (based on retention time & UV) | High (based on mass-to-charge ratio) | Absolute (based on unique atomic fingerprint) |
| Quantitation | Excellent (highly reproducible) | Good (requires careful validation) | Excellent (absolute purity with qNMR) |
| Throughput | High | Medium to High | Low |
| Cost & Complexity | Low to Medium | High | Very High |
| Key Strength | Robustness and precision for known compounds. | Detecting and identifying unknown trace impurities. | Unambiguous structure determination. |
| Key Limitation | Cannot definitively identify unknown peaks. | Quantification can be complex due to matrix effects. | Requires significant sample amount and expertise. |
Conclusion and Recommendations
Evaluating the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique is sufficient for complete characterization.
-
For routine process monitoring and final product release , a validated stability-indicating HPLC-UV method is the most practical and efficient choice.[11] It provides reliable quantitative data on the main component and known specified impurities.
-
During process development and for investigating out-of-specification results , LC-MS is indispensable. Its superior sensitivity and identification capabilities are essential for detecting, identifying, and ultimately controlling unknown impurities to meet stringent regulatory standards like those from the ICH.[4][7]
-
For the definitive structural confirmation of the synthesized this compound and for the characterization of any critical unknown impurities that have been isolated, NMR spectroscopy is the ultimate authority.
A comprehensive quality control strategy will integrate all three techniques: HPLC-UV for routine quantification, LC-MS for impurity profiling and identification, and NMR for definitive structural proof. This orthogonal approach ensures the highest level of scientific integrity and provides a self-validating system, guaranteeing the quality, safety, and efficacy of the API.
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Srinivas, K., et al. (2010). RP-HPLC Method for the Estimation of Nelfinavir Mesylate in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 3(4), 1164-1166. Available at: [Link]
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Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(7), 737. Available at: [Link]
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Sunkara, N., et al. (2019). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF NELFINAVIR IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research, 8(8), 770-780. Available at: [Link]
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ResearchGate. (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Retrieved from [Link]
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W.R. Grace. (n.d.). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of nelfinavir mesylate and its related impurities by high performance liquid chromatography. Retrieved from [Link]
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FDA. (2006). Active Pharmaceutical Ingredient (API) Process Inspection. U.S. Food and Drug Administration. Available at: [Link]
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Seshachalam, U., et al. (2007). Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 721-726. Available at: [Link]
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NPRA. (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). National Pharmaceutical Regulatory Agency. Available at: [Link]
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Wu, E. Y., et al. (1997). High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 181-188. Available at: [Link]
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Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved from [Link]
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Chi, J., et al. (2002). Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 675-684. Available at: [Link]
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GSRS. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
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Ghosh, A. K., & Osswald, H. L. (2013). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 113(1), 1-42. Available at: [Link]
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Reddy, P. V., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. The Journal of Organic Chemistry, 75(2), 498-501. Available at: [Link]
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Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
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Janečková, H., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(23), 5698. Available at: [Link]
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Reddy, G. S., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(2), 325-336. Available at: [Link]
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Gupta, A., et al. (2015). Structural studies on molecular mechanisms of Nelfinavir resistance caused by non-active site mutation V77I in HIV-1 protease. BMC Structural Biology, 15, 25. Available at: [Link]
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Ghosh, A. K., et al. (2001). A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block. The Journal of Organic Chemistry, 66(25), 8973-8982. Available at: [Link]
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Safety Operating Guide
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of Nelfinavir Hydroxy-tert-butylamide and its parent compound, Nelfinavir. As a key metabolite of a potent antiretroviral agent, this compound requires meticulous management in a laboratory setting to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene plan.
Foundational Knowledge: Hazard Profile and Chemical Identity
Effective and safe disposal begins with a thorough understanding of the material's properties and associated hazards. Nelfinavir, and by extension its metabolites, must be treated as hazardous chemical waste.[1][2] The parent compound, Nelfinavir Mesylate, is a white, solid powder with limited water solubility.[3] Handling the solid form necessitates controls to prevent dust formation and inhalation.[1][3]
The primary causality for stringent disposal protocols stems from the compound's pharmacological activity and the legal framework governing pharmaceutical waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates specific management standards for hazardous waste pharmaceuticals to prevent their release into the environment.[4][5] A critical component of these regulations is a strict prohibition on disposing of hazardous pharmaceutical waste via flushing or drain disposal (sewering), a practice that can introduce active pharmacological agents into aquatic ecosystems.[6][7]
Table 1: Key Physicochemical and Safety Data for Nelfinavir Mesylate
| Property | Value | Remarks / Method |
|---|---|---|
| Physical State | Solid | Crystalline[2] |
| Color | White | [3] |
| Water Solubility | 4.5 g/L | [3] |
| Incompatible Materials | Oxidizing agents, Strong acids | Avoid contact to prevent hazardous reactions.[3] |
| Hazardous Decomposition | CO, CO2, Nitrogen oxides (NOx), Sulfur oxides | Products of thermal decomposition.[3] |
| OSHA Hazard Status | Considered a hazardous substance | Per OSHA 29 CFR 1910.1200.[1] |
Pre-Disposal Protocol: Personal Protective Equipment (PPE)
Before handling any form of Nelfinavir waste, the establishment of a robust PPE protocol is non-negotiable. This serves as the primary barrier to prevent accidental exposure through skin contact, eye contamination, or inhalation.
Experimental Protocol: Standard PPE for Handling Nelfinavir Waste
-
Hand Protection: Don two pairs of nitrile gloves. The double-gloving technique provides a safeguard against tears and minimizes contamination during the doffing process.
-
Body Protection: Wear a standard laboratory coat, fully buttoned. For tasks with a higher risk of splashes, such as cleaning up spills or handling large volumes of liquid waste, a chemically resistant apron is required.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields. If handling the powder form outside of a chemical fume hood, upgrade to chemical splash goggles to provide a full seal around the eyes.
-
Respiratory Protection: When manipulating the solid compound where dust generation is possible (e.g., weighing, spill cleanup), a NIOSH-approved respirator with particulate filters is mandatory. All respiratory protection must be used in accordance with a formal respiratory protection program that includes fit testing.
The causality behind this multi-layered approach is risk mitigation. Each PPE component is selected to counter a specific route of exposure, creating a self-validating system of protection that ensures operator safety during all handling and disposal procedures.[1][3]
The Core Directive: Waste Stream Segregation
The single most critical step in proper chemical disposal is the accurate segregation of waste at the point of generation.[8] This practice prevents dangerous chemical reactions, protects waste management personnel, and ensures that each category of waste receives the appropriate, compliant treatment. All waste containers must be in good condition, compatible with their contents, and clearly labeled.[9]
Table 2: this compound Waste Stream Classification and Disposal Plan
| Waste Stream Category | Description | Recommended Container & Handling | Disposal Pathway |
|---|---|---|---|
| Unused/Expired Pure Compound | Unadulterated Nelfinavir or its metabolite in solid or stock solution form. | Original container or a sealed, clearly labeled hazardous waste container. | Dispose of through the institution's designated hazardous chemical waste program.[8] |
| Contaminated Solid Waste | Non-sharp items that have come into direct contact with the compound (e.g., gloves, pipette tips, vials, bench paper). | Designated, puncture-resistant container lined with a heavy-duty plastic bag. Label clearly as "Hazardous Waste Pharmaceuticals".[8][9] | Arrange for pickup and disposal via your institution's Environmental Health & Safety (EHS) office. |
| Contaminated Liquid Waste | Includes leftover cell culture media, buffer solutions, and solvents containing any concentration of the compound. | Labeled, leak-proof, and shatter-resistant hazardous waste container (e.g., carboy). DO NOT DRAIN DISPOSE. [7][8] | Collect for disposal through the institutional hazardous waste program. |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the compound. | Designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Hazardous Chemical Waste - Sharps".[8] | Dispose of via the institutional hazardous waste program; do not mix with biohazardous sharps. |
Procedural Workflow: From Benchtop to Final Disposal
The following workflow provides a logical, step-by-step process for managing Nelfinavir waste, ensuring safety and compliance at every stage. The accompanying diagram visually represents this decision-making process.
Step-by-Step Disposal Methodology
-
Identify & Assess: At the point of generation, identify the waste stream based on the classifications in Table 2.
-
Select Appropriate Container: Retrieve the correct, pre-labeled waste container for the identified stream (e.g., sharps container, solid waste bin, liquid carboy).
-
Deposit Waste: Carefully place the waste into its designated container, minimizing the potential for splashes, aerosols, or dust.
-
Secure Container: Ensure the container is properly sealed after use. Sharps containers should be closed when not in active use, and liquid waste carboys must be capped.
-
Accumulate Safely: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from general traffic, and provide secondary containment in case of a leak.
-
Coordinate Final Disposal: Once a container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup by a licensed hazardous waste contractor.[10][11]
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This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nelfinavir Hydroxy-tert-butylamide. As a potent derivative of the antiretroviral agent Nelfinavir, this compound requires meticulous handling to ensure personnel safety and prevent contamination.[1][2][3] This document outlines the necessary personal protective equipment (PPE), procedural steps for its use, and disposal plans, grounded in established safety protocols for potent pharmaceutical compounds.[4][5]
Understanding the Compound and Associated Risks
Primary Hazards:
-
Inhalation: As a solid, the compound can form dust, which may be harmful if inhaled.[7]
-
Skin and Eye Contact: Direct contact may cause irritation.[6][8]
-
Ingestion: Accidental ingestion could be damaging to health.[6]
Given its potent biological activity, minimizing exposure is paramount.[5]
Core PPE Requirements: A Multi-Layered Approach
A comprehensive PPE strategy is essential for handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[9]
| Task/Operation | Eye Protection | Gloves | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Disposable, solid-front gown with tight-fitting cuffs | N95 respirator or higher[10][11] |
| Handling Solutions (<10 mg/mL) | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not typically required if handled in a certified chemical fume hood |
| Handling Concentrated Solutions (>10 mg/mL) | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, solid-front gown with tight-fitting cuffs | Not typically required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with heavy-duty nitrile gloves | Disposable, fluid-resistant gown or coveralls | N95 respirator or higher |
Detailed Protocols for PPE Use
The effectiveness of PPE is contingent on its correct application and removal.[12]
Donning (Putting On) PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on a disposable, solid-front gown, ensuring it is securely fastened at the back. The cuffs of the gown should be tucked into the first pair of gloves.
-
Respiratory Protection: If required, don an N95 respirator. Ensure a proper fit by performing a seal check.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Removing) PPE: Minimizing Contamination
The removal of PPE is a critical step where self-contamination can occur.[13]
-
Outer Gloves: Remove the outer pair of gloves, peeling them off away from the body and turning them inside out.
-
Gown: Untie the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the strap or earpieces.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental release and secondary exposure.[14][15]
Operational Decontamination
-
All non-disposable equipment that has come into contact with the compound should be decontaminated. A validated cleaning procedure should be in place.[16]
-
Work surfaces should be cleaned at the end of each procedure and at the end of the day.
Disposal of Contaminated Waste
This compound and any materials contaminated with it should be treated as cytotoxic waste.[15]
-
Segregation: All contaminated disposable PPE, labware, and excess compound must be segregated from regular lab trash.[14]
-
Containers: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste. These are often color-coded, for instance, with purple lids.[14][15]
-
Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container designed for cytotoxic waste.[15][17]
-
Final Disposal: Disposal must be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[14] Do not dispose of this waste down the drain or in regular landfill.[18]
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while handling this potent pharmaceutical compound.
References
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Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. Available from: [Link]
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What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle. Available from: [Link]
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Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. CDC. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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How Should Cytotoxic Waste be Disposed of?. Sharpsmart. Available from: [Link]
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Potent compound safety in the laboratory. TKS Publisher. Available from: [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available from: [Link]
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Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available from: [Link]
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Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available from: [Link]
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Personal Protective Equipment. NI Infection Control Manual. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
